Meproscillarin
Beschreibung
semi-synthetic derivative of proscillaridin of Scilla (Liliaceae); structure in Negwer, 5th ed, #6625; RN given refers to (3beta)-isome
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
33396-37-1 |
|---|---|
Molekularformel |
C31H44O8 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C31H44O8/c1-17-27(36-4)25(33)26(34)28(38-17)39-20-9-12-29(2)19(15-20)6-7-23-22(29)10-13-30(3)21(11-14-31(23,30)35)18-5-8-24(32)37-16-18/h5,8,15-17,20-23,25-28,33-35H,6-7,9-14H2,1-4H3/t17-,20-,21+,22-,23+,25-,26+,27-,28-,29-,30+,31-/m0/s1 |
InChI-Schlüssel |
RKWPZPDLTYBKCL-RVZGXXANSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
33396-37-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
meproscillarin methylproscillaridin proscillaridin 4'-methyl ethe |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Meproscillarin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meproscillarin, a cardiac glycoside derived from Urginea maritima, has demonstrated significant anticancer activity across a spectrum of cancer cell lines. Traditionally used in the treatment of cardiac conditions, its repurposing as an oncological therapeutic is supported by a growing body of preclinical evidence. This technical guide delineates the core mechanisms of action of this compound in cancer cells, focusing on its molecular targets, downstream signaling pathways, and the induction of cellular death processes. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to offer a comprehensive resource for the scientific community.
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds known for their inhibitory action on the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[1] While their cardiotonic effects are well-established, recent research has unveiled their potential as potent anticancer agents.[1][2] this compound (also known as proscillaridin (B1679727) A) has emerged as a promising candidate, exhibiting cytotoxic and anti-proliferative effects at nanomolar concentrations in various cancer models, including lung, prostate, breast, pancreatic, and colon cancers.[2][3] This document provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects.
Primary Molecular Target: Na+/K+-ATPase
The principal mechanism of action of this compound in cancer cells is the inhibition of the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[4][5] This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and calcium concentrations, which in turn triggers a cascade of downstream signaling events.[4][5]
Key Signaling Pathways Modulated by this compound
Inhibition of the Na+/K+-ATPase by this compound initiates a complex interplay of intracellular signaling pathways that collectively contribute to its anticancer effects.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] this compound has been shown to inhibit both constitutive and inducible STAT3 activation.[8] This inhibition is associated with an increase in the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and a decrease in the phosphorylation of Src, an upstream activator of STAT3.[8]
References
- 1. [PDF] Analysis of apoptosis by propidium iodide staining and flow cytometry | Semantic Scholar [semanticscholar.org]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. Cross-Talk between NOK and EGFR: Juxtamembrane and Kinase domain interactions enhancing STAT3/5 signaling in breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation [mdpi.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Proscillaridin A: A Technical Guide to its Botanical Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin A, a potent cardiac glycoside, has garnered significant scientific interest beyond its traditional use in treating cardiac conditions. Belonging to the bufadienolide class of cardiotonic steroids, this natural compound is now being extensively investigated for its promising anticancer activities.[1][2] This technical guide provides an in-depth overview of the primary botanical sources of Proscillaridin A and details the established methodologies for its extraction and purification, tailored for professionals in research and drug development.
Botanical Sources of Proscillaridin A
Proscillaridin A is predominantly isolated from perennial bulbous plants belonging to the genus Drimia, which is taxonomically classified under the family Asparagaceae.[3] The most notable and widely documented botanical sources include:
-
Drimia maritima (L.) Stearn (syn. Urginea maritima) : Commonly known as sea squill, this is the principal and most studied source of Proscillaridin A.[1][3] This species is native to the Mediterranean region and has been used in folk medicine for centuries for various ailments.[3]
-
Drimia indica (Roxb.) Jessop : This species, found in India, is another documented source of Proscillaridin A.[4]
The bulbs of these plants are the primary plant part utilized for the extraction of Proscillaridin A and other bioactive bufadienolides.[5]
Extraction Methodologies
The extraction of Proscillaridin A from its botanical sources involves a multi-step process aimed at efficiently isolating the compound while minimizing degradation. Several methods have been explored, with ultrasonic-assisted extraction demonstrating superior efficacy.[3]
Comparison of Extraction Techniques
A comparative analysis of different extraction methods has shown that the ultrasonic technique provides the best recovery of Proscillaridin A from Drimia maritima.[3] While maceration and heat-reflux extraction are also viable, they are generally less efficient.
| Extraction Method | Solvent | Key Parameters | Reported Efficacy |
| Ultrasonic Extraction | Methanol (B129727) | 0.25 g plant material, 10 mL solvent, 60 min, 40°C, repeated three times | Best recovery[3] |
| Heat-Reflux Extraction | Methanol | 2.5 g plant material, 100 mL solvent, 60 min | Lower recovery than ultrasonic extraction |
| Maceration | Methanol | 2.5 g plant material, 100 mL solvent, 72 h | Lower recovery than ultrasonic extraction |
Solvent Selection
The choice of solvent significantly impacts the extraction efficiency. A study comparing various solvents demonstrated that methanol is the optimal choice for extracting Proscillaridin A from Drimia maritima, offering higher recovery and fewer interfering compounds compared to acetone, chloroform, and an ethanol-water mixture (80:20).[3]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Proscillaridin A from Drimia maritima
This protocol is based on the optimized method described for achieving the best recovery of Proscillaridin A.[3]
1. Plant Material Preparation:
- Obtain fresh bulbs of Drimia maritima.
- Clean the bulbs thoroughly to remove any soil and debris.
- Dry the bulbs in an oven at a controlled temperature (e.g., 40-70°C) until a constant weight is achieved to remove moisture.[5]
- Grind the dried bulbs into a fine powder (e.g., 300 mesh).
2. Extraction Procedure:
- Weigh 0.25 g of the powdered plant material.
- Suspend the powder in 10 mL of methanol in a suitable vessel.
- Place the vessel in an ultrasonic bath.
- Sonicate the mixture for 60 minutes at a constant temperature of 40°C.
- After sonication, filter the mixture to separate the extract from the plant residue.
- Repeat the extraction process on the plant residue two more times, each time with a fresh 10 mL of methanol, to ensure exhaustive extraction.
- Combine the filtrates from all three extraction cycles.
3. Sample Preparation for Analysis:
- Transfer the combined filtrate to a 100 mL volumetric flask.
- Dilute the extract to the mark with methanol.
- Prior to HPLC analysis, filter the diluted extract through a 0.45 µm membrane filter to remove any particulate matter.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification and Purification
This HPLC-UV method has been validated for the reliable quantification of Proscillaridin A in Drimia maritima extracts.[3]
1. Chromatographic System:
- HPLC System: A system equipped with a vacuum degasser, quaternary pump, and a UV detector is suitable.
- Column: A reversed-phase ACE C18 column (4.6 × 250 mm, 5 µm particle size) provides good separation.[3]
- Software: Use appropriate software for instrument control, data acquisition, and processing.
2. Chromatographic Conditions:
- Mobile Phase: A gradient elution system using Methanol (A) and Water (B).
- 0-15 min: 50% A, 50% B
- 15-35 min: Linear gradient to 80% A, 20% B
- 35-40 min: Linear gradient back to 50% A, 50% B
- 40-50 min: Isocratic at 50% A, 50% B (equilibration)
- Flow Rate: 1 mL/min.[3]
- Detection Wavelength: 300 nm.[3]
- Injection Volume: As appropriate for the analysis.
3. Standard Solution Preparation:
- Prepare a stock standard solution by accurately weighing and dissolving 1 mg of Proscillaridin A reference standard in 10 mL of methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
4. Data Analysis:
- Identify the Proscillaridin A peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the amount of Proscillaridin A in the sample by using the calibration curve generated from the standard solutions. The reported recovery average for this method is 93.7%.[3]
Signaling Pathways and Mechanism of Action
Proscillaridin A exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Inhibition of the JAK2/STAT3 Signaling Pathway
Proscillaridin A has been shown to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting the phosphorylation and activation of JAK2 and STAT3, Proscillaridin A can suppress the transcription of target genes involved in tumor progression.[1]
Caption: Proscillaridin A inhibits the JAK2/STAT3 signaling pathway.
Induction of Mitochondrial Apoptosis
A key mechanism of Proscillaridin A's anticancer activity is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process involves:
-
Increased Reactive Oxygen Species (ROS): Proscillaridin A treatment leads to an increase in intracellular ROS.[1]
-
Mitochondrial Dysfunction: This is characterized by the disruption of the mitochondrial membrane potential (MMP).[1]
-
Modulation of Bcl-2 Family Proteins: Proscillaridin A decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio favors apoptosis.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Meproscillarin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meproscillarin is a semi-synthetic cardiac glycoside derived from proscillaridin (B1679727), a natural product found in plants of the genus Scilla. Like other cardiac glycosides, it has been investigated for its effects on the cardiovascular system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, intended to support further research and development efforts.
Chemical Structure and Identifiers
This compound is characterized by a steroid nucleus with an attached lactone ring and a sugar moiety. Specifically, it is the 4'-O-methyl ether of proscillaridin.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | [1] |
| CAS Number | 33396-37-1 | [1] |
| Molecular Formula | C₃₁H₄₄O₈ | [2] |
| Molecular Weight | 544.68 g/mol | [2] |
| SMILES | C[C@H]1--INVALID-LINK--O[C@@]2([H])CC[C@@]3(C)C(=C2)CC[C@]4([H])[C@]3([H])CC[C@]5(C)--INVALID-LINK--c6ccc(=O)oc6)O)O">C@@HOC | [2] |
| InChI Key | RKWPZPDLTYBKCL-RVZGXXANSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 213-217 °C | [3] |
| Boiling Point | 709.8 °C at 760 mmHg (estimated) | [4] |
| Density | 1.29 g/cm³ | [4] |
| Refractive Index | 1.599 (estimated) | [4] |
| Solubility | Information on solubility in specific solvents is limited in publicly available literature. As a glycoside, it is expected to have some solubility in polar organic solvents. | |
| pKa | No experimental data available. | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [5] |
Pharmacological Properties and Mechanism of Action
This compound is classified as a cardiotonic agent and, like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[6]
Inhibition of the Na+/K+-ATPase leads to a cascade of events:
-
Increased Intracellular Sodium: The pump's inhibition causes an accumulation of intracellular sodium ions.[7]
-
Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[7]
-
Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium ions.[7]
-
Enhanced Cardiac Contractility: The higher concentration of intracellular calcium increases the force of contraction of the heart muscle (positive inotropic effect).[7]
Beyond its direct effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can also trigger various intracellular signaling pathways. These pathways are activated through the Na+/K+-ATPase acting as a signal transducer. Binding of the cardiac glycoside can lead to the activation of Src tyrosine kinase, which in turn can activate the Epidermal Growth Factor Receptor (EGFR) and the subsequent Ras-MEK-MAPK pathway. This can lead to the production of reactive oxygen species (ROS) and the activation of the transcription factor NF-κB.[8][9]
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, standard assays for cardiac glycosides can be adapted.
Protocol 1: Determination of Na+/K+-ATPase Inhibition
This protocol outlines a general method to determine the inhibitory activity of this compound on Na+/K+-ATPase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Na+/K+-ATPase.
Materials:
-
This compound
-
Purified Na+/K+-ATPase enzyme preparation
-
ATP (Adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl) containing MgCl₂, NaCl, and KCl
-
Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the Na+/K+-ATPase enzyme preparation to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate for a fixed period to allow for ATP hydrolysis.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Add the colorimetric reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the inhibition curve.
Protocol 2: Synthesis of this compound
This compound is a semi-synthetic derivative of proscillaridin. The synthesis involves the selective methylation of the 4'-hydroxyl group of the rhamnose sugar moiety.[3]
Starting Material: Proscillaridin
Key Reaction Step: Methylation of the 4'-hydroxyl group.
General Procedure:
-
Protection of other hydroxyl groups: The 2'- and 3'-hydroxyl groups of the rhamnose moiety in proscillaridin are protected, for example, by forming an orthoformate.
-
Methylation: The protected proscillaridin is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). This reaction specifically methylates the free 4'-hydroxyl group.
-
Deprotection: The protecting group on the 2'- and 3'-hydroxyls is removed under acidic conditions to yield this compound.
Analytical Methods
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water.
-
Detection: UV detection at approximately 300 nm.
-
Validation: The method should be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Conclusion
This compound, as a semi-synthetic cardiac glycoside, presents a unique profile for researchers in pharmacology and drug development. Its well-defined chemical structure and its primary mechanism of action through Na+/K+-ATPase inhibition provide a solid foundation for further investigation. The provided data and protocols are intended to serve as a comprehensive resource to facilitate these future studies. Further research is warranted to fully elucidate its solubility profile, pKa, and to develop and validate specific analytical and activity assay protocols.
References
- 1. (3beta)-3-((6-Deoxy-4-O-methyl-alpha-L-mannopyranosyl)oxy)-14-hydroxybufa-4,20,22-trienolide | C31H44O8 | CID 15942714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. This compound CAS#: 33396-37-1 [m.chemicalbook.com]
- 4. This compound| CAS:#33396-37-1 -Letopharm Limited [letopharm.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 8. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 9. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Bufanolide class of compounds and their biological activity
An In-depth Technical Guide to the Bufanolide (B1219222) Class of Compounds and Their Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Bufanolides
Bufanolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring (α-pyrone) attached at the C-17 position of the steroid nucleus.[1][2] Originally identified in toad venom from the Bufo genus, from which their name is derived, these compounds are also found in various plant species, such as those of the Kalanchoe genus.[1][3] Bufanolides and their glycosidic forms are classified as cardiotonic steroids, sharing this category with cardenolides.[2][4]
Historically used in traditional Chinese medicine in the form of "Chan'Su" (toad venom), bufanolides have garnered significant scientific interest for their broad spectrum of potent biological activities.[5][6] These activities primarily include cardiotonic, anticancer, and anti-inflammatory effects.[3][7] The primary mechanism of action for many of these effects is the specific inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump responsible for maintaining cellular ion gradients.[5][8] However, their therapeutic potential is often limited by a narrow therapeutic index and significant cardiotoxicity.[1][5] Modern research focuses on understanding their detailed mechanisms of action and developing strategies, such as novel drug delivery systems, to mitigate toxicity and enhance efficacy.[7]
Core Biological Activity: Anticancer Effects
Bufanolides have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines.[7] This has led to extensive investigation into their potential as novel anticancer agents. Compounds such as bufalin (B1668032), cinobufagin, and resibufogenin (B1668039) have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[7][9][10]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for prominent bufanolides against various cancer cell lines.
Table 1: IC50 Values of Bufalin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | < 5 nM[7][10] |
| A549 | Non-Small Cell Lung Cancer | < 5 nM[10], ~30 nM[11] |
| H1299 | Non-Small Cell Lung Cancer | ~30 nM[11] |
| HCC827 | Non-Small Cell Lung Cancer | ~30 nM[11] |
| U87MG | Glioblastoma | Data not specified[7] |
| MGC803 | Gastric Cancer | 80 nM (induces apoptosis)[12] |
| Caki-1 | Renal Carcinoma | 10-1000 nM range tested[4] |
| HT-29 | Colorectal Carcinoma | 100 nM (used for pathway analysis)[13] |
| HepG2 | Hepatocellular Carcinoma | Data not specified[7] |
Table 2: IC50 Values of Cinobufagin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| CAL-27 | Oral Squamous Cell Carcinoma | ~26 nM[1] |
| QBC939 | Cholangiocarcinoma | 2.08 µM (at 48h)[14] |
| RBE | Cholangiocarcinoma | 1.93 µM (at 48h)[14] |
| NSCLC lines | Non-Small Cell Lung Cancer | 0.1 - 0.5 µM range tested[6] |
| U87MG-EGFR | Glioblastoma | Potent activity at 0.1 µM[15] |
Table 3: IC50 Values of Resibufogenin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| Panc-1 | Pancreatic Cancer | 2.88 µM (at 48h)[9] |
| Aspc | Pancreatic Cancer | 4.76 µM (at 48h)[9] |
| HT29 | Colorectal Cancer | Dose-dependent inhibition observed[3] |
| SW480 | Colorectal Cancer | Dose-dependent inhibition observed[3] |
| U87MG-EGFR | Glioblastoma | Selective activity at 0.5 µM[15] |
Key Signaling Pathways in Anticancer Activity
Bufanolides exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
The primary molecular target of bufanolides is the α-subunit of the Na+/K+-ATPase pump.[16] Inhibition of this pump leads to an increase in intracellular Na+ concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of Ca2+. This disruption of ion homeostasis is a key trigger for downstream signaling events, including the activation of pathways that lead to apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Bufalin has been shown to inhibit this pathway in various cancer cells, including gastric and colon cancer.[2][12][13] By suppressing the phosphorylation (activation) of key proteins like Akt and mTOR, bufalin prevents the pro-survival signals, thereby sensitizing cancer cells to apoptosis.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[7]
Objective: To determine the IC50 value of a bufanolide compound on a specific cancer cell line.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is quantified by dissolving it in a solvent and measuring the absorbance, which is directly proportional to the number of viable cells.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bufanolide stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[7][17]
-
Compound Treatment: Prepare serial dilutions of the bufanolide compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include untreated control wells and vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][11]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7]
Core Biological Activity: Anti-inflammatory Effects
Bufanolides, particularly bufalin, exhibit significant anti-inflammatory properties.[16] Their mechanism of action involves the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory mediators.
Key Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6).[19][20] Bufalin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the inflammatory cascade.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. To analyze NF-κB activation, the levels of total and phosphorylated key proteins are measured.
Objective: To determine if a bufanolide compound inhibits NF-κB activation by assessing the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Procedure:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages like RAW 264.7) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the bufanolide compound for various time points.
-
Protein Extraction:
-
For IκBα analysis: Lyse the whole cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.[21]
-
For p65 translocation: Perform nuclear and cytoplasmic fractionation to separate proteins from these cellular compartments.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key antibodies include:
-
Anti-phospho-IκBα
-
Anti-IκBα
-
Anti-p65
-
An antibody for a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).
-
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in phospho-IκBα and total IκBα levels in stimulated cells indicates pathway activation. Inhibition of this degradation by the bufanolide, coupled with reduced p65 in the nuclear fraction, confirms its inhibitory effect.[19]
Conclusion and Future Perspectives
The bufanolide class of compounds represents a rich source of biologically active molecules with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their potent, multi-targeted action, primarily initiated through the inhibition of Na+/K+-ATPase and modulation of critical signaling pathways like PI3K/Akt and NF-κB, makes them compelling candidates for drug development. However, the clinical translation of these natural products is hampered by their inherent toxicity and unfavorable pharmacokinetic properties.[5][7] Future research must focus on medicinal chemistry efforts to generate derivatives with an improved therapeutic index and the development of advanced drug delivery systems, such as nanoparticles, to enhance tumor targeting and reduce systemic side effects.[7] A deeper understanding of their complex pharmacology will be crucial to unlocking their full potential as next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resibufogenin inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resibufogenin suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt is involved in bufalin-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Bufalin sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Meproscillarin's Effect on Na+/K+-ATPase Pump Signaling: A Technical Guide
Executive Summary
The Na+/K+-ATPase, an essential transmembrane protein, is recognized for its canonical role in maintaining cellular ion homeostasis and for its more recently discovered function as a signal transducer. Meproscillarin, a cardiac glycoside derived from Urginea maritima, demonstrates potent interaction with the Na+/K+-ATPase. This interaction not only inhibits the pump's ion-translocating activity but also initiates a complex cascade of intracellular signaling events. This guide provides an in-depth examination of the dual-faceted mechanism of this compound, focusing on its role in modulating Na+/K+-ATPase-mediated signal transduction. We detail the molecular pathways involved, present quantitative data on its biological effects, provide comprehensive experimental protocols for studying these interactions, and visualize the key processes through detailed diagrams. This document serves as a technical resource for professionals engaged in cardiovascular research and oncological drug development.
Mechanism of Action: A Dual Role
This compound, like other cardiac glycosides, exerts its effects on the Na+/K+-ATPase through two primary mechanisms: inhibition of the ion pump function and activation of a signal transduction cascade.
Canonical Ion Pump Inhibition
The classical mechanism involves the direct binding of this compound to the extracellular-facing α-subunit of the Na+/K+-ATPase.[1] This binding event locks the enzyme in a phosphorylated E2-P conformation, thereby inhibiting its hydrolytic activity and preventing the transport of three Na+ ions out of the cell and two K+ ions into the cell.[2][3] The consequences of this inhibition are:
-
Increased Intracellular Sodium ([Na+]i): The blockade of Na+ efflux leads to its accumulation within the cell.[2]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the NCX to extrude calcium. This leads to a reversal or reduction in NCX activity.
-
Increased Intracellular Calcium ([Ca2+]i): The altered NCX function results in an accumulation of intracellular calcium, a key secondary messenger that influences numerous cellular processes, including muscle contraction and apoptosis.[2][4]
Na+/K+-ATPase as a Signal Transducer
Beyond its pumping function, the Na+/K+-ATPase acts as a scaffold and signal transducer, particularly when localized within membrane microdomains like caveolae.[5][6] Binding of this compound can trigger signaling cascades independent of significant changes in bulk intracellular ion concentrations.[7] This pathway is critical for understanding its effects in non-excitable cells, such as cancer cells.
The central components of this signaling cascade are:
-
Src Kinase Activation: Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that disrupts an inhibitory interaction between its α1 subunit and the non-receptor tyrosine kinase, Src. This leads to the activation of Src.[5][6][8]
-
EGFR Transactivation: Activated Src then phosphorylates and transactivates the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling even in the absence of EGFR's natural ligands.[7][9]
-
Downstream Pathways: Transactivated EGFR recruits adaptor proteins, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7] This cascade relays signals to the nucleus, influencing transcription factors like AP-1 and NF-κB and regulating genes involved in cell growth, proliferation, and motility.[5] Studies on the related compound proscillaridin (B1679727) A show that this signaling axis can downregulate pathways involving Focal Adhesion Kinase (FAK) and paxillin, thereby inhibiting cancer cell motility and invasion.[10][11]
Quantitative Data Presentation
The biological effects of this compound and related cardiac glycosides have been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values. Note: Data for this compound may be limited; values for the closely related proscillaridin A and other cardiac glycosides are included for context.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | Source of Enzyme | Assay Method | IC50 |
|---|---|---|---|
| This compound | Data not readily available in searched literature | - | - |
| Proscillaridin A | Data not readily available in searched literature | - | - |
| Ouabain | Porcine kidney | 86Rb+ uptake | ~50 nM |
| Digoxin | Human cardiac | 86Rb+ uptake | ~30 nM |
Table 2: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Proscillaridin A | A549 | Non-small cell lung cancer | ~20 nM[10] |
| Proscillaridin A | H1975 | Non-small cell lung cancer | ~25 nM[10] |
| Proscillaridin A | PC9 | Non-small cell lung cancer | ~15 nM[10] |
| Lanatoside C | MCF-7 | Breast Cancer | 48.1 nM |
| Lanatoside C | HeLa | Cervical Cancer | 35.5 nM |
Detailed Experimental Protocols
Protocol 1: Measurement of Na+/K+-ATPase Activity
This protocol determines enzyme activity by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP hydrolysis, with the specific activity being the ouabain-sensitive portion.[12][13]
Materials:
-
Tissue homogenate or purified membrane fraction
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Imidazole, pH 7.4
-
ATP solution: 100 mM Tris-ATP
-
Ouabain solution: 10 mM
-
Stopping Reagent: 10% Sodium Dodecyl Sulfate (SDS)
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or membrane fractions on ice. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, prepare two sets of reactions for each sample:
-
Total ATPase Activity: 50 µL of Assay Buffer + 10 µL of sample (e.g., 20 µg protein).
-
Ouabain-Insensitive Activity: 40 µL of Assay Buffer + 10 µL of 10 mM Ouabain + 10 µL of sample.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of 100 mM ATP to all wells.
-
Incubation: Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 10% SDS.
-
Phosphate Detection: Add 150 µL of the phosphate detection reagent to each well. Incubate at room temperature for 15 minutes for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
-
Calculation:
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase Activity = (Pi from Total Activity) - (Pi from Ouabain-Insensitive Activity).
-
Express activity as nmol Pi/min/mg protein.
-
Protocol 2: Western Blot Analysis of Src and ERK Phosphorylation
This protocol details the detection of phosphorylated (activated) Src (p-Src Tyr416) and ERK (p-ERK Thr202/Tyr204) relative to their total protein levels.[14][15]
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-p-Src, anti-Src, anti-p-ERK, anti-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add lysis buffer, scrape cells, and transfer lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with primary antibody (e.g., anti-p-Src) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped of antibodies and re-probed for total Src or total ERK following the manufacturer's protocol.
-
Analysis: Quantify band intensities using densitometry software. Express results as a ratio of phosphorylated protein to total protein.
Conclusion and Future Directions
This compound presents a compelling case for a dual-action therapeutic agent. Its ability to inhibit the Na+/K+-ATPase ion pump while simultaneously modulating a complex intracellular signaling network highlights the multifaceted nature of cardiac glycoside pharmacology. The activation of the Src-EGFR-MAPK axis provides a mechanistic basis for its observed effects on cell proliferation and motility, particularly in the context of oncology.[10] For researchers and drug developers, a thorough understanding of this signaling function is paramount. Future investigations should focus on elucidating the precise protein-protein interactions within the Na+/K+-ATPase signalosome, identifying downstream gene targets, and exploring the therapeutic potential of leveraging this signaling pathway in cancers that are resistant to conventional EGFR inhibitors. The protocols and data presented herein provide a foundational framework for advancing these critical research endeavors.
References
- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 3. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 7. utoledo.edu [utoledo.edu]
- 8. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preclinical Pharmacodynamics of Meproscillarin: An In-depth Technical Guide
Disclaimer: Preclinical pharmacodynamic data specifically for Meproscillarin is limited in recently published literature. This guide leverages available data for Proscillaridin A, a closely related cardiac glycoside, to provide insights into the potential mechanisms and effects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure.[1][2][3][4] More recently, cardiac glycosides have been investigated for their potential anticancer activities.[5][6][7] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, with a focus on its anticancer properties, drawing parallels from studies on Proscillaridin A.
Mechanism of Action
The primary mechanism of action of cardiac glycosides like this compound and Proscillaridin A is the inhibition of the Na+/K+-ATPase pump.[4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[4] This cascade of events is responsible for the cardiotonic effects of these compounds.[4]
In the context of cancer, the inhibition of Na+/K+-ATPase by Proscillaridin A has been shown to trigger a series of downstream signaling events that lead to apoptosis and inhibition of cell growth and motility.[8]
Signaling Pathways
Preclinical studies on Proscillaridin A have elucidated its impact on several key signaling pathways implicated in cancer progression.
EGFR-Src Pathway
Proscillaridin A has been shown to inhibit the growth and motility of lung cancer cells by downregulating the EGFR-Src-associated pathway.[9] It can inhibit EGFR activity in both EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cells.[9] This suggests a potential therapeutic application for this compound in TKI-resistant NSCLC.[9]
Figure 1. Inhibition of the EGFR-Src signaling pathway by this compound.
Induction of Oxidative and ER Stress
Proscillaridin A induces apoptosis in A549 lung adenocarcinoma cells by promoting oxidative stress and endoplasmic reticulum (ER) stress.[5][6] This is evidenced by the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and decreased activity of thioredoxin reductase 1 (TrxR1).[5] The ER stress is confirmed by the increased phosphorylation of eIF2α and the expression of its downstream effectors.[6]
Figure 2. Induction of oxidative and ER stress leading to apoptosis.
STAT3 Activation Inhibition
Proscillaridin A has been found to inhibit both constitutive and inducible STAT3 activation.[6] This inhibition is associated with increased SHP-1 expression and decreased phosphorylation of Src.[6]
Figure 3. This compound-mediated inhibition of STAT3 activation.
Calcium-Induced DR4 Upregulation
Proscillaridin A elevates intracellular Ca2+ levels, which in turn activates the AMPK pathway and upregulates death receptor 4 (DR4) expression, leading to apoptosis in NSCLC cells.[8]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on Proscillaridin A.
Table 1: In Vitro Cytotoxicity of Proscillaridin A in NSCLC Cell Lines [9]
| Cell Line | EGFR Mutation Status | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| PC9 | Exon 19 deletion | ~50 nM | ~25 nM | ~10 nM |
| PC9IR | T790M | ~60 nM | ~30 nM | ~15 nM |
| H1975 | L858R, T790M | ~70 nM | ~40 nM | ~20 nM |
| A549 | Wild-type | ~80 nM | ~50 nM | ~30 nM |
Table 2: In Vivo Tumor Growth Inhibition by Proscillaridin A [8]
| Animal Model | Treatment Group | Tumor Volume Reduction vs. Vehicle |
| Nude mice with NSCLC xenografts | Proscillaridin A | Significant suppression |
| Nude mice with NSCLC xenografts | Afatinib | Significant suppression |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (e.g., PC9, PC9IR, H1975, A549).[9]
-
Treatment: Cells are exposed to varying concentrations of Proscillaridin A for 24, 48, and 72 hours.[9]
-
Assay: Cell viability is determined using assays such as MTT, CTG, BrdU, or Alamar Blue.[10]
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic effect.[9]
References
- 1. [Preliminary hemodynamic studies on the activity of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on left ventricular hemodynamics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical observations during accumulative oral glycoside therapy with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Proscillaridin used for? [synapse.patsnap.com]
- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 8. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Proscillaridin A: An In-Depth Technical Guide to its In Vitro Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proscillaridin A, a cardiac glycoside derived from plants of the Urginea genus, has emerged as a potent and multifaceted agent with significant in vitro anticancer properties.[1][2] Traditionally used in the treatment of cardiac insufficiency, its repurposing for oncological applications is supported by a growing body of evidence demonstrating its ability to inhibit cancer cell proliferation, induce programmed cell death, and modulate key signaling pathways at nanomolar concentrations.[3][4] This technical guide provides a comprehensive overview of the in vitro anticancer activities of Proscillaridin A, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action to support further research and drug development efforts.
Core Anticancer Mechanisms
Proscillaridin A exerts its anticancer effects through a variety of mechanisms, primarily initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane.[4][5] This inhibition leads to a cascade of downstream events culminating in cancer cell death. The principal in vitro anticancer activities of Proscillaridin A include:
-
Induction of Apoptosis: Proscillaridin A is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[3][6] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of Bcl-2 family proteins.[1][7] Key hallmarks of apoptosis induced by Proscillaridin A include the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4][8]
-
Induction of Autophagy: In addition to apoptosis, Proscillaridin A can induce autophagy, a cellular process of self-digestion.[3][9] However, the role of autophagy in Proscillaridin A-mediated cell death appears to be context-dependent, as inhibiting autophagy has been shown to enhance its apoptotic effects in some cancer models.[8]
-
Cell Cycle Arrest: Proscillaridin A can arrest the cell cycle at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[10][11]
-
Inhibition of Key Signaling Pathways: A crucial aspect of Proscillaridin A's anticancer activity is its ability to modulate multiple signaling pathways that are often dysregulated in cancer. These include the STAT3, PI3K/Akt/mTOR, MAPK, and Src signaling pathways.[1][8][12][13]
Quantitative Data: In Vitro Efficacy
The potency of Proscillaridin A varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness, is typically in the nanomolar range.
| Cancer Type | Cell Line | IC50 (nM) | Treatment Duration (h) | Reference |
| Pancreatic Cancer | Panc-1 | 35.25 | 72 | [3] |
| BxPC-3 | 180.3 | 72 | [3] | |
| AsPC-1 | 370.9 | 72 | [3] | |
| Prostate Cancer | LNCaP | 25-50 (effective concentration) | Not Specified | [1] |
| DU145 | 25-50 (effective concentration) | Not Specified | [1] | |
| Lung Cancer (NSCLC) | A549 | 25-50 (effective concentration) | 24 | [4] |
| PC9 | ~20 | 72 | [14] | |
| PC9IR | ~25 | 72 | [14] | |
| H1975 | ~30 | 72 | [14] | |
| Glioblastoma | GBM6 | ~50 | 72 | [11][15] |
| GBM9 | ~100 | 72 | [11][15] | |
| U87-MG | Not Specified | Not Specified | [15] | |
| U251-MG | Not Specified | Not Specified | [15] | |
| Colon Cancer | HT29 | >11.1 (effective concentration) | Not Specified | |
| SW480 | Not Specified | Not Specified | ||
| SW620 | >3.7 (effective concentration) | Not Specified | ||
| Embryonal Rhabdomyosarcoma | RD | Not Specified | 24-48 | [10] |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | [8] |
| MCF-7 | Not Specified | Not Specified | [8] | |
| Hepatocellular Carcinoma | Multiple HCC cell lines | Not Specified | Not Specified | [9] |
| Colorectal Cancer | CT26 | Not Specified | Not Specified | [16] |
| HCT-116 | Not Specified | Not Specified | [16] | |
| Ovarian Adenocarcinoma | SK-OV-3 | Not Specified | Not Specified | [16] |
Signaling Pathways Modulated by Proscillaridin A
Proscillaridin A's interaction with the Na+/K+-ATPase pump triggers a complex network of intracellular signaling events. The following diagrams illustrate some of the key pathways affected.
Caption: Proscillaridin A induced apoptosis pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
Caption: Modulation of the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the anticancer properties of Proscillaridin A. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Proscillaridin A (e.g., 0-1000 nM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Proscillaridin A at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-STAT3, STAT3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Caption: General workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
Proscillaridin A demonstrates robust in vitro anticancer activity across a spectrum of malignancies, primarily through the induction of apoptosis and the modulation of critical oncogenic signaling pathways. Its potency at nanomolar concentrations highlights its potential as a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the full range of its molecular targets, exploring its efficacy in combination with other chemotherapeutic agents to overcome drug resistance, and investigating its in vivo antitumor effects in various cancer models. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions | MDPI [mdpi.com]
- 13. researcherslinks.com [researcherslinks.com]
- 14. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Meproscillarin's Therapeutic Potential in MYC-Overexpressing Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical driver in a significant portion of leukemias, and its overexpression is often associated with aggressive disease and poor prognosis. Direct inhibition of MYC has proven challenging, making indirect targeting strategies a key focus of cancer research. This technical guide explores the mechanism of action of meproscillarin, a cardiac glycoside, in selectively targeting and inhibiting the growth of MYC-overexpressing leukemia cells. This compound, and its aglycone proscillaridin (B1679727) A, have been shown to induce the degradation of the MYC protein through a novel mechanism involving the global loss of lysine (B10760008) acetylation. This guide provides an in-depth overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's anti-leukemic effects.
Introduction
MYC, a transcription factor, is a master regulator of cell proliferation, growth, and metabolism.[1] Its deregulation is a hallmark of many human cancers, including a wide range of hematological malignancies.[2] The addiction of cancer cells to high levels of MYC provides a therapeutic window for targeted therapies. Cardiac glycosides, a class of naturally derived compounds traditionally used for treating heart failure, have emerged as promising anti-cancer agents.[3][4][5][6] Their primary cellular target is the Na+/K+-ATPase ion pump.[4][7][8][9][10] Recent studies have demonstrated that the cardiac glycoside proscillaridin A, a derivative of this compound, exhibits potent and selective activity against leukemia cells characterized by MYC overexpression.[11][12]
This guide will focus on the molecular mechanisms through which this compound and its derivatives exert their anti-leukemic effects, with a specific emphasis on their ability to induce MYC protein degradation.
Mechanism of Action: Targeting MYC through Epigenetic Reprogramming
Proscillaridin A's anti-cancer activity in MYC-overexpressing leukemia is multifaceted, initiating from the inhibition of the Na+/K+-ATPase and culminating in the degradation of the MYC oncoprotein.[11][13][14] This process involves a significant epigenetic reprogramming characterized by a global reduction in lysine acetylation.[11][12]
The proposed signaling pathway is as follows:
-
Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, proscillaridin A binds to and inhibits the Na+/K+-ATPase pump at the plasma membrane.[11][13][14]
-
Downregulation of Histone Acetyltransferases (HATs): This initial event leads to the rapid downregulation of several key histone acetyltransferases (HATs), including CBP and p300.[13][14][15]
-
Global Loss of Lysine Acetylation: The reduction in HAT activity results in a widespread decrease in lysine acetylation on both histone proteins (specifically H3K9, H3K14, H3K18, and H3K27) and non-histone proteins.[11][12][15]
-
Reduced MYC Acetylation and Stability: MYC is a direct target of this global loss of acetylation. Acetylation is crucial for maintaining MYC protein stability.
-
MYC Protein Degradation: The hypoacetylated MYC protein becomes unstable and is rapidly targeted for degradation, leading to a significant reduction in its half-life.[11][16]
-
Anti-Leukemic Effects: The depletion of MYC protein inhibits cell proliferation, downregulates MYC target gene expression, and induces differentiation in leukemia cells.[11][12]
Figure 1: Signaling pathway of this compound in MYC-overexpressing leukemia.
Quantitative Data Presentation
The efficacy of proscillaridin A against MYC-overexpressing leukemia has been demonstrated through various quantitative measures.
In Vitro Cytotoxicity
Proscillaridin A exhibits potent cytotoxic effects against leukemia cell lines with high MYC expression, with significantly lower IC50 values compared to cell lines with low MYC expression.
| Cell Line | Cancer Type | MYC Expression | IC50 (48h) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | High | 2.3 nM | [17] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | High | 3 nM | [17] |
| AML 8227 (bulk) | Acute Myeloid Leukemia | High | 29 nM | [17] |
| AML 8227 (CD34+) | Acute Myeloid Leukemia (LSC-enriched) | High | 15 nM | [17] |
| SW48 | Colorectal Cancer | Low | >100 nM | [17] |
| A549 | Lung Cancer | Low | >100 nM | [17] |
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines.
Effect on MYC Expression and Stability
Treatment with proscillaridin A leads to a rapid and significant decrease in both MYC mRNA and protein levels in sensitive leukemia cells.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| MYC mRNA Level | MOLT-4 | 5 nM, 48h | ~90% downregulation | [17] |
| MYC Protein Level | MOLT-4 | 5 nM, 48h | >50% reduction | [17] |
| MYC Protein Level | NALM-6 | 5 nM, 48h | >50% reduction | [17] |
| MYC Protein Half-life (t1/2) | MOLT-4 | 5 nM, 16h | Reduced from 41 min to 23 min (1.8-fold decrease) | [16][17] |
Table 2: Proscillaridin A's Effect on MYC Expression and Stability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on MYC-overexpressing leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blotting for Protein Expression
This protocol is used to quantify the levels of MYC, acetylated histones, and other proteins of interest.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-acetyl-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Cycloheximide (B1669411) (CHX) Chase Assay
This protocol is used to determine the half-life of the MYC protein.
Figure 3: Workflow for the cycloheximide (CHX) chase assay.
Materials:
-
Leukemia cells
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Culture medium
-
Materials for Western blotting (as described above)
Procedure:
-
Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 16 hours).
-
Add CHX to the culture medium at a final concentration that effectively inhibits protein synthesis (e.g., 50-100 µg/mL).
-
Collect cell samples at various time points after CHX addition (e.g., 0, 15, 30, 45, 60 minutes).
-
Immediately lyse the cells at each time point and prepare protein extracts.
-
Perform Western blotting to detect and quantify the levels of MYC protein at each time point.
-
Plot the percentage of remaining MYC protein (relative to the 0-minute time point) against time.
-
Calculate the half-life of the MYC protein from the degradation curve.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of therapeutic agents for the treatment of MYC-overexpressing leukemias. Their unique mechanism of action, which involves the induction of MYC protein degradation through the downregulation of histone acetyltransferases and a subsequent global loss of lysine acetylation, offers a novel strategy to target this otherwise "undruggable" oncoprotein. The potent and selective anti-leukemic activity of proscillaridin A at clinically relevant concentrations further supports its potential for repurposing in oncology.[11][12]
Future research should focus on elucidating the precise molecular link between Na+/K+-ATPase inhibition and the downregulation of HATs. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in patients with MYC-driven leukemias. Combination therapies with other anti-cancer agents could also be explored to enhance therapeutic outcomes.
References
- 1. protocols.io [protocols.io]
- 2. texaschildrens.org [texaschildrens.org]
- 3. biorxiv.org [biorxiv.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pnas.org [pnas.org]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive landscape of transcription profiles and data resources for human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A-Induced Apoptosis in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular pathways and cellular mechanisms through which Proscillaridin A, a cardiac glycoside, induces apoptosis in lung cancer cells. The information presented herein is a synthesis of current research findings, designed to facilitate further investigation and drug development efforts in oncology.
Core Mechanism of Action
Proscillaridin A exerts its anticancer effects in non-small cell lung cancer (NSCLC) through a multi-faceted approach that culminates in programmed cell death, or apoptosis. It has been shown to inhibit cancer cell growth and motility by targeting key signaling pathways, independent of the EGFR mutation status in some cases.[1] The primary mechanisms involve the induction of both intrinsic and extrinsic apoptotic pathways, triggered by cellular stresses and direct signaling molecule interactions.
Key Signaling Pathways in Proscillaridin A-Induced Apoptosis
Proscillaridin A's pro-apoptotic activity is mediated through several interconnected signaling cascades. These include the inhibition of the EGFR-Src pathway, induction of endoplasmic reticulum (ER) stress and oxidative stress, and modulation of intracellular calcium levels.
EGFR-Src Pathway Inhibition
Proscillaridin A has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Src kinase activities.[1] By downregulating the EGFR-Src-mediated cytoskeleton-related pathways, it impedes cell proliferation, migration, and invasion.[1] This inhibition also affects downstream signaling molecules such as FAK and paxillin.[1]
Figure 1: Inhibition of the EGFR-Src pathway by Proscillaridin A.
Intrinsic (Mitochondrial) Apoptosis Pathway
Proscillaridin A triggers the intrinsic apoptosis pathway through the induction of oxidative and endoplasmic reticulum (ER) stress.[2][3] This leads to an increase in reactive oxygen species (ROS) generation, depletion of glutathione (B108866) (GSH), and activation of JNK.[2][3] These events cause mitochondrial dysfunction, characterized by a disruption of the mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax.[2][3] The culmination of this cascade is the cleavage and activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[3]
Figure 2: Proscillaridin A-induced intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Apoptosis Pathway
Proscillaridin A is a direct inhibitor of the Na+/K+ ATPase, which leads to an elevation of intracellular calcium levels.[4][5] This increase in calcium induces the upregulation of Death Receptor 4 (DR4).[4][5] The engagement of DR4 by its ligand can initiate the extrinsic apoptosis cascade, leading to the activation of initiator caspases (like caspase-8) and subsequent executioner caspases.
Figure 3: Proscillaridin A-induced extrinsic apoptosis pathway.
STAT3 Signaling Inhibition
Proscillaridin A has been shown to inhibit both constitutive and inducible STAT3 activation.[2][3] This inhibition is associated with an increase in SHP-1 expression and a decrease in the phosphorylation of Src.[2][3] The suppression of STAT3, a key transcription factor for cell survival and proliferation, further contributes to the pro-apoptotic environment.
Quantitative Data Summary
The following tables summarize the quantitative effects of Proscillaridin A on various lung cancer cell lines as reported in the literature.
Table 1: IC50 Values of Proscillaridin A in NSCLC Cell Lines
| Cell Line | EGFR Status | Time (hrs) | IC50 (µM) | Reference |
| PC9 | EGFR mutant | 24 | 0.12 ± 0.01 | [1] |
| 48 | 0.08 ± 0.01 | [1] | ||
| 72 | 0.05 ± 0.01 | [1] | ||
| PC9IR | EGFR mutant | 24 | 0.15 ± 0.02 | [1] |
| 48 | 0.11 ± 0.01 | [1] | ||
| 72 | 0.07 ± 0.01 | [1] | ||
| H1975 | EGFR mutant | 24 | 0.18 ± 0.02 | [1] |
| 48 | 0.13 ± 0.01 | [1] | ||
| 72 | 0.09 ± 0.01 | [1] | ||
| A549 | EGFR wild-type | 24 | 0.21 ± 0.03 | [1] |
| 48 | 0.16 ± 0.02 | [1] | ||
| 72 | 0.11 ± 0.01 | [1] | ||
| Panc-1 | - | 72 | 0.035 ± 0.005 | [6] |
| BxPC-3 | - | 72 | 0.180 ± 0.02 | [6] |
| AsPC-1 | - | 72 | 0.371 ± 0.03 | [6] |
Table 2: Effects of Proscillaridin A on Apoptosis and Related Proteins
| Cell Line | Treatment | Effect | Reference |
| A549 | Proscillaridin A | Induces apoptosis in a dose-dependent manner | [2][3] |
| A549 | Proscillaridin A | Increases Bax/Bcl-2 ratio | [2][3] |
| A549 | Proscillaridin A | Induces cleavage of caspase-9, caspase-3, and PARP | [3] |
| NSCLC Cells | Proscillaridin A | Upregulates DR4 expression | [4][5] |
| A549 | Proscillaridin A | Inhibits STAT3 activation | [2][3] |
| LNCaP | Proscillaridin A (25-50 nM) | Increases Bax, cleaved caspase-3, and cleaved PARP-1; Decreases Bcl-2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols typically employed in the study of Proscillaridin A's effects on lung cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human non-small cell lung cancer cell lines such as A549 (EGFR wild-type), PC9 (EGFR exon 19 deletion), H1975 (EGFR L858R and T790M mutations), and PC9IR (gefitinib-resistant) are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Proscillaridin A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is always included.
Cell Viability Assay (MTT or WST-1 Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Proscillaridin A or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT after solubilization) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Plate cells in 6-well plates and treat with Proscillaridin A for the desired time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Treat cells with Proscillaridin A as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Src, p-Src, Bax, Bcl-2, cleaved caspase-3, PARP, STAT3, p-STAT3, DR4, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 4: General experimental workflow for studying Proscillaridin A.
Future Directions and Drug Development
The comprehensive data on Proscillaridin A's mechanism of action in lung cancer cells provides a strong rationale for its further development as a therapeutic agent. Future research should focus on in vivo studies to validate these findings in animal models and eventually in clinical trials.[8][9] The potential for combination therapies, where Proscillaridin A could be used to sensitize cancer cells to other chemotherapeutic agents, also warrants investigation. The detailed understanding of its signaling pathways will be instrumental in identifying patient populations most likely to respond to this treatment and in designing rational combination strategies. While Proscillaridin A shows promise, further clinical trials are necessary to establish its safety and efficacy in lung cancer patients.[10]
References
- 1. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approves Lung Cancer Drug Supported by Georgetown Lombardi Research | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 9. Lung - MSD [msdclinicaltrials.com]
- 10. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death [mdpi.com]
Meproscillarin's Induction of Immunogenic Cell Death: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cardiac glycoside meproscillarin and its role in inducing immunogenic cell death (ICD), a process poised to revolutionize cancer therapy. This compound, a semi-synthetic derivative of scillarin A, is emerging as a potent inducer of a specialized form of apoptosis that activates an anti-tumor immune response. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, experimental protocols, and quantitative data associated with this compound-induced ICD.
Core Concept: Immunogenic Cell Death
Immunogenic cell death is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[1][2] These molecules act as adjuvants, stimulating an adaptive immune response against the antigens of the dying cancer cells. The three cardinal hallmarks of ICD are:
-
Surface Exposure of Calreticulin (B1178941) (CRT): Translocation of CRT from the endoplasmic reticulum to the cell surface, acting as an "eat-me" signal for dendritic cells (DCs).[3][4]
-
Secretion of Adenosine Triphosphate (ATP): Release of ATP into the extracellular space, serving as a "find-me" signal to attract antigen-presenting cells.[5][6]
-
Release of High-Mobility Group Box 1 (HMGB1): Passive release of the nuclear protein HMGB1, which acts as a late-stage danger signal to promote DC maturation and T-cell activation.[7]
This compound's Mechanism of Action
This compound, like other cardiac glycosides, initiates ICD by inhibiting the Na+/K+-ATPase pump on the cancer cell membrane.[3][8] This inhibition leads to a cascade of intracellular events culminating in the emission of DAMPs and apoptotic cell death.
Signaling Pathways
The primary mechanism involves the disruption of ion homeostasis, leading to increased intracellular sodium and calcium concentrations. This ionic imbalance induces endoplasmic reticulum (ER) stress, a key trigger for the exposure of calreticulin.[9] Concurrently, the cellular stress and subsequent apoptotic signaling lead to the release of ATP and HMGB1.
Quantitative Data on Proscillaridin (B1679727) A, a this compound Metabolite
While direct quantitative data for this compound on the three key ICD markers is not extensively available in public literature, studies on its active metabolite, proscillaridin A, provide valuable insights into its pro-apoptotic and cytotoxic efficacy.
Table 1: In Vitro Cytotoxicity of Proscillaridin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Panc-1 | Pancreatic Cancer | 35.25 | 72 |
| BxPC-3 | Pancreatic Cancer | 180.3 | 72 |
| AsPC-1 | Pancreatic Cancer | 370.9 | 72 |
| A549 | Lung Adenocarcinoma | Not specified | - |
| LNCaP | Prostate Cancer | Dose-dependent apoptosis observed | 24 |
| DU145 | Prostate Cancer | Relatively resistant | 24 |
| HT29 | Colon Cancer | 11.1 (enhances TRAIL-induced death) | 24 |
| SW480 | Colon Cancer | 11.1 (enhances TRAIL-induced death) | 24 |
| SW620 | Colon Cancer | 3.7 (enhances TRAIL-induced death) | 24 |
Data synthesized from multiple sources.[6][9][10]
Table 2: Proscillaridin A-Induced Apoptosis in Pancreatic Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells |
| Panc-1 | Control | ~5% |
| Panc-1 | Proscillaridin A (50 nM) | ~25% |
| BxPC-3 | Control | ~5% |
| BxPC-3 | Proscillaridin A (200 nM) | ~20% |
| AsPC-1 | Control | ~5% |
| AsPC-1 | Proscillaridin A (400 nM) | ~15% |
Data are estimations based on graphical representations in the cited literature.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced immunogenic cell death.
Cell Viability and Apoptosis Assays
A common workflow to assess the cytotoxic and pro-apoptotic effects of this compound involves treating cancer cells with the compound and subsequently analyzing cell viability and the induction of apoptosis.
Protocol: Annexin V-FITC/PI Double Staining for Apoptosis
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Detection of Calreticulin (CRT) Exposure
Protocol: Flow Cytometry for Surface CRT
-
Cell Preparation: Treat cancer cells with this compound as described above.
-
Staining: Gently harvest the cells and wash with ice-cold PBS. Incubate the cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody. Co-stain with a viability dye (e.g., DAPI) to exclude dead cells from the analysis.
-
Analysis: Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of CRT-positive cells.
Measurement of Extracellular ATP
Protocol: Luminescent ATP Assay
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant.
-
Assay: Use a commercial luminescent ATP assay kit, which utilizes the luciferase/luciferin reaction. In a luminometer-compatible plate, mix the supernatant with the ATP assay reagent.
-
Measurement: Measure the luminescence, which is directly proportional to the ATP concentration in the supernatant.[5]
Detection of HMGB1 Release
Protocol: Western Blot for Supernatant HMGB1
-
Supernatant Preparation: Collect the cell culture supernatant from this compound-treated cells and centrifuge to remove cellular debris.
-
Protein Concentration: Concentrate the proteins in the supernatant using methods such as trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for HMGB1. Follow this with an HRP-conjugated secondary antibody.
-
Detection: Visualize the HMGB1 protein band using an enhanced chemiluminescence (ECL) detection system.[11]
Conclusion and Future Directions
This compound demonstrates significant potential as an inducer of immunogenic cell death, a highly sought-after characteristic in novel cancer therapeutics. Its ability to inhibit the Na+/K+-ATPase pump initiates a cascade of events leading to apoptosis and the release of critical danger signals that can awaken the immune system to fight cancer. While the pro-apoptotic effects of its metabolite, proscillaridin A, are well-documented, further research is needed to provide direct quantitative evidence of this compound's capacity to induce all three hallmarks of ICD—calreticulin exposure, ATP secretion, and HMGB1 release—in a variety of cancer models. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be crucial for the clinical translation of this compound as a novel immuno-oncology agent.
References
- 1. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the immunogenic cell death pathway [bio-protocol.org]
- 6. Luciferase-assisted detection of extracellular ATP and ATP metabolites during immunogenic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of immunogenic cell death in murine colon cancer cells by ferrocene‐containing redox phospholipid polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oxidation of HMGB1 Is a Dynamically Regulated Process in Physiological and Pathological Conditions [frontiersin.org]
Proscillaridin A: A Technical Guide to its Role in Topoisomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proscillaridin A, a cardiac glycoside traditionally known for its effects on the Na+/K+-ATPase pump, has emerged as a potent anti-cancer agent.[1][2][3] Its cytotoxic effects are largely attributed to its function as a dual inhibitor of DNA topoisomerases I and II.[1][4][5][6] This technical guide provides an in-depth analysis of Proscillaridin A's mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of the relevant biological pathways.
Introduction to Proscillaridin A
Proscillaridin A is a naturally occurring cardiac glycoside of the bufanolide (B1219222) type, derived from plants such as Drimia maritima (sea squill) and those of the genus Scilla.[7][8] Structurally, it consists of a steroid aglycone core (scillarenin) attached to a rhamnose sugar moiety.[8][9][10] While its classical pharmacological application involves the inhibition of the Na+/K+-ATPase pump for the treatment of cardiac conditions, recent research has highlighted its significant potential in oncology.[2][3] Proscillaridin A exhibits cytotoxicity against a range of cancer cell lines, and a primary mechanism for this anti-neoplastic activity is the potent inhibition of both topoisomerase I and topoisomerase II.[4][5][11]
Chemical Structure and Properties:
Mechanism of Topoisomerase Inhibition
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation.[12][13][14] They function by creating transient breaks in the DNA backbone.
-
Topoisomerase I (Topo I): Creates single-strand breaks to relax DNA supercoiling.[13]
-
Topoisomerase II (Topo II): Creates double-strand breaks to decatenate intertwined DNA molecules.[13]
Proscillaridin A does not act as a catalytic inhibitor that prevents the enzyme from binding to or cleaving DNA. Instead, it functions as a topoisomerase poison .[5] It exerts its effect by binding to the transient topoisomerase-DNA cleavage complex .[15][16] This stabilization of the complex prevents the enzyme from religating the cleaved DNA strand(s). When a replication fork collides with this trapped complex, the transient strand break is converted into a permanent, lethal DNA lesion (a single-strand break for Topo I or a double-strand break for Topo II), which subsequently triggers apoptotic cell death pathways.[16]
Quantitative Data
Proscillaridin A demonstrates potent inhibitory activity against both topoisomerase isoforms at nanomolar concentrations. Its downstream effect is observed as cytotoxicity in various cancer cell lines.
Table 1: Topoisomerase Inhibitory Activity
| Enzyme Target | IC₅₀ Value (nM) | Reference |
| Topoisomerase I | 30 | [4][5][6] |
| Topoisomerase II | 100 | [4][5][6] |
Table 2: Cytotoxicity (IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Time | IC₅₀ | Reference |
| MCF-7 | Breast Cancer | 48 hours | 0 - 160 nM (dose-dependent) | [4][6] |
| HT29 | Colon Cancer | Not Specified | Sensitizes at 11.1 nM | [17] |
| SW620 | Colon Cancer | Not Specified | Sensitizes at 3.7 nM | [17] |
| PC9 | Non-Small-Cell Lung | 72 hours | ~25 nM | [11] |
| PC9IR | Non-Small-Cell Lung | 72 hours | ~25 nM | [11] |
| H1975 | Non-Small-Cell Lung | 72 hours | ~100 nM | [11] |
| A549 | Non-Small-Cell Lung | 72 hours | ~100 nM | [11] |
| RD | Rhabdomyosarcoma | 48 hours | ~10 nM | [18] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of Proscillaridin A on topoisomerase I and II. These are based on standard molecular biology assays.[12][19]
Topoisomerase I Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[20]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322) at 20-25 µg/mL
-
Human Topoisomerase I enzyme
-
10x Topo I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[21]
-
Proscillaridin A stock solution (in DMSO)
-
Nuclease-free water
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[22]
-
1% Agarose (B213101) gel with 0.5 µg/mL ethidium (B1194527) bromide
-
1x TAE or TBE running buffer
Methodology:
-
On ice, prepare reaction tubes. For a final volume of 20 µL, add:
-
2 µL of 10x Topo I Reaction Buffer
-
200 ng of supercoiled plasmid DNA (e.g., 10 µL of a 20 µg/mL stock)
-
Desired volume of Proscillaridin A (or DMSO for control)
-
Nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of appropriately diluted Topoisomerase I enzyme to initiate the reaction. A titration should be performed beforehand to determine the amount of enzyme needed for complete relaxation.[12]
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[12]
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm until sufficient separation is achieved between supercoiled and relaxed forms.[12]
-
Visualize the DNA bands under a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA.
Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to resolve interlocked rings of kinetoplast DNA (kDNA) into individual minicircles. An inhibitor will prevent decatenation, causing the kDNA to remain in the well.[22][23]
Materials:
-
Kinetoplast DNA (kDNA) at 20 µg/mL
-
Human Topoisomerase II enzyme
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[23]
-
30 mM ATP solution
-
Proscillaridin A stock solution (in DMSO)
-
Nuclease-free water
-
STEB Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[23]
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel with 0.5 µg/mL ethidium bromide
-
1x TAE or TBE running buffer
Methodology:
-
On ice, prepare reaction tubes. For a final volume of 30 µL, add:
-
3 µL of 10x Topo II Reaction Buffer
-
1 µL of 30 mM ATP
-
200 ng of kDNA (e.g., 10 µL of a 20 µg/mL stock)
-
Desired volume of Proscillaridin A (or DMSO for control)
-
Nuclease-free water to a volume of 27 µL
-
-
Add 3 µL of appropriately diluted Topoisomerase II enzyme to start the reaction.[23]
-
Mix gently and incubate at 37°C for 30 minutes.[23]
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.[23]
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at ~85V for 1 hour.[23]
-
Visualize the DNA bands. Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel.
Associated Signaling Pathways
The DNA damage induced by Proscillaridin A-mediated topoisomerase inhibition is a potent trigger for apoptosis. This process involves a cascade of signaling events that ultimately lead to programmed cell death.
Beyond its direct effect on topoisomerases, Proscillaridin A has been shown to modulate several other key cancer-related pathways:
-
TRAIL-Induced Apoptosis: It can sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by upregulating TRAIL receptors.[17]
-
JAK/STAT3 Pathway: Proscillaridin A has been demonstrated to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often aberrantly activated in cancers like prostate cancer.[24][25]
-
EGFR Signaling: In non-small-cell lung cancer, Proscillaridin A can inhibit the epidermal growth factor receptor (EGFR) pathway.[11]
-
Mitochondrial Apoptosis: It can induce the intrinsic apoptotic pathway by modulating Bcl-2 family proteins, leading to mitochondrial membrane disruption and caspase activation.[24][25]
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. What is Proscillaridin used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of DNA Topoisomerases I and II, and Growth Inhibition of Breast Cancer MCF-7 Cells by Ouabain, Digoxin and Proscillaridin A [jstage.jst.go.jp]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Proscillaridin - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disruption of a topoisomerase-DNA cleavage complex by a DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 21. inspiralis.com [inspiralis.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. inspiralis.com [inspiralis.com]
- 24. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
Foundational Research on Cardiac Glycosides in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides (CGs), a class of naturally derived steroid-like compounds, have a long history in the clinical management of cardiac conditions.[1][2] However, a growing body of preclinical and clinical evidence has repositioned these molecules as potent and multifaceted anticancer agents.[1][3][4] This technical guide provides an in-depth overview of the foundational research into the application of cardiac glycosides in oncology, with a focus on their core mechanisms of action, key signaling pathways, and the experimental methodologies used to elucidate their anticancer properties.
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase ion pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][3] Inhibition of this pump by cardiac glycosides in cancer cells triggers a cascade of downstream events, including alterations in intracellular ion concentrations, the generation of reactive oxygen species (ROS), and the modulation of various signaling pathways that ultimately lead to cell cycle arrest, apoptosis, and autophagy.[2][3][4] This guide will delve into the intricacies of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling networks involved.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The anticancer effects of cardiac glycosides are primarily initiated by their binding to and inhibition of the α-subunit of the Na+/K+-ATPase.[1][3] This inhibition leads to an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). The elevated [Na+]i, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium ([Ca2+]i).[4] This disruption of ion homeostasis is a central event that triggers a multitude of downstream signaling pathways culminating in cancer cell death.
Furthermore, the Na+/K+-ATPase can also function as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, such as the Src kinase pathway, independent of its ion-pumping function, adding another layer of complexity to their mechanism of action.[5][6]
Key Signaling Pathways in Cardiac Glycoside-Induced Cancer Cell Death
The perturbation of ion homeostasis and activation of signaling cascades by cardiac glycosides converge on several critical pathways that regulate cell survival and death.
Apoptosis
Cardiac glycosides are potent inducers of apoptosis in a wide range of cancer cells. This programmed cell death is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspases.[3][4] Several members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis, are also modulated by cardiac glycoside treatment.[7]
dot
Caption: Cardiac glycoside-induced apoptosis signaling pathways.
Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the cellular context. Cardiac glycosides have been shown to induce autophagy in various cancer cell lines.[1][3] The process is often characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[8] The interplay between apoptosis and autophagy in response to cardiac glycoside treatment is complex and an active area of research.[3]
dot
Caption: Autophagy induction by cardiac glycosides.
Immunogenic Cell Death (ICD)
Recent studies have highlighted the ability of some cardiac glycosides to induce immunogenic cell death (ICD).[9][10] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[11] These DAMPs act as "eat-me" signals to dendritic cells, leading to the activation of an antitumor immune response.[9] This property makes cardiac glycosides attractive candidates for combination therapies with immunotherapy.[10]
dot
Caption: Cardiac glycoside-induced immunogenic cell death.
Quantitative Data: Cytotoxicity of Cardiac Glycosides
The cytotoxic potential of cardiac glycosides is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the specific cardiac glycoside, the cancer cell line, and the duration of exposure.
Table 1: IC50 Values of Common Cardiac Glycosides in Various Cancer Cell Lines
| Cardiac Glycoside | Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) | Reference |
| Digoxin (B3395198) | Breast | MCF-7 | ~500 | 24 | [11] |
| Ovarian | SKOV-3 | 250 | 48 | [12] | |
| Neuroblastoma | SH-SY5Y | 34 ng/mL | Not Specified | [13] | |
| Neuroblastoma | SK-N-AS | 22 ng/mL | Not Specified | [13] | |
| Digitoxin | Renal | TK-10 | 3-33 | Not Specified | [14] |
| Ovarian | SKOV-3 | 400 | 48 | [12] | |
| Ouabain | Lung | H460 | 10.44 | 72 | [2] |
| Pancreatic | PANC-1 | 42.36 | 72 | [2] | |
| Cervical | HeLa | Varies | 24, 48, 72 | [2] | |
| Colon | HCT116 | Varies | 24, 48, 72 | [2] | |
| Bufalin | Breast | MCF-7 | < 5 | Not Specified | [11] |
| Lung | A549 | < 5 | Not Specified | [11] | |
| Oleandrin | Breast | MCF-7 | 14.5 | Not Specified | [11] |
| Breast | MDA-MB-231 | 24.62 | Not Specified | [11] | |
| Endometrial | Ishikawa | 75.3 | 48 | [15] | |
| Lanatoside C | Cholangiocarcinoma | HuCCT-1 | Varies | Not Specified | [16] |
| Cholangiocarcinoma | TFK-1 | Varies | Not Specified | [16] | |
| UNBS1450 | Various | 58 cell lines | 10-50 | Not Specified | [1][17] |
| Proscillaridin A | Breast | MCF-7 | More potent than digoxin and ouabain | Not Specified | [7] |
Note: IC50 values are highly dependent on experimental conditions and should be considered as indicative. ng/mL to nM conversion depends on the molecular weight of the compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the anticancer effects of cardiac glycosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the cardiac glycoside for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
dot
Caption: Experimental workflow for the MTT assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and is a standard method for assessing the activation of apoptotic pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., cleaved caspases, PARP).
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key event in cardiac glycoside-induced cell death.
-
Principle: Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
Cell Treatment: Treat cells with the cardiac glycoside for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Immunofluorescence for Autophagy Markers
Immunofluorescence allows for the visualization of the subcellular localization of autophagy-related proteins.
-
Principle: Cells are fixed, permeabilized, and then stained with antibodies against autophagy markers like LC3 and p62. The formation of punctate structures of LC3 is indicative of autophagosome formation.[8][18]
-
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the cardiac glycoside.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100 or digitonin).[19]
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Antibody Staining: Incubate with primary antibodies against LC3 and/or p62, followed by fluorescently labeled secondary antibodies.[20]
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.
-
Principle: A single cell is allowed to grow into a colony, and the number and size of the colonies are indicative of the cell's clonogenic survival.
-
Procedure:
-
Cell Seeding: Seed a low number of cells in a culture dish.
-
Treatment: Treat the cells with the cardiac glycoside for a specified period.
-
Incubation: Remove the drug and incubate the cells for 1-2 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
In Vivo Xenograft Mouse Models
Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.[21][22][23]
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the cardiac glycoside on tumor growth is monitored.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer the cardiac glycoside to the mice (e.g., via intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
Foundational research has firmly established cardiac glycosides as a promising class of anticancer agents with a unique mechanism of action centered on the inhibition of the Na+/K+-ATPase. Their ability to induce multiple forms of cell death, including apoptosis, autophagy, and immunogenic cell death, underscores their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the oncological applications of this fascinating class of natural compounds. Future research should focus on elucidating the complex interplay between the various signaling pathways activated by cardiac glycosides, identifying predictive biomarkers of response, and developing novel derivatives with improved therapeutic indices.
References
- 1. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Glycosides Exert Anticancer Effects by Inducing Immunogenic Cell Death | Semantic Scholar [semanticscholar.org]
- 10. Cardiac glycosides: From molecular targets to immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac Glycoside Oleandrin Suppresses EMT Ability in Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. proteolysis.jp [proteolysis.jp]
- 20. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Meproscillarin Protocol for In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meproscillarin is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions. Recent research has unveiled their potent anti-cancer properties, making them a subject of intense investigation for oncological applications. This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis and the suppression of tumor cell growth. These application notes provide a comprehensive overview and detailed protocols for the in vitro study of this compound in cancer cell culture models.
Mechanism of Action
This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis activates several signaling pathways that can induce apoptosis. Key signaling pathways affected by this compound and other cardiac glycosides include:
-
Src/EGFR/Ras/Raf/MEK/ERK Pathway: Inhibition of Na+/K+-ATPase can lead to the activation of the Src tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This initiates the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell proliferation and survival.[1][2]
-
PI3K/Akt Pathway: Cardiac glycosides have been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1]
-
STAT3 Pathway: this compound and related compounds can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in cancer cells and involved in cell proliferation and survival.[3]
-
Bcl-2 Family Proteins: The apoptotic effects of this compound are mediated through the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4]
Data Presentation
The following tables summarize the cytotoxic effects of proscillaridin (B1679727) A, a closely related cardiac glycoside, on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| 143B | Osteosarcoma | 50 - 100 | 24 |
| LNCaP | Prostate Cancer | 25 - 50 | 24 |
| DU145 | Prostate Cancer | > 50 | 24 |
| A549 | Lung Adenocarcinoma | 25 - 50 | 24 |
| NCI-H1650 | Lung Adenocarcinoma | 25 - 50 | 24 |
| GBM6 | Glioblastoma | ~50 | 72 |
| GBM9 | Glioblastoma | ~50 | 72 |
| U87-MG | Glioblastoma | Not specified | Not specified |
| U251-MG | Glioblastoma | Not specified | Not specified |
Note: Data is compiled from various sources and represents the activity of proscillaridin A, which may serve as a proxy for this compound.[5][6]
Table 2: Quantitative Analysis of Apoptosis Induction by Proscillaridin A in LNCaP Cells
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 2.5 | 1.8 | 4.3 |
| Proscillaridin A | 25 | 15.7 | 3.2 | 18.9 |
| Proscillaridin A | 50 | 28.4 | 5.1 | 33.5 |
Note: Representative data illustrating the dose-dependent increase in apoptosis in LNCaP prostate cancer cells after 24 hours of treatment with proscillaridin A, as determined by Annexin V/PI staining and flow cytometry.[6]
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: When cells reach the desired confluency (usually 70-80%), replace the old medium with a fresh medium containing the appropriate concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cells
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for the desired incubation time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound as described in the general protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for in vitro studies.
References
- 1. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 2. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 4. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Proscillaridin (B1679727) A, a cardiac glycoside with potent anti-cancer properties, in mouse xenograft models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Proscillaridin A against various cancer types.
Overview and Mechanism of Action
Proscillaridin A, a naturally occurring cardiac glycoside, has demonstrated significant anti-tumor effects in preclinical studies.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[4][5][6] This inhibition leads to an increase in intracellular calcium levels, which in turn triggers a cascade of downstream signaling events culminating in cancer cell death.[5][7]
Key signaling pathways affected by Proscillaridin A include:
-
Inhibition of STAT3 Signaling: Proscillaridin A has been shown to inhibit the phosphorylation of STAT3, a transcription factor often aberrantly activated in cancer, leading to reduced cell proliferation and survival.[1][8]
-
Modulation of PI3K/AKT/mTOR Pathway: This critical survival pathway is often dysregulated in cancer. Proscillaridin A can inhibit the phosphorylation of key components like AKT and mTOR.[8]
-
Induction of Apoptosis: Proscillaridin A induces programmed cell death by modulating Bcl-2 family proteins, disrupting the mitochondrial membrane potential, and activating caspases.[1]
-
MYC Degradation: In certain cancer types like leukemia, Proscillaridin A can cause the degradation of the MYC oncoprotein, a key driver of tumor growth.[9][10]
Quantitative Data Summary: Proscillaridin A Dosage in Mouse Xenograft Models
The following table summarizes the dosages of Proscillaridin A used in various mouse xenograft studies. This information can serve as a starting point for dose-finding experiments.
| Cancer Type | Mouse Strain | Tumor Cell Line | Dosage | Administration Route | Treatment Schedule | Reference |
| Pancreatic Cancer | BALB/c nude | Panc-1 | 6.5 mg/kg | Intraperitoneal (i.p.) | Every two days for 3 weeks | [11] |
| Glioblastoma | Nude | GBM6 | 7 mg/kg | Intraperitoneal (i.p.) | 5 days a week for 3 weeks | [12] |
| Osteosarcoma | N/A | 143B | N/A | N/A | N/A | [2] |
| Non-Small-Cell Lung Cancer | Nude | N/A | N/A | N/A | N/A | [7] |
Note: "N/A" indicates that the specific information was not available in the cited search results.
Experimental Protocols
This section outlines a general protocol for a mouse xenograft study to evaluate the efficacy of Proscillaridin A. This protocol should be adapted based on the specific cancer model and experimental goals.
Animal Model and Cell Culture
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Lines: Select a human cancer cell line relevant to the research question. Culture the cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
Tumor Cell Implantation
-
Cell Preparation: Harvest the cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A cell suspension containing Matrigel® can enhance tumor take rate and growth.
-
Subcutaneous Injection: Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of the mouse.[11]
Drug Preparation and Administration
-
Proscillaridin A Formulation: Prepare Proscillaridin A in a suitable vehicle for injection (e.g., PBS, saline with a small percentage of DMSO or other solubilizing agents). The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13] Administer Proscillaridin A or the vehicle control via the chosen route (e.g., intraperitoneal injection) according to the predetermined schedule.[11][12]
Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days.[11][14] Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of drug toxicity.[7]
-
Endpoint: At the end of the study (e.g., after a specific treatment period or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Visualizations
Signaling Pathway of Proscillaridin A
Caption: Proscillaridin A's multifaceted mechanism of action.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for a mouse xenograft study.
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcherslinks.com [researcherslinks.com]
- 9. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Following Meproscillarin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Meproscillarin, a cardiac glycoside, on cell viability. The protocols detailed herein are foundational for determining the cytotoxic and apoptotic potential of this compound in various cell lines.
Introduction to this compound and Cell Viability
This compound is a cardiac glycoside, a class of compounds that have been traditionally used in the treatment of heart conditions.[1] Recently, cardiac glycosides have garnered significant interest for their potent anticancer activities.[1][2] The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump located in the plasma membrane of cells.[1][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium.[1][3] These ionic imbalances trigger a cascade of downstream signaling events that can ultimately lead to cell death by apoptosis.[2][4]
Assessing cell viability is a critical step in evaluating the therapeutic potential and toxicity of compounds like this compound. A variety of assays are available, each with its own advantages and principles. This document outlines protocols for commonly used colorimetric, luminescent, and flow cytometry-based assays to provide a multi-faceted understanding of this compound's effects on cells.
Key Signaling Pathways Affected by this compound
The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting cell viability data.
Data Presentation: Comparative Summary of Cell Viability Assays
The choice of a cell viability assay can influence the interpretation of results. The following table summarizes the principles, advantages, and disadvantages of the assays detailed in this document.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[5] | Cost-effective, widely used, and provides a quantitative result.[5][6] | Requires a solubilization step for the formazan crystals, which can introduce variability.[6] |
| WST-1 Assay | Colorimetric assay where a water-soluble tetrazolium salt (WST-1) is cleaved to a soluble formazan dye by mitochondrial dehydrogenases.[7] | No solubilization step required, higher sensitivity than MTT, and the reagent is stable.[8] | Can be affected by culture medium components and pH.[9] |
| CellTiter-Glo® Assay | Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[10][11] | Highly sensitive, fast ("add-mix-measure" format), and suitable for high-throughput screening.[10][11] | Requires a luminometer, and the signal can be affected by compounds that interfere with luciferase. |
| Annexin V-FITC / PI Assay | Flow cytometry-based assay that detects phosphatidylserine (B164497) (PS) translocation to the outer cell membrane in early apoptotic cells (Annexin V) and loss of membrane integrity in late apoptotic/necrotic cells (Propidium Iodide).[12][13] | Distinguishes between early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights.[13][14] | Requires a flow cytometer and more complex data analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is indicative of cell viability.[5]
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 20% SDS in 0.02 M HCl) to each well to dissolve the formazan crystals.[2][16]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
WST-1 (Water-Soluble Tetrazolium salt-1) Assay
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, eliminating the need for a solubilization step.[7]
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density in 100 µL of culture medium and incubate overnight.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[8] The optimal incubation time should be determined empirically for each cell type.[7]
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm (maximum absorbance is around 440 nm).[8] A reference wavelength above 600 nm is recommended.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.[10][11]
Workflow:
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[17]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements at an optimal density in 100 µL of culture medium and incubate overnight.[17]
-
This compound Treatment: Treat cells with serial dilutions of this compound.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence from medium-only wells.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[19] Centrifuge the cell suspension at 200 x g for 5 minutes.[12]
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12] Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[12][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12][13] Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[19]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Troubleshooting and Considerations
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Compound Interference: this compound, like any test compound, could potentially interfere with the assay chemistry. It is advisable to run controls with the compound in cell-free medium to check for any direct effects on the assay reagents.
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[3] Include a vehicle-only control in all experiments.[3]
-
Incubation Times: Optimize incubation times for both drug treatment and assay reagent exposure for each specific cell line and experimental setup.
By employing these detailed protocols and considering the underlying principles of each assay, researchers can obtain robust and reliable data on the effects of this compound on cell viability and apoptosis, thereby advancing our understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. materialneutral.info [materialneutral.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 16. idus.us.es [idus.us.es]
- 17. promega.com [promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. static.igem.org [static.igem.org]
Application Notes and Protocols for Western Blot Analysis of Meproscillarin-Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meproscillarin, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients.[2][3] This inhibition triggers a cascade of downstream signaling events that can lead to cell cycle arrest, apoptosis, and reduced cell migration and invasion in cancer cells.[4][5][6] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's therapeutic effects by quantifying changes in the expression and phosphorylation status of key proteins within various signaling pathways.[4][5]
This document provides detailed protocols for performing Western blot analysis on cell lysates treated with this compound, focusing on critical signaling pathways affected by its activity. It also includes a summary of expected quantitative changes in protein expression to guide researchers in their experimental design and data interpretation.
Key Signaling Pathways Modulated by this compound
This compound and its analogs have been shown to impact several key signaling pathways crucial for cancer cell survival and proliferation. The inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[2][7][8] This disruption of ion homeostasis activates multiple downstream signaling cascades.
One of the key pathways affected is the Src/ERK signaling cascade . The Na+/K+-ATPase can act as a signaling scaffold, and its inhibition by cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase.[3][9] Activated Src can then trigger the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation, differentiation, and survival.[10][11][12][13]
Furthermore, this compound has been shown to modulate the STAT3 signaling pathway .[4][14] STAT3 is a transcription factor that, when activated (phosphorylated), promotes the expression of genes involved in cell survival and proliferation. This compound can inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes and the induction of apoptosis.[4][15][16]
Other important pathways influenced by this compound include the PI3K/Akt/mTOR pathway , which is central to cell growth and survival, and the NF-κB pathway , which is involved in inflammation and anti-apoptotic gene expression.[7][17] By affecting these interconnected pathways, this compound can exert a multi-pronged anti-cancer effect.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the anticipated changes in the expression and phosphorylation of key proteins in cancer cells following treatment with this compound, as determined by Western blot analysis. The effective concentration of this compound and the duration of treatment can vary depending on the cell line and experimental conditions.
| Signaling Pathway | Protein Target | Expected Change with this compound Treatment | Reference |
| Na+/K+-ATPase Signaling | p-Src (Tyr416) | ↑ | [3][9] |
| Total Src | No significant change | [18][19] | |
| p-ERK1/2 (Thr202/Tyr204) | ↑ or ↓ (context-dependent) | [10][11][12][13] | |
| Total ERK1/2 | No significant change | [10][11] | |
| STAT3 Signaling | p-STAT3 (Tyr705) | ↓ | [4][14][15] |
| Total STAT3 | No significant change | [4][14] | |
| p-JAK2 | ↓ | [4][15] | |
| Total JAK2 | No significant change | [15] | |
| Apoptosis Pathway | Cleaved Caspase-3 | ↑ | [15] |
| Cleaved PARP | ↑ | [4][14][15] | |
| Bcl-2 | ↓ | [5][15] | |
| Bax | ↑ | [15] | |
| Cell Cycle Regulation | Cyclin D1 | ↓ | [20] |
| Cdk4 | ↓ | [20] | |
| pRb | ↓ | [20] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is suitable for adherent cancer cell lines.
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction[21][22][23]
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[21]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[21][22] A typical volume is 100-200 µL for a well in a 6-well plate or 500-1000 µL for a 10 cm dish.
-
Cell Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[21]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[21]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[21]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[21]
-
Storage: Store the protein lysate at -80°C for long-term use or proceed directly to protein quantification.[21]
Protein Quantification[21][24]
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[21]
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same lysis buffer as the samples.[21]
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[21]
-
Assay Setup: In a 96-well microplate, add a small volume (e.g., 10-25 µL) of each standard and unknown sample in duplicate or triplicate.[21]
-
Reagent Addition: Add the BCA working reagent to each well (e.g., 200 µL).[21]
-
Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[21]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.
Western Blot Analysis[24][25][26]
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X. A typical loading amount is 20-40 µg of total protein per lane.[22]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22][23]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For PVDF membranes, pre-soak in 100% methanol. Perform the transfer using a wet or semi-dry transfer system.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer (or 2% non-fat milk in TBST) overnight at 4°C with gentle shaking.[21] The optimal antibody concentration should be determined empirically but typically ranges from 0.1-1.0 µg/mL.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This incubation is usually for 1 hour at room temperature with gentle agitation.[21]
-
Final Washes: Repeat the washing step as described in step 7 to remove unbound secondary antibody.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein of a different molecular weight, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step.[24] It is recommended to first probe for phosphorylated proteins and then for the total protein. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.[25]
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Western blot experimental workflow.
References
- 1. [Clinical observations during accumulative oral glycoside therapy with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Proscillaridin used for? [synapse.patsnap.com]
- 3. Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 14. medsci.org [medsci.org]
- 15. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 18. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulatory Roles of the N-Terminal Intrinsically Disordered Region of Modular Src - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 23. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Leptin-signaling inhibition results in efficient anti-tumor activity in estrogen receptor positive or negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Meproscillarin in Non-Small Cell Lung Cancer (NSCLC) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents.[1][2] Meproscillarin, a cardiac glycoside derived from Drimia maritima, has emerged as a promising candidate for NSCLC treatment.[3] This document provides detailed application notes and protocols for researchers investigating the anti-cancer effects of this compound in NSCLC.
This compound has demonstrated potent cytotoxic effects in various NSCLC cell lines, including those with common driver mutations (EGFR, ALK, KRAS, ROS), at nanomolar concentrations.[3] Notably, it exhibits lower toxicity in normal lung fibroblast cells, suggesting a favorable therapeutic window.[3] Its mechanism of action is multifaceted, involving the inhibition of the Na+/K+ ATPase pump and modulation of key signaling pathways implicated in cancer cell proliferation, apoptosis, and metastasis.[1][2][3]
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the Na+/K+ ATPase enzyme.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[2][3] The rise in calcium triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.
Furthermore, this compound has been shown to:
-
Induce Apoptosis: It promotes programmed cell death in NSCLC cells.[3]
-
Suppress EGFR Activation: this compound can selectively inhibit the activation of the Epidermal Growth Factor Receptor (EGFR), particularly in EGFR mutant cells.[1][3] It has also been found to inhibit EGFR activity in both EGFR-mutant and wild-type NSCLC cells.[4]
-
Inhibit Cell Proliferation, Migration, and Invasion: Studies have demonstrated its ability to impede the growth and spread of lung cancer cells, independent of EGFR mutation status.[4][5]
-
Downregulate EGFR-Src-mediated Pathways: It has been shown to inhibit signaling pathways involving EGFR and Src, which are crucial for cell growth and motility.[4][5]
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways in NSCLC:
-
AMPK/mTOR Pathway: this compound activates the AMP-activated protein kinase (AMPK) pathway and downregulates the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, acetyl-CoA carboxylase (ACC).[1][2][3] This pathway is central to regulating cellular energy homeostasis and protein synthesis, and its modulation can inhibit cancer cell growth.
-
NF-κB Pathway and DR4 Upregulation: It upregulates the expression of Death Receptor 4 (DR4) while downregulating the pro-survival NF-κB pathway.[1][2][3] This shifts the balance towards apoptosis.
-
EGFR-Src-FAK-Paxillin Pathway: this compound downregulates this pathway, which is involved in the formation of filopodia and the regulation of the cytoskeleton, thereby inhibiting cell motility.[4][5] It also decreases the activity of the small G-protein Cdc42, a key regulator of filopodia formation.[4][5]
Quantitative Data
The following table summarizes the cytotoxic effects of this compound (Proscillaridin A) on various NSCLC cell lines, as indicated by IC50 values.
| Cell Line | EGFR Status | IC50 (nM) at 48h |
| A549 | Wild-type | ~10-20 |
| H1975 | L858R, T790M | ~5-15 |
| PC9 | Exon 19 del | Not Specified |
| PC9IR | Not Specified | Not Specified |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data is compiled from studies showing cytotoxic effects in the nanomolar range.[3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on NSCLC cell lines and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 nM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Lysis: Treat NSCLC cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AMPK, AMPK, p-mTOR, mTOR, DR4, NF-κB, Src, p-Src, FAK, p-FAK, Paxillin, p-Paxillin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Purpose: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound, positive control like Afatinib). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule and dose.[3]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Immunohistochemistry (IHC)
Purpose: To analyze the expression and localization of proteins of interest within the tumor tissue from the in vivo study.
Methodology:
-
Tissue Preparation: Fix the excised tumors in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against proteins of interest (e.g., p-EGFR, Ki-67).[3]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen like DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the protein expression levels and localization.
Visualizations
References
- 1. MSCO [msco.org.mo]
- 2. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Proscillaridin A: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proscillaridin A, a cardiac glycoside, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines.[1][2][3] This document provides detailed application notes on the mechanisms of Proscillaridin A-induced apoptosis, along with comprehensive protocols for its investigation. Proscillaridin A triggers programmed cell death through multiple signaling pathways, including the induction of oxidative and endoplasmic reticulum (ER) stress, inhibition of the STAT3 signaling pathway, and modulation of the Bcl-2 family of proteins, ultimately leading to caspase activation and PARP cleavage.[1][3][4] The provided protocols detail established methods for assessing apoptosis, such as Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic markers.
Introduction
Cardiac glycosides, traditionally used in the treatment of cardiovascular diseases, are being repurposed for their potential anti-cancer properties.[1] Proscillaridin A, a component of Urginea maritima, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models, including lung, prostate, and breast cancer.[1][4][5] Its multifaceted mechanism of action makes it a subject of intense research for novel cancer therapeutic strategies. Understanding the signaling cascades initiated by Proscillaridin A is crucial for its development as a therapeutic agent.
Mechanism of Action
Proscillaridin A induces apoptosis through a complex interplay of cellular events:
-
Induction of Oxidative and ER Stress: Proscillaridin A treatment leads to the generation of reactive oxygen species (ROS) and induces ER stress, evidenced by the phosphorylation of eIF2α and increased expression of ATF4, CHOP, and caspase-4.[1]
-
Inhibition of STAT3 Activation: It inhibits both constitutive and inducible STAT3 activation, a key pathway in cancer cell survival and proliferation.[1][4] This inhibition is associated with increased expression of SHP-1 and decreased phosphorylation of Src.[1]
-
Mitochondrial Dysfunction: Proscillaridin A disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][4] This promotes the release of pro-apoptotic factors from the mitochondria.
-
Caspase Activation: The culmination of these events is the activation of the caspase cascade, including caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
-
Upregulation of Death Receptors: In some cancer types, Proscillaridin A has been shown to upregulate the expression of death receptor 4 (DR4), sensitizing cells to TRAIL-induced apoptosis.[2][6]
Data Presentation
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed potent cytotoxicity at nanomolar levels | 24, 48, 72 | [7] |
| H1975 | Non-Small Cell Lung Cancer | Lower than osimertinib | Not specified | [7] |
| PC9 | Non-Small Cell Lung Cancer | Dose-dependent decrease in viability | 24, 48, 72 | [7] |
| PC9IR | Non-Small Cell Lung Cancer | Dose-dependent decrease in viability | 24, 48, 72 | [7] |
| LNCaP | Prostate Cancer | More sensitive than DU145 | 24 | [4] |
| DU145 | Prostate Cancer | Less sensitive than LNCaP | 24 | [4] |
| Panc-1 | Pancreatic Cancer | 35.25 | 72 | [8] |
| BxPC-3 | Pancreatic Cancer | 180.3 | 72 | [8] |
| AsPC-1 | Pancreatic Cancer | 370.9 | 72 | [8] |
| GBM6 | Glioblastoma | IC50 values in the range of 6.4-76 nM | 72 | [9] |
| GBM9 | Glioblastoma | IC50 values in the range of 6.4-76 nM | 72 | [9] |
| U87-MG | Glioblastoma | Cytotoxic properties observed | Not specified | [9] |
| U251-MG | Glioblastoma | Cytotoxic properties observed | Not specified | [9] |
| RD | Rhabdomyosarcoma | IC50 calculated, but value not stated in abstract | 24-48 | [10] |
| HT29 | Colon Cancer | Effective at 11.1 nM for TRAIL sensitization | 24 | [11] |
| SW620 | Colon Cancer | Effective at 3.7 nM for TRAIL sensitization | 24 | [11] |
| CT26 | Murine Colorectal Cancer | IC50 values ranging from 0.013 µM to 7.435 µM | Not specified | [12] |
| HepG2 | Human Liver Cancer | IC50 values ranging from 0.013 µM to 7.435 µM | 72 | [12] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | IC50 values ranging from 0.013 µM to 7.435 µM | Not specified | [12] |
Table 2: Summary of Proscillaridin A's Effects on Apoptotic Markers
| Marker | Change upon Treatment | Cell Line(s) | Reference |
| Bax/Bcl-2 Ratio | Increased | A549, LNCaP | [1][4] |
| Cleaved Caspase-3 | Increased | LNCaP, Panc-1 | [4][8] |
| Cleaved PARP | Increased | A549, LNCaP, Panc-1 | [1][4][8] |
| Mitochondrial Membrane Potential | Dissipated | A549, LNCaP, DU145 | [1][4] |
| p-STAT3 | Decreased | A549, LNCaP, DU145 | [1][13] |
| DR4 Expression | Increased | NSCLC cells | [2] |
| Cleaved Caspase-8 | Increased (with TRAIL) | HT29 | [6] |
| Mcl-1 | Decreased | SW620 | [11] |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in multi-well plates or flasks at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of Proscillaridin A in DMSO.
-
Treat the cells with varying concentrations of Proscillaridin A for the desired time points. Include a vehicle control (DMSO) in all experiments.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
After treatment with Proscillaridin A, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin or a cell scraper.[14]
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Caspase-3 Colorimetric Assay Kit (or similar)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Following Proscillaridin A treatment, lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the Reaction Buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.[13][16]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of Proscillaridin A-induced apoptosis.
References
- 1. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. benchchem.com [benchchem.com]
Meproscillarin (Proscillaridin A) Application Notes and Protocols for Prostate Cancer Cell Research
For Research Use Only.
Introduction
Meproscillarin, also known as Proscillaridin A, is a cardiac glycoside that has demonstrated significant anticancer activity in preclinical studies involving prostate cancer cells.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on prostate cancer cell lines. The protocols are based on published research and are intended to serve as a guide for in vitro studies.
This compound has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner in prostate cancer cells.[1] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP.[1][2] Furthermore, this compound has been found to inhibit the JAK2/STAT3 signaling pathway.[2] Notably, androgen-dependent prostate cancer cells (e.g., LNCaP) have shown greater sensitivity to this compound compared to androgen-independent lines (e.g., DU145).[2]
Data Presentation
Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines
| Cell Line | Concentration (nM) | Treatment Time (hours) | % Cell Viability (Approx.) |
| LNCaP | 25 | 24 | 60% |
| LNCaP | 50 | 24 | 40% |
| DU145 | 25 | 24 | 85% |
| DU145 | 50 | 24 | 70% |
Data is estimated from graphical representations in the cited literature.[3]
Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cell Lines
| Cell Line | Concentration (nM) | Treatment Time (hours) | % Apoptotic Cells (Approx.) |
| LNCaP | 25 | 24 | 35% |
| LNCaP | 50 | 24 | 55% |
| DU145 | 25 | 24 | 15% |
| DU145 | 50 | 24 | 25% |
Data is estimated from graphical representations in the cited literature.[3]
Table 3: Effect of this compound in Combination with Doxorubicin (B1662922) on Apoptosis
| Cell Line | Treatment | Treatment Time (hours) | % Apoptotic Cells (Approx.) |
| LNCaP | Doxorubicin (2 µM) | 24 | 20% |
| LNCaP | This compound (25 nM) + Doxorubicin (2 µM) | 24 | 45% |
| DU145 | Doxorubicin (2 µM) | 24 | 18% |
| DU145 | This compound (25 nM) + Doxorubicin (2 µM) | 24 | 35% |
Data is estimated from graphical representations in the cited literature.[3]
Signaling Pathways and Experimental Workflow
Caption: this compound's proposed mechanism of action in prostate cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the basic culture of prostate cancer cell lines and their treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
DMSO (Dimethyl sulfoxide)
-
This compound (Proscillaridin A)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
This compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.[3]
-
Store the stock solution in the dark, protected from light.[3]
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 25 nM, 50 nM). The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.5%).[3]
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound for the desired time, add 10 µL of MTT solution to each well of the 96-well plate.[3]
-
Incubate the plate in the dark at 37°C for 4 hours.[3]
-
Carefully remove the medium from each well.[3]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Generation Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Treated cells in a 6-well plate
-
DCFH-DA solution
-
PBS
-
Flow cytometer
Procedure:
-
After treatment, incubate the cells with DCFH-DA for 30 minutes at 37°C.[3]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellets gently with PBS.[3]
-
Resuspend the cells in PBS and filter them.[3]
-
Analyze the fluorescence of dichlorofluorescein (DCF) by flow cytometry.[3]
Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the fluorescent dye Rhodamine 123 to measure changes in MMP.
Materials:
-
Treated cells in a 6-well plate
-
Rhodamine 123
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with PBS.[3]
-
Resuspend the cell pellets in PBS.
-
Add 10 µg of Rhodamine 123 to each sample and incubate in the dark for 30 minutes.[3]
-
Centrifuge the cells at 1000 rpm, wash once with PBS, and resuspend in 500 µL of PBS.[3]
-
Filter the samples and analyze by flow cytometry.[3]
Western Blot Analysis
This protocol is for the detection of specific proteins to elucidate the signaling pathways affected by this compound.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or similar)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP-1, p-JAK2, JAK2, p-STAT3, STAT3, β-actin)[3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.[3]
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A in Combination with Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin A, a cardiac glycoside, has emerged as a promising agent in oncology. Beyond its direct cytotoxic effects on cancer cells, Proscillaridin A has demonstrated the ability to synergize with conventional chemotherapy agents, enhancing their efficacy and potentially overcoming drug resistance. These application notes provide a comprehensive overview of the mechanisms, protocols, and key considerations for studying Proscillaridin A in combination with chemotherapy, tailored for researchers in drug discovery and development.
Mechanism of Action and Synergy
Proscillaridin A exerts its anticancer effects through multiple mechanisms, making it an attractive candidate for combination therapies. A primary mechanism is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and can lead to apoptosis.[1][2] Furthermore, Proscillaridin A has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.
When combined with chemotherapy agents such as doxorubicin, Proscillaridin A can potentiate their cytotoxic effects. This synergy is often attributed to the following:
-
Induction of Apoptosis: Proscillaridin A can enhance chemotherapy-induced apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[1][3]
-
Inhibition of Survival Pathways: A crucial mechanism is the inhibition of the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and contributes to their survival and proliferation.[1][4][5] Proscillaridin A can suppress the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Proscillaridin A can induce the production of ROS, leading to oxidative stress and further contributing to cell death.[1][6]
-
Sensitization to TRAIL-induced Apoptosis: Proscillaridin A has been identified as a potent sensitizer (B1316253) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced cell death. It can upregulate the expression of TRAIL death receptors DR4 and DR5 on the surface of cancer cells, making them more susceptible to this apoptotic pathway.[7][8][9]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Proscillaridin A alone and its synergistic potential with chemotherapy agents in various cancer cell lines.
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Time (h) |
| LNCaP | Prostate Cancer | 25-50 | 24 |
| DU145 | Prostate Cancer | 25-50 | 24 |
| A549 | Non-Small Cell Lung Cancer | 25-50 | 24 |
| H1650 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |
| PC9 | Non-Small Cell Lung Cancer | ~10-20 | 48 |
| H1975 | Non-Small Cell Lung Cancer | ~20-40 | 48 |
| GBM6 | Glioblastoma | ~50 | 72 |
| GBM9 | Glioblastoma | ~50 | 72 |
| U87-MG | Glioblastoma | Not Specified | Not Specified |
| U251-MG | Glioblastoma | Not Specified | Not Specified |
| RD | Rhabdomyosarcoma | ~5 | 48 |
Table 2: Proscillaridin A in Combination with Doxorubicin in Prostate Cancer Cells
| Cell Line | Treatment | Apoptosis (% of control) | Key Findings |
| LNCaP | Doxorubicin (2 µM) | Baseline | - |
| Proscillaridin A (25 nM) | Increased | - | |
| Doxorubicin (2 µM) + Proscillaridin A (25 nM) | Significantly Increased | Proscillaridin A augments doxorubicin-induced apoptosis. | |
| DU145 | Doxorubicin (2 µM) | Baseline | - |
| Proscillaridin A (25 nM) | Increased | - | |
| Doxorubicin (2 µM) + Proscillaridin A (25 nM) | Significantly Increased | Proscillaridin A enhances the toxicity of doxorubicin. |
Note: Specific quantitative values for apoptosis and combination index were not consistently reported in a comparable format across studies. The table reflects the qualitative findings of synergistic effects.
Table 3: Proscillaridin A as a TRAIL Sensitizer in Colon Cancer Cells
| Cell Line | Proscillaridin A Conc. (nM) | Effect on TRAIL-induced Cell Death | Upregulation of Death Receptors |
| HT29 | 11.1 | Enhanced | DR5 |
| SW480 | 11.1 | Enhanced | DR4 and DR5 |
| SW620 | 3.7 | Significantly Enhanced | Minor increase in DR5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Proscillaridin A and its combination with chemotherapy agents.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Proscillaridin A (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Proscillaridin A and the chemotherapy agent in complete medium.
-
For single-agent treatment, replace the medium with 100 µL of medium containing the respective drug dilutions.
-
For combination treatment, add the drugs at a fixed ratio or varying concentrations of one drug with a fixed concentration of the other.
-
Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Proscillaridin A, chemotherapy agent, or their combination for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Key Signaling Proteins
This protocol allows for the detection and quantification of changes in protein expression and phosphorylation states (e.g., STAT3, p-STAT3, Bcl-2, Bax).
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Proscillaridin A inhibits Na+/K+-ATPase, leading to ion imbalance, ROS production, and apoptosis.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proscillaridin A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obstetricsandgynaecologyforum.com [obstetricsandgynaecologyforum.com]
- 6. mdpi.com [mdpi.com]
- 7. Contrasting effects of cardiac glycosides on cisplatin- and etoposide-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with a Meproscillarin Compound Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting high-throughput screening (HTS) campaigns utilizing a Meproscillarin compound library. The protocols outlined below focus on two primary assay types: a direct target-based assay measuring the inhibition of Na+/K+-ATPase and a cell-based assay assessing the cytotoxic effects of the compounds. This compound, a cardiac glycoside, is a known inhibitor of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of downstream effects, making it a molecule of interest for both cardiovascular and oncology research.[1][3][4]
Introduction to this compound and High-Throughput Screening
This compound belongs to the cardenolide family of cardiac glycosides. Its primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase pump.[1][2] This inhibition results in an increase in intracellular sodium, which in turn leads to an accumulation of intracellular calcium via the sodium-calcium exchanger.[2] In cardiac myocytes, this elevated calcium concentration enhances contractility.[2]
Recent studies have highlighted the potential of cardiac glycosides, including this compound analogs, as anti-cancer agents.[4] Their cytotoxic effects are attributed to the disruption of ion homeostasis and the induction of apoptotic signaling pathways.[1][3][5] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large chemical libraries, such as a this compound library, to identify compounds with desired biological activities.[6][7] HTS assays are typically performed in 96-well or 384-well microplates, allowing for the simultaneous testing of thousands of compounds.[6][7]
Key Experimental Assays
Two complementary HTS assays are recommended for screening a this compound compound library:
-
Primary Assay (Target-Based): A biochemical assay to directly measure the inhibition of Na+/K+-ATPase activity. This will identify compounds that directly interact with the primary target of this compound.
-
Secondary Assay (Cell-Based): A cell viability/cytotoxicity assay to assess the functional consequences of Na+/K+-ATPase inhibition and identify compounds that induce cell death. This assay provides a more physiologically relevant context.
Protocol 1: Homogeneous Luminescent Na+/K+-ATPase Inhibition Assay (Primary HTS)
This protocol describes a homogeneous, luminescence-based assay to measure the activity of Na+/K+-ATPase. The assay quantifies the amount of ATP remaining in the reaction after enzymatic activity. Inhibition of the enzyme results in a higher luminescent signal.
Data Presentation: Expected Results
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| This compound (Control) | 0.01 | 850,000 | 15% | 0.1 |
| This compound (Control) | 0.1 | 500,000 | 50% | |
| This compound (Control) | 1 | 150,000 | 85% | |
| Library Compound X | 10 | 750,000 | 25% | >10 |
| Library Compound Y | 10 | 200,000 | 80% | 2.5 |
| Library Compound Z | 10 | 980,000 | 2% | >10 |
| No Enzyme Control | N/A | 1,000,000 | 0% | N/A |
| Vehicle Control (DMSO) | N/A | 990,000 | 1% | N/A |
Experimental Protocol
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
ATP
-
This compound compound library (dissolved in DMSO)
-
Control Inhibitor: Ouabain
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate using an acoustic liquid handler or pin tool.
-
Include wells with a known Na+/K+-ATPase inhibitor (e.g., Ouabain) as a positive control for inhibition and wells with DMSO as a negative (vehicle) control.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of Na+/K+-ATPase in assay buffer at a pre-determined optimal concentration.
-
Dispense 10 µL of the enzyme solution into each well of the compound-containing plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of ATP in assay buffer.
-
Add 10 µL of the ATP solution to each well to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Protocol 2: Luminescent Cell Viability Assay (Secondary HTS)
This protocol outlines a homogeneous, luminescence-based assay to determine the number of viable cells in culture by quantifying the amount of ATP present, which is indicative of metabolically active cells.[2][8][9] A decrease in luminescence corresponds to increased cytotoxicity.
Data Presentation: Expected Results
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Cell Viability | EC50 (µM) |
| This compound (Control) | 0.1 | 800,000 | 80% | 0.5 |
| This compound (Control) | 0.5 | 500,000 | 50% | |
| This compound (Control) | 5 | 100,000 | 10% | |
| Library Compound X | 10 | 950,000 | 95% | >10 |
| Library Compound Y | 10 | 250,000 | 25% | 3.0 |
| Library Compound Z | 10 | 890,000 | 89% | >10 |
| Untreated Cells | N/A | 1,000,000 | 100% | N/A |
| Vehicle Control (DMSO) | N/A | 980,000 | 98% | N/A |
Experimental Protocol
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound library (dissolved in DMSO)
-
Control cytotoxic agent (e.g., Staurosporine)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0 Assay)
-
White, opaque-walled, sterile 384-well cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 384-well plates at a pre-optimized density (e.g., 1,000 - 5,000 cells per well) in 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Dispense 100 nL of each compound from the this compound library to the cell plates.
-
Include wells with a known cytotoxic agent as a positive control and wells with DMSO as a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 40 µL of the luminescent cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the untreated and vehicle-treated controls.
-
Identify cytotoxic "hits" based on a pre-defined viability threshold (e.g., <50% viability).
-
For confirmed hits, perform dose-response experiments to determine the EC50 value.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Apoptosis
This compound, by inhibiting the Na+/K+-ATPase, triggers a signaling cascade that can lead to apoptosis. Key downstream events include increased intracellular calcium, which can activate signaling pathways involving Src, STAT3, and the PI3K/Akt/mTOR axis, ultimately leading to the activation of caspases and programmed cell death.[1][4][5]
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.promega.com [ch.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
Meproscillarin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meproscillarin, a cardiac glycoside, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest, primarily at the G2/M phase. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. It includes representative data from related cardiac glycosides, a step-by-step experimental protocol, and a diagram of the putative signaling pathway involved.
Introduction
Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure. Recent research has unveiled their potent anti-proliferative and cytotoxic effects on various cancer cell lines. This compound, a methyl ether derivative of proscillaridin (B1679727) A, is a member of this class that has garnered interest for its potential in cancer therapy. One of the key mechanisms underlying the anti-cancer activity of cardiac glycosides is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and ultimately leads to apoptosis. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle, making it an essential tool for studying the effects of compounds like this compound.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest by Cardiac Glycosides
While specific quantitative data for this compound is still emerging, the effects of closely related cardiac glycosides, such as Digitoxin and Bufalin, on the cell cycle have been well-documented. The following tables summarize representative data from studies on these compounds, demonstrating their ability to induce G2/M phase arrest in cancer cell lines.
Table 1: Effect of Digitoxin on Cell Cycle Distribution in HepG2/ADM Cells
| Treatment (24h) | G0/G1 (%) | S (%) | G2/M (%) |
| Control (0 nM) | 58.21 | 18.15 | 23.64 |
| 4 nM Digitoxin | 54.12 | 19.23 | 26.65 |
| 20 nM Digitoxin | 45.87 | 18.98 | 35.15 |
| 100 nM Digitoxin | 39.54 | 19.06 | 41.40 |
Data adapted from a study on HepG2/ADM cells treated with Digitoxin for 24 hours.[1][2]
Table 2: Time-Dependent Effect of Digitoxin (20 nM) on Cell Cycle Distribution in HepG2/ADM Cells
| Treatment Time | G0/G1 (%) | S (%) | G2/M (%) |
| 0 h | 58.21 | 18.18 | 23.61 |
| 12 h | 50.15 | 17.95 | 31.90 |
| 24 h | 41.32 | 16.81 | 41.87 |
| 36 h | 35.44 | 17.69 | 46.87 |
Data adapted from a study on HepG2/ADM cells treated with 20 nM Digitoxin over 36 hours.[1][2]
Table 3: Effect of Bufalin on Cell Cycle Distribution in SK-HEP-1 Cells
| Treatment (24h) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 62.3 | 25.4 | 12.3 |
| 50 nM Bufalin | 45.1 | 24.7 | 30.2 |
| 100 nM Bufalin | 38.7 | 23.9 | 37.4 |
Data adapted from a study on SK-HEP-1 human hepatocellular carcinoma cells treated with Bufalin for 24 hours.[3]
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of a cancer cell line treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, PC-3, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol drop-wise to the cell suspension to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2 or equivalent).
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Putative signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
Application Notes and Protocols: Meproscillarin in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug discovery compared to traditional 2D monolayer cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors. Meproscillarin, a cardiac glycoside, has demonstrated potent anti-cancer activity in various cancer cell lines. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and the activation of various signaling pathways that can induce apoptosis and inhibit cell proliferation.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in 3D spheroid models of cancer. The included methodologies cover spheroid generation, viability and apoptosis assessment, and investigation of key signaling pathways.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound (Proscillaridin A) on cancer cell spheroids. While specific data for this compound in 3D models is emerging, the following values are based on published data from 2D cultures and qualitative descriptions in 3D contexts to serve as a practical guide.
Table 1: this compound (Proscillaridin A) IC50 Values in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung | 13.2 | |
| H1975 | Non-Small Cell Lung | < IC50 of osimertinib | |
| LNCaP | Prostate Cancer | ~25-50 | |
| DU145 | Prostate Cancer | >50 | |
| RD | Rhabdomyosarcoma | ~5-10 |
Note: IC50 values in 3D spheroid models are anticipated to be higher than in 2D cultures due to factors such as drug penetration barriers and altered cellular states. For instance, studies on prostate cancer spheroids have indicated this compound efficacy in the micromolar range.
Table 2: Apoptosis Induction by this compound (Proscillaridin A) in Cancer Cell Lines (2D Culture)
| Cell Line | Concentration (nM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| LNCaP | 25 | 24h | Increased | |
| LNCaP | 50 | 24h | Significantly Increased | |
| 143B | Varies | Varies | Increased |
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
-
For long-term culture, perform partial media changes (50% of the volume) every 2-3 days.
Caption: Experimental workflow for evaluating this compound in 3D spheroid models.
Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted for the Promega CellTiter-Glo® 3D Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
Spheroids in a 96-well ultra-low attachment plate
-
This compound stock solution
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the appropriate this compound dilution (or vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the dose-response curve.
Apoptosis Assay (Caspase Activity Assay)
This protocol is for a luminogenic caspase-3/7 assay (e.g., Caspase-Glo® 3/7 Assay).
Materials:
-
Spheroids in a 96-well ultra-low attachment plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Treat spheroids with various concentrations of this compound as described in the cell viability protocol.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Transfer the contents to an opaque-walled 96-well plate.
-
Measure luminescence. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure for extracting proteins from spheroids for Western blot analysis.
Materials:
-
Treated and control spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Sonicator or syringe with a fine-gauge needle
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., for p-STAT3, STAT3, p-EGFR, EGFR, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition by gentle pipetting. For adherent spheroids, scraping may be necessary. It is recommended to pool multiple spheroids per condition.
-
Transfer the spheroids to a microcentrifuge tube and wash with cold PBS.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and add cold RIPA buffer.
-
Lyse the spheroids by sonication on ice or by passing the lysate through a fine-gauge needle to ensure complete disruption.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blotting procedures: load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, block, incubate with primary and secondary antibodies, and detect with a chemiluminescent substrate.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms. The primary target is the Na+/K+-ATPase, leading to a cascade of downstream events.
Caption: Proposed signaling pathways of this compound in cancer cells.
Mechanism Details:
-
Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump on the cell membrane. This disrupts the sodium and potassium ion gradients, leading to an increase in intracellular sodium and a decrease in intracellular potassium.
-
Modulation of Downstream Signaling: The inhibition of Na+/K+-ATPase can trigger several downstream signaling cascades:
-
EGFR Pathway: this compound has been shown to inhibit the phosphorylation and activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Src. This can lead to the suppression of pro-survival pathways such as the PI3K/Akt and Ras/MEK/ERK pathways.
-
STAT3 Pathway: this compound can inhibit the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 typically promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis.
-
-
Induction of Apoptosis: this compound induces apoptosis through the intrinsic pathway, characterized by:
-
Mitochondrial Dysfunction: It can lead to the dissipation of the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.
-
Caspase Activation: This leads to the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP, culminating in programmed cell death.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, and 3D spheroid models offer a robust platform for its preclinical evaluation. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate the efficacy and mechanisms of this compound in a more physiologically relevant in vitro setting. Further optimization of these protocols for specific cell lines and experimental conditions is recommended to achieve the most accurate and reproducible results.
Application Notes and Protocols for In Vivo Efficacy Testing of Meproscillarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meproscillarin is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure.[1][2] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[2][3] This inhibition leads to an increase in intracellular calcium concentrations, which in cardiomyocytes, results in increased contractility and cardiac output.[3] Beyond its cardiotonic effects, emerging evidence suggests that this compound and similar cardiac glycosides possess potent anticancer properties.[1][2][3][4][5] This has led to a renewed interest in this class of compounds for oncological applications.
These application notes provide detailed protocols for testing the in vivo efficacy of this compound in established animal models for both heart failure and cancer. The protocols are designed to be comprehensive, providing researchers with the necessary information to conduct robust preclinical studies.
Mechanism of Action
This compound's therapeutic effects stem from its ability to bind to and inhibit the α-subunit of the Na+/K+-ATPase pump.[3] This inhibition disrupts the normal flow of sodium and potassium ions across the cell membrane, leading to a cascade of downstream signaling events.
Cardiotonic Effects:
In cardiac muscle cells, the inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the heart muscle, providing a therapeutic benefit in cases of heart failure.
Anticancer Effects:
The anticancer mechanism of this compound is more complex and appears to involve multiple signaling pathways.[1][5] Inhibition of the Na+/K+-ATPase in cancer cells also leads to increased intracellular calcium, which can trigger apoptosis (programmed cell death).[3] Furthermore, cardiac glycosides have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation, including:
-
NF-κB Pathway: Inhibition of this pathway can reduce the expression of anti-apoptotic proteins.[2]
-
PI3K/Akt/mTOR Pathway: Downregulation of this pathway can inhibit cell growth and proliferation.[4]
-
DNA Damage Response (DDR) Pathway: Cardiac glycosides may interfere with DNA repair mechanisms in cancer cells, leading to cell death.[4]
Animal Models for Efficacy Testing
The choice of an appropriate animal model is critical for obtaining meaningful and translatable preclinical data. The following sections detail recommended models for evaluating the efficacy of this compound in heart failure and cancer.
Part 1: Animal Models for Heart Failure
For studying the efficacy of this compound in heart failure, rodent models that mimic the chronic nature of the disease are recommended.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, closely mimicking the progression of hypertensive heart disease in humans.[6][7][8]
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Animal Preparation | Use 8-10 week old male C57BL/6 mice. Anesthetize with isoflurane (B1672236) or a ketamine/xylazine cocktail.[9] Place the mouse in a supine position on a heating pad to maintain body temperature. |
| 2 | Surgical Procedure | Perform a thoracotomy to expose the aortic arch. Place a 7-0 silk suture around the transverse aorta between the innominate and left carotid arteries. Tie the suture around a 27-gauge needle placed alongside the aorta. Quickly remove the needle to create a standardized constriction.[7][9] |
| 3 | Sham Control | Perform the same surgical procedure on a control group of mice, but do not ligate the aorta. |
| 4 | Post-Operative Care | Close the chest and skin incisions. Provide post-operative analgesia (e.g., buprenorphine) and monitor the animals closely for recovery.[10] |
| 5 | This compound Administration | After a recovery period (e.g., 1-2 weeks), begin administration of this compound or vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on pharmacokinetic studies. |
| 6 | Efficacy Evaluation | Monitor cardiac function weekly using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness. At the end of the study, sacrifice the animals and collect heart tissue for histological analysis (e.g., fibrosis staining with Masson's trichrome) and molecular analysis (e.g., gene expression of heart failure markers). |
Quantitative Data Summary (Hypothetical):
| Treatment Group | LVEF (%) | FS (%) | Heart Weight/Body Weight (mg/g) | Interstitial Fibrosis (%) |
| Sham + Vehicle | 60 ± 5 | 30 ± 3 | 4.0 ± 0.3 | 2 ± 0.5 |
| TAC + Vehicle | 35 ± 6 | 18 ± 4 | 6.5 ± 0.5 | 15 ± 3 |
| TAC + this compound | 45 ± 5 | 24 ± 3 | 5.5 ± 0.4 | 8 ± 2 |
Myocardial Infarction (MI) Mouse Model
This model simulates heart failure resulting from a heart attack, a common cause in humans. It is induced by ligating a coronary artery.[10][11][12][13][14]
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Animal Preparation | Use 8-10 week old male C57BL/6 mice. Anesthetize and prepare for surgery as described for the TAC model. |
| 2 | Surgical Procedure | Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.[10] |
| 3 | Sham Control | In the sham group, pass the suture under the LAD artery but do not ligate it. |
| 4 | Post-Operative Care | Close the incisions and provide post-operative care as in the TAC model. |
| 5 | This compound Administration | Begin treatment with this compound or vehicle control after a suitable recovery period (e.g., 3-7 days) to allow for infarct stabilization. |
| 6 | Efficacy Evaluation | Assess cardiac function via echocardiography at baseline and at regular intervals post-MI. At the study endpoint, measure infarct size using TTC staining of heart sections. Perform histological and molecular analyses on the heart tissue. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | LVEF (%) | Infarct Size (%) | Apoptotic Cardiomyocytes (%) |
| Sham + Vehicle | 58 ± 4 | 0 | 1 ± 0.2 |
| MI + Vehicle | 30 ± 5 | 40 ± 7 | 10 ± 2 |
| MI + this compound | 40 ± 6 | 30 ± 5 | 5 ± 1.5 |
Doxorubicin-Induced Cardiomyopathy Model
This model is relevant for studying drug-induced heart failure and can be induced through the administration of the chemotherapeutic agent doxorubicin (B1662922).[15][16][17]
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Animal Preparation | Use adult male C57BL/6N mice. |
| 2 | Induction of Cardiomyopathy | Administer doxorubicin intraperitoneally at a dose of 5 mg/kg weekly for 5 consecutive weeks.[16] A control group receives saline injections. |
| 3 | This compound Administration | This compound or vehicle can be administered concurrently with doxorubicin or after the induction phase to assess its protective or therapeutic effects. |
| 4 | Efficacy Evaluation | Monitor cardiac function using echocardiography.[15] At the end of the study, assess cardiac tissue for histopathological changes, including cardiomyocyte vacuolization and fibrosis.[17] |
Quantitative Data Summary (Hypothetical):
| Treatment Group | LVEF (%) | Cardiac Troponin I (ng/mL) | Myocardial Fibrosis (%) |
| Saline + Vehicle | 62 ± 5 | 0.1 ± 0.05 | 1.5 ± 0.4 |
| Doxorubicin + Vehicle | 40 ± 6 | 1.5 ± 0.3 | 12 ± 2.5 |
| Doxorubicin + this compound | 50 ± 5 | 0.8 ± 0.2 | 6 ± 1.8 |
Part 2: Animal Models for Cancer
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for testing the in vivo efficacy of anticancer agents.
Pancreatic Cancer Xenograft Model
Pancreatic cancer is a highly aggressive malignancy with limited treatment options.
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Cell Culture | Culture human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1) under standard conditions.[18][19] |
| 2 | Animal Preparation | Use 4-6 week old male athymic nude mice. |
| 3 | Tumor Implantation | Subcutaneous Model: Inject 5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.[20] Orthotopic Model: For a more clinically relevant model, surgically implant a small piece of a subcutaneously grown tumor or inject cells directly into the pancreas.[18][19][21][22] |
| 4 | This compound Administration | Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of this compound or vehicle. |
| 5 | Efficacy Evaluation | Measure tumor volume bi-weekly using calipers. Monitor animal body weight as an indicator of toxicity. At the end of the study, excise the tumors and weigh them. Perform immunohistochemistry on tumor sections to assess proliferation (Ki-67) and apoptosis (cleaved caspase-3). |
Quantitative Data Summary (Hypothetical):
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Ki-67 Positive Cells (%) |
| Vehicle | 1500 ± 200 | - | 80 ± 10 |
| This compound (1 mg/kg) | 800 ± 150 | 46.7 | 45 ± 8 |
| This compound (5 mg/kg) | 400 ± 100 | 73.3 | 20 ± 5 |
Lung Cancer Xenograft Model
Lung cancer is a leading cause of cancer-related death worldwide.
Experimental Protocol:
| Step | Procedure | Details |
| 1 | Cell Culture | Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H460).[23][24] |
| 2 | Animal Preparation | Use 6-8 week old immunodeficient mice (e.g., NOD-SCID).[25] |
| 3 | Tumor Implantation | Subcutaneous Model: Inject 1 x 10^6 cells in Matrigel subcutaneously.[26] Orthotopic Model: For a more representative model of lung cancer, inject cells directly into the lung parenchyma or pleura.[23][27][28] |
| 4 | This compound Administration | Initiate treatment when tumors are established. |
| 5 | Efficacy Evaluation | Monitor tumor growth as described for the pancreatic cancer model. For orthotopic models, tumor burden can be monitored using bioluminescence imaging if luciferase-expressing cell lines are used. Evaluate tumor tissue for relevant biomarkers at the study's conclusion. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Apoptotic Index (%) |
| Vehicle | 1200 ± 180 | - | 5 ± 1 |
| This compound (1 mg/kg) | 700 ± 120 | 41.7 | 15 ± 3 |
| This compound (5 mg/kg) | 350 ± 90 | 70.8 | 30 ± 5 |
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism in heart failure and cancer.
Experimental Workflow: Xenograft Model
Caption: Workflow for in vivo anticancer efficacy testing of this compound.
Logical Relationship: Heart Failure Models
Caption: Classification of heart failure animal models for drug testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 4. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]
- 6. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 9. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin-Induced Cardiotoxicity Animal Model [bio-protocol.org]
- 17. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Tumor mouse xenograft model [bio-protocol.org]
- 21. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 22. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - Wang - Translational Cancer Research [tcr.amegroups.org]
- 26. LLC cells tumor xenograft model [protocols.io]
- 27. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: Author Spotlight: Establishing a Murine Non-Small Cell Lung Cancer Model for Developing Nanoformulations of Anticancer Drugs [jove.com]
Application Notes: Immunohistochemical Analysis of Meproscillarin Targets
Introduction
Meproscillarin is a cardiac glycoside, a class of compounds historically used for cardiac conditions.[1][2] Recent research has highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce cell death.[3][4][5] The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump, an essential enzyme located on the cell membrane.[3][6][7]
Immunohistochemistry (IHC) is an invaluable technique for assessing the pharmacodynamic effects of this compound in preclinical and clinical tissue samples. Instead of detecting the drug itself, IHC allows for the visualization and quantification of its primary target and key downstream biomarkers associated with its therapeutic efficacy. These application notes provide a framework for evaluating the in-situ effects of this compound treatment.
Key Immunohistochemical Targets for this compound
-
Na+/K+-ATPase α1 (ATP1A1): As the direct target of this compound, assessing the expression level of this pump can be crucial.[8] In some cancers, the expression of ATP1A1 is altered compared to normal tissue, which may influence sensitivity to this compound.[9] IHC can be used to determine the baseline expression of ATP1A1 in target tissues or to investigate any regulatory changes in its expression following treatment.
-
Cleaved Caspase-3: this compound-induced inhibition of Na+/K+-ATPase can trigger apoptosis (programmed cell death).[6][7] Caspase-3 is a key executioner of apoptosis.[10] Its activation requires proteolytic cleavage, and antibodies specific to the cleaved, active form of Caspase-3 are robust markers for identifying apoptotic cells.[11][12] An increase in cleaved Caspase-3 staining is indicative of this compound's cytotoxic efficacy.
-
Calreticulin (B1178941) (CRT): Certain anticancer agents can induce a specific type of apoptosis known as immunogenic cell death (ICD).[13] A hallmark of ICD is the translocation of Calreticulin from the endoplasmic reticulum to the cell surface (ecto-CRT), where it acts as an "eat-me" signal for dendritic cells, thereby stimulating an anti-tumor immune response.[14][15] Detecting surface Calreticulin by IHC can provide evidence that this compound is stimulating tumor immunogenicity.[16]
-
Ki-67: This protein is a well-established marker of cellular proliferation.[17][18] The anti-proliferative effects of cardiac glycosides can be quantified by measuring the reduction in the Ki-67 labeling index in tumor tissue following this compound treatment.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for immunohistochemical analysis.
Caption: this compound inhibits Na+/K+-ATPase, leading to ionic imbalance and downstream signaling for cell death.
Caption: Standard workflow for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues.
Quantitative Data Presentation
Effective assessment of this compound's effects requires quantitative analysis of IHC staining. The Histochemical Score (H-Score) is a semi-quantitative method that accounts for both the intensity and the percentage of stained cells.[19][20][21]
H-Score Calculation: The H-score is calculated using the following formula: H-Score = [1 × (% of weakly stained cells) + 2 × (% of moderately stained cells) + 3 × (% of strongly stained cells)].[20][22] The resulting score ranges from 0 to 300.
The table below provides a template for summarizing expected outcomes from IHC analysis of tissues treated with this compound.
| Target Protein | Tissue / Cell Model | Expected Outcome with this compound | Scoring Method & Localization |
| Na+/K+-ATPase α1 | Tumor tissue of interest | Variable; expression may correlate with sensitivity. | H-Score; Membranous |
| Cleaved Caspase-3 | Tumor tissue of interest | Increased staining post-treatment. | Percent Positive Cells or H-Score; Cytoplasmic/Nuclear |
| Calreticulin | Tumor tissue of interest | Increased surface staining post-treatment. | Percent Positive Cells (membranous); Cytoplasmic/Membranous |
| Ki-67 | Tumor tissue of interest | Decreased staining post-treatment. | Labeling Index (% of positive cells); Nuclear |
Detailed Experimental Protocols
Important Considerations:
-
Controls: Always include a positive tissue control (tissue known to express the target protein), a negative tissue control (tissue known to not express the target), and an isotype control (replacing the primary antibody with a non-specific antibody of the same isotype and concentration).
-
Optimization: Antibody dilutions and incubation times are starting points and should be optimized for specific tissues and experimental conditions.
-
Safety: Handle all reagents according to their Safety Data Sheet (SDS). Chromogens like DAB are potential carcinogens and should be handled with care.
Protocol 1: Staining for Na+/K+-ATPase α1 (ATP1A1)
Principle: This protocol details the detection of the ATP1A1 subunit in FFPE tissue sections. ATP1A1 is an integral membrane protein.[23]
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum in TBST
-
Primary Antibody: Mouse monoclonal anti-alpha 1 Sodium Potassium ATPase (e.g., Abcam ab7671) or Rabbit polyclonal anti-ATP1A1.
-
HRP-conjugated secondary antibody/polymer system
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x3 min), 95% ethanol (2x3 min), 70% ethanol (2x3 min), and finally rinse in distilled water.
-
Antigen Retrieval: Place slides in a staining jar with Sodium Citrate Buffer (pH 6.0). Heat in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature (approx. 20 min).
-
Peroxidase Block: Cover tissue with 3% H₂O₂ for 10 minutes at room temperature to quench endogenous peroxidase activity. Rinse 3x5 min with TBST.
-
Protein Block: Incubate with 5% Normal Goat Serum for 30-60 minutes at room temperature to block non-specific binding sites.
-
Primary Antibody: Gently blot away blocking serum and apply the primary anti-ATP1A1 antibody (diluted in TBST as optimized) and incubate overnight at 4°C in a humidified chamber.
-
Detection: Rinse slides 3x5 min with TBST. Apply the HRP-conjugated secondary polymer reagent and incubate for 30-60 minutes at room temperature.
-
Chromogen Development: Rinse slides 3x5 min with TBST. Apply the prepared DAB solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Counterstaining: Rinse slides with distilled water. Immerse in Hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene. Apply a coverslip using a permanent mounting medium.
Expected Results: Positive staining will appear as a brown signal localized to the cell membrane.
Protocol 2: Staining for Cleaved Caspase-3
Principle: This protocol allows for the detection of the large fragment (17/19 kDa) of activated caspase-3 in FFPE tissues, indicating apoptosis.[10][11]
Materials:
-
FFPE tissue sections (4-5 µm)
-
Reagents for deparaffinization and rehydration
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0)[12]
-
Wash Buffer: TBST
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum
-
Primary Antibody: Rabbit monoclonal anti-Cleaved Caspase-3 (Asp175) (e.g., Cell Signaling Technology kits)[10]
-
HRP-conjugated anti-rabbit secondary antibody/polymer system
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Perform as described in Protocol 1.
-
Antigen Retrieval: Use heat-induced epitope retrieval with Sodium Citrate Buffer (pH 6.0) at 95-100°C for 15-20 minutes.[12] Cool to room temperature.
-
Peroxidase Block: Cover tissue with 3% H₂O₂ for 10 minutes. Rinse 3x5 min with TBST.
-
Protein Block: Incubate with 5% Normal Goat Serum for 60 minutes.
-
Primary Antibody: Apply the primary anti-Cleaved Caspase-3 antibody (diluted as optimized) and incubate overnight at 4°C.
-
Detection: Rinse 3x5 min with TBST. Apply HRP-conjugated anti-rabbit polymer reagent for 30-60 minutes at room temperature.
-
Chromogen Development: Rinse 3x5 min with TBST. Apply DAB solution and monitor for 2-10 minutes.
-
Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Perform as described in Protocol 1.
Expected Results: Positive staining will be a brown signal primarily in the cytoplasm and/or nucleus of apoptotic cells.[11]
Protocol 3: Staining for Calreticulin
Principle: This protocol is designed to detect Calreticulin in FFPE sections. For assessing immunogenic cell death, the key feature is the translocation to the cell surface (ecto-CRT), which may present as a membranous staining pattern in dying cells.[13][14]
Materials:
-
FFPE tissue sections (4-5 µm)
-
Reagents for deparaffinization and rehydration
-
Antigen Retrieval Solution: Tris-EDTA Buffer (pH 9.0)
-
Wash Buffer: TBST
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum
-
Primary Antibody: Rabbit anti-Calreticulin antibody.
-
HRP-conjugated anti-rabbit secondary antibody/polymer system
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Perform as described in Protocol 1.
-
Antigen Retrieval: Use heat-induced epitope retrieval with Tris-EDTA Buffer (pH 9.0) at 95-100°C for 20 minutes. Cool to room temperature.
-
Peroxidase Block: Cover tissue with 3% H₂O₂ for 10 minutes. Rinse 3x5 min with TBST.
-
Protein Block: Incubate with 5% Normal Goat Serum for 60 minutes.
-
Primary Antibody: Apply the primary anti-Calreticulin antibody (diluted as optimized) and incubate for 60 minutes at room temperature or overnight at 4°C.
-
Detection: Rinse 3x5 min with TBST. Apply HRP-conjugated anti-rabbit polymer reagent for 30-60 minutes at room temperature.
-
Chromogen Development: Rinse 3x5 min with TBST. Apply DAB solution and monitor for 2-10 minutes.
-
Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Perform as described in Protocol 1.
Expected Results: Calreticulin is normally in the endoplasmic reticulum (cytoplasmic staining). In cells undergoing ICD, an increase in staining intensity at the cell membrane should be investigated as a marker of efficacy.
References
- 1. [Clinical observations during accumulative oral glycoside therapy with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on left ventricular hemodynamics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cardiac glycosides in influencing breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 7. What is Proscillaridin used for? [synapse.patsnap.com]
- 8. Na+/K+ ATPase (alpha Subunit) monoclonal antibody Immunohistochemistry, Western, ELISA, Immunoprecipitation A276 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. biocare.net [biocare.net]
- 12. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 14. Imaging Calreticulin for Early Detection of Immunogenic Cell Death During Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical Ki67 labeling index has similar proliferation predictive power to various gene signatures in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 23. Alpha 1 Na+/K+ ATPase Polyclonal Antibody (ANP-001-200UL) [thermofisher.com]
Troubleshooting & Optimization
Meproscillarin solubility and preparation for cell culture
Welcome to the Meproscillarin Technical Support Center. This guide provides detailed information, protocols, and troubleshooting advice for using this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located on the cell membrane.[1] This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium: Failure of the pump causes sodium ions (Na+) to accumulate inside the cell.
-
Reduced Calcium Expulsion: The high intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally pumps calcium ions (Ca2+) out of the cell.
-
Increased Intracellular Calcium: This leads to an accumulation of calcium inside the cell, enhancing the contractility of heart muscle cells (cardiac myocytes).[1]
Q2: What is the solubility of this compound?
This compound is sparingly soluble in water but shows good solubility in organic solvents like DMSO. Data for the closely related compound, proscillaridin (B1679727) A, is often used as a reference.
| Compound | Solvent | Solubility | Notes |
| Proscillaridin A | DMSO | 2 mg/mL | Clear solution reported. |
| Proscillaridin A | DMSO | 100 mg/mL[1][2][3] | May require sonication or gentle warming to achieve.[2][3] |
| This compound | Water | Poorly soluble | N/A |
| This compound | Ethanol | Limited data available | N/A |
Q3: How should I prepare a stock solution of this compound?
We recommend preparing a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in your cell culture medium to the desired final concentration. Please see the detailed protocol below for step-by-step instructions.
Q4: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the compound's stability.
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.[3]
Q5: Is this compound stable in solution?
This compound's stability can be affected by several factors.
-
pH: The related compound proscillaridin A is rapidly inactivated at low (acidic) pH.[5]
-
Light: As a general precaution for photosensitive compounds, protect solutions from direct light during storage and experiments.[6]
-
Temperature: Store stock solutions at -80°C as recommended. When preparing working solutions, allow the stock to thaw completely and bring to room temperature before diluting in media.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 544.68 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-weigh Compound: Accurately weigh a specific amount of this compound powder (e.g., 5 mg) in a sterile tube. Perform this in a chemical fume hood or a balance enclosure.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 5 mg at 10 mM:
-
Volume (L) = 0.005 g / (544.68 g/mol x 0.010 mol/L) = 0.000918 L or 918 µL.
-
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Ensure Complete Solubilization: Vortex the tube thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.[2][3] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock from -80°C storage. Thaw it completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation, it is best to perform a serial dilution.
-
First, dilute the 10 mM stock 1:100 in pre-warmed sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Vortex or gently pipette to mix immediately after adding the DMSO stock.
-
-
Prepare Final Working Dilution: Use the intermediate solution to prepare your final concentrations.
-
Example for a 100 nM final concentration: Dilute the 100 µM intermediate solution 1:1000 in your final volume of cell culture medium (e.g., add 1 µL of 100 µM solution to 1 mL of medium in your culture plate).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium as is present in your highest this compound concentration. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
Troubleshooting Guide
Issue 1: My this compound precipitated after I added it to the cell culture medium.
-
Possible Cause 1: High Solvent Concentration. The final concentration of DMSO in your culture medium may be too high, causing the less soluble this compound to fall out of solution.
-
Solution: Ensure the final DMSO concentration in your culture medium is low, typically well below 0.5%. Use a serial dilution method as described in the protocol to minimize the volume of DMSO stock added to the final culture.
-
-
Possible Cause 2: Temperature Shock. Adding a cold stock solution directly to warm media can cause precipitation of dissolved salts and the compound itself.[3][7]
-
Solution: Always allow your DMSO stock aliquot to thaw completely and warm to room temperature before diluting it into your pre-warmed (37°C) cell culture medium.
-
-
Possible Cause 3: Media Components. Certain components in complex or serum-free media can interact with the compound, especially at high concentrations. Calcium salts are particularly prone to causing precipitation.[3][7]
-
Solution: When adding the diluted this compound to your cells, add it dropwise while gently swirling the plate or flask to ensure rapid and even distribution.
-
Issue 2: I am seeing unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: High DMSO Concentration. The vehicle (DMSO) can be toxic to cells, even at concentrations as low as 1%.
-
Solution: Run a dose-response curve for your vehicle control (DMSO alone) to determine the maximum non-toxic concentration for your specific cell line. Keep the final DMSO concentration consistent across all experimental conditions and as low as possible.
-
-
Possible Cause 2: Compound Degradation. Improper storage may have led to the degradation of this compound, potentially creating byproducts with different activities.
-
Solution: Always store the powder and stock solutions at the recommended temperatures and protect them from light. Use fresh aliquots for critical experiments and avoid using a stock solution that has been freeze-thawed multiple times.
-
Issue 3: My experimental results are not reproducible.
-
Possible Cause 1: Incomplete Solubilization. If the stock solution was not completely dissolved, the actual concentration in each aliquot may vary.
-
Solution: Ensure the initial stock solution is fully dissolved. Visually inspect for any particulate matter before aliquoting. Sonication can be helpful for compounds that are difficult to dissolve.[3]
-
-
Possible Cause 2: Serum Variability. If you are using fetal bovine serum (FBS), batch-to-batch variability can significantly impact cell growth and response to treatment.
-
Solution: Test new batches of FBS before use in large-scale experiments. For a series of related experiments, use a single, qualified batch of FBS to ensure consistency.
-
References
- 1. PROSCILLARIDIN A CAS#: 466-06-8 [m.chemicalbook.com]
- 2. Proscillaridin A | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound| CAS:#33396-37-1 -Letopharm Limited [letopharm.com]
Proscillaridin A Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Proscillaridin A in DMSO and aqueous solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Proscillaridin A stock solutions in DMSO?
A1: Proscillaridin A should be dissolved in high-purity, anhydrous DMSO to prepare a stock solution, typically at a concentration of 10 mM. For long-term storage, it is recommended to store the DMSO stock solution in single-use aliquots at -80°C, where it can be stable for up to a year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially degrade the compound.[1][2] When preparing the solution, sonication may be necessary to ensure complete dissolution.[2]
Q2: What is the stability of Proscillaridin A in aqueous solutions?
A2: The stability of Proscillaridin A in aqueous solutions is highly dependent on the pH of the solution. It is rapidly inactivated in acidic conditions. For instance, at pH 1 and 37°C, more than 50% of its activity is lost within 15 minutes.[3] Conversely, it has been shown to be completely stable at pH values ranging from 3.0 to 8.5 for at least one hour.[4]
Q3: What are the primary degradation pathways for Proscillaridin A?
A3: The primary degradation pathway for Proscillaridin A, a cardiac glycoside, is acid-catalyzed hydrolysis of the glycosidic bond. This cleavage results in the separation of the sugar moiety (rhamnose) from the steroid aglycone, Scillarenin. In strongly alkaline conditions, isomerization of the lactone ring can also occur.
Q4: How does temperature affect the stability of Proscillaridin A solutions?
A4: Elevated temperatures accelerate the degradation of Proscillaridin A, particularly in aqueous solutions. In DMSO, while stock solutions are best stored at low temperatures (-20°C to -80°C), one study on a diverse set of compounds in DMSO showed that most were stable for 15 weeks at 40°C.[5] However, for optimal stability of Proscillaridin A, it is crucial to adhere to the recommended low-temperature storage conditions.
Q5: Is Proscillaridin A sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of Proscillaridin A in stock solution. 2. Degradation in aqueous cell culture media. 3. Precipitation of the compound. | 1. Prepare fresh DMSO stock solutions. Ensure DMSO is anhydrous. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.2. Prepare working dilutions in media immediately before use. Minimize the time the compound spends in aqueous media before being added to cells. Consider the pH of your media.3. Visually inspect the solution for any precipitates. If precipitation occurs upon dilution, try a two-step dilution: first dilute the DMSO stock in a small volume of buffer/media, mix well, then add to the final volume. |
| Complete loss of activity. | Significant degradation due to improper storage or handling. | - Review stock solution preparation and storage procedures. - Check the pH of aqueous buffers used for dilution. Acidic conditions (pH < 3) will cause rapid degradation.[4] |
| Formation of unknown peaks in HPLC analysis. | Degradation of Proscillaridin A. | - This is expected in stability studies. The primary degradation product in acidic conditions is the aglycone, Scillarenin. - Use a validated stability-indicating HPLC method to separate and identify degradation products. |
Quantitative Stability Data
Table 1: Stability of Proscillaridin A in DMSO Stock Solutions
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | Up to 1 month | [1] |
| -80°C | Up to 1 year | [2] |
Table 2: Stability of Proscillaridin A in Aqueous Solutions
| pH | Temperature | Observation | Incubation Time | Source |
| 1.0 | 37°C | >50% loss of activity | 15 minutes | [3] |
| 1.0 | Not specified | 73% decomposition | 1 hour | |
| 2.0 | Not specified | ~10% decomposition | 1 hour | |
| 3.0 - 8.5 | Not specified | Completely stable | 1 hour | [4] |
Experimental Protocols
Protocol 1: Preparation of Proscillaridin A Stock Solution in DMSO
-
Materials:
-
Proscillaridin A (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the Proscillaridin A vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Proscillaridin A in a sterile, tared container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for Forced Degradation Study of Proscillaridin A
This protocol outlines a general approach for conducting forced degradation studies to understand the stability profile of Proscillaridin A.
-
Preparation of Test Solutions:
-
Prepare a stock solution of Proscillaridin A in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., by HPLC).
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution in 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the solution in 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Incubate the solution in 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Proscillaridin A from its degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of Proscillaridin A under each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry (MS).
-
Visualizations
Caption: Acid-catalyzed hydrolysis of Proscillaridin A.
Caption: General workflow for a Proscillaridin A stability study.
References
- 1. Cardiac glycosides | PPTX [slideshare.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Meproscillarin Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing Meproscillarin concentration for the accurate determination of the half-maximal inhibitory concentration (IC50). It includes frequently asked questions, detailed experimental protocols, and troubleshooting solutions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cancer? this compound (also known as Proscillaridin A) is a cardiac glycoside, a class of naturally derived compounds.[1][2] While traditionally used for cardiovascular disorders, it has been identified as a potent anti-cancer agent.[3] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion gradients.[1][4] This inhibition triggers a cascade of downstream events, including the induction of oxidative and endoplasmic reticulum (ER) stress, inhibition of key survival pathways like STAT3 and EGFR-Src, and ultimately leads to apoptosis (programmed cell death) and autophagy in cancer cells.[1][2][5][6]
Q2: Why is an accurate IC50 value for this compound crucial? The IC50 value represents the concentration of this compound required to inhibit a biological process (like cell growth) by 50%.[7] An accurate IC50 is a critical measure of the drug's potency and is essential for:
-
Comparing Efficacy: It allows for the quantitative comparison of this compound's effectiveness across different cancer cell lines.[7]
-
Mechanism of Action Studies: Understanding the concentration at which the drug is active is fundamental to studying its downstream cellular effects.
-
Drug Development: It provides a key parameter for lead compound selection and optimization in the drug development pipeline.[7]
Q3: What is a recommended starting concentration range for this compound? For a compound with unknown potency in a specific cell line, it is best to start with a wide concentration range spanning several orders of magnitude, for example, from 1 nM to 100 µM.[8] this compound has demonstrated high potency, with IC50 values in the nanomolar range in some pancreatic cancer cells.[6] Therefore, a suggested starting range for many cell lines could be from 1 nM to 10 µM .[4][9] If initial results show the IC50 is outside this range, it should be adjusted accordingly.
Q4: How many concentrations and replicates are recommended for a reliable dose-response curve? To generate a reliable sigmoidal dose-response curve, it is recommended to use a series of 8 to 12 different concentrations.[8][10] These concentrations should be prepared using consistent serial dilutions, such as 2-fold or 3-fold dilutions.[8] To ensure statistical significance and reliability of the results, each concentration should be tested with at least three technical replicates.[8]
Q5: Which cell viability assay is most suitable for this compound? The choice of assay depends on the available laboratory equipment, cell type, and experimental goals. Common assays include those measuring metabolic activity, ATP content, or membrane integrity. A comparison of suitable methods is provided in Table 4.1.
-
Metabolic Assays (MTT, XTT, WST-1, Resazurin): These are widely used and measure the reductive capacity of metabolically active cells. Resazurin (B115843) (AlamarBlue) assays are often more sensitive than tetrazolium-based (MTT) assays and do not require a solubilization step.[11][12]
-
ATP-Based Assays (e.g., CellTiter-Glo): These assays quantify ATP, as only viable cells can produce it. They are generally very sensitive and have a broad dynamic range.[11]
-
Cytotoxicity Assays (LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cell death.[11][13]
Q6: What are the key signaling pathways affected by this compound? this compound's anti-cancer effects are mediated through its influence on multiple interconnected signaling pathways. The inhibition of the Na+/K+-ATPase pump is the primary event that leads to the modulation of several other pathways critical for cancer cell survival and proliferation.[3]
Experimental Protocols & Workflows
A systematic approach is essential for obtaining reproducible IC50 values. The general workflow involves cell preparation, treatment with a range of this compound concentrations, assessment of cell viability, and data analysis.
Protocol 2.1: Detailed Method for IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., RPMI, DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
To minimize "edge effects," consider filling the outer wells with 100 µL of sterile PBS or media only.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 3-fold dilution series to obtain at least 8 different concentrations (e.g., starting from 10 µM).[8]
-
Include control wells:
-
Vehicle Control: Medium with the highest concentration of DMSO used for dilutions (e.g., 0.1%).
-
Untreated Control: Medium only.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5][8]
-
-
MTT Assay:
-
After incubation, carefully add 20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[14]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[14]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value.[16]
-
Troubleshooting Guide
Encountering issues during IC50 determination is common. The following guide addresses frequent problems and provides solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during dilution or treatment.- "Edge effects" in the 96-well plate.[8] | - Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and proper technique.[8]- Avoid using the outer rows and columns of the plate or fill them with sterile buffer to maintain humidity.[8] |
| No dose-response curve (flat line) | - this compound is inactive or not potent enough at the tested concentrations.- this compound has precipitated out of the solution.- The chosen cell line is resistant.[4]- Incorrect assay setup or insensitive detection method. | - Test a wider and higher range of concentrations.[8]- Check the solubility of this compound in the culture medium. Prepare fresh dilutions.- Consider using a different, more sensitive cell line as a positive control.[4]- Ensure the cell viability assay is sensitive enough for your cell number.[4] |
| Steep or shallow dose-response curve | - The concentration range is too narrow or too broad.[14]- A steep curve may indicate off-target toxicity at high concentrations.- A shallow curve might suggest weak inhibition or complex kinetics.[14] | - Based on initial findings, select a new range of 8-12 concentrations that better bracket the expected IC50, ensuring points on the top and bottom plateaus of the curve.[14] |
| IC50 value differs significantly from expected values | - Differences in experimental conditions (incubation time, cell passage number, serum concentration).[14]- Instability of this compound in the assay medium over the incubation period.[14]- Cell line misidentification or contamination. | - Standardize and document all experimental parameters consistently between assays.[14]- Assess compound stability at 37°C in culture medium. Avoid repeated freeze-thaw cycles of stock solutions.- Routinely authenticate cell lines using methods like STR profiling. |
Data Presentation
Table 4.1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection | Pros | Cons |
| MTT | Enzymatic reduction of tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases. | Colorimetric (Absorbance) | Inexpensive, well-established. | Endpoint assay; requires a solubilization step; can overestimate viability. |
| XTT / WST-1 | Reduction to a water-soluble formazan product. | Colorimetric (Absorbance) | No solubilization step; higher sensitivity than MTT. | Endpoint assay; can be affected by culture medium pH. |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[12] | Fluorometric / Colorimetric | Highly sensitive, non-toxic, allows for kinetic monitoring.[11] | Signal can be affected by compounds that interfere with fluorescence. |
| Luminescent ATP Assay | Measures ATP levels using a luciferase reaction, as ATP is present only in metabolically active cells. | Luminescence | Very high sensitivity, fast, broad dynamic range.[11] | Endpoint assay; requires cell lysis. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from the cytosol of damaged cells.[11] | Colorimetric / Fluorometric | Directly measures cytotoxicity/cell death. | Signal depends on the timing of membrane rupture; less sensitive for early apoptotic events. |
Table 4.2: Representative IC50 Values of this compound in Cancer Cell Lines Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., treatment duration, assay type). The values below are illustrative examples based on published literature.
| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |
| Panc-1 | Pancreatic Cancer | 48 hours | Nanomolar range | [6] |
| H1975 | Non-Small Cell Lung Cancer (EGFR T790M) | 24-72 hours | Dose-dependent decrease in viability | [5] |
| A549 | Non-Small Cell Lung Cancer (EGFR wild-type) | 24-72 hours | Dose-dependent decrease in viability | [5] |
| A549 | Lung Adenocarcinoma | Not Specified | ~25-50 nM (estimated from graphs) | [2] |
| MCF-7 | Breast Cancer | Not Specified | Potent growth inhibition | [6] |
References
- 1. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. benchchem.com [benchchem.com]
- 5. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Repurposed drug screen identifies cardiac glycosides as inhibitors of TGF-β-induced cancer-associated fibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Meproscillarin Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Meproscillarin in experimental media. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a semi-synthetic cardiac glycoside, a class of compounds known for their effects on heart muscle. Structurally, it is a derivative of proscillaridin. Like many cardiac glycosides, this compound is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. This inherent low aqueous solubility is the primary reason for its tendency to precipitate, especially when transitioning from a concentrated organic stock solution to an aqueous experimental medium.
Q2: What are the common causes of this compound precipitation in my experiments?
A2: Several factors can contribute to this compound precipitation:
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous medium may be higher than its solubility limit.
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO or ethanol (B145695) stock solution into an aqueous medium can cause the compound to crash out of solution. This is due to the sudden change in solvent polarity.
-
Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound.
-
pH of the Medium: The pH of the final solution can influence the solubility of the compound.
-
Media Components: Interactions with salts, proteins (like serum), and other components in the culture medium can sometimes lead to precipitation.[1][2]
-
High Final Solvent Concentration: While a solvent like DMSO is necessary for the stock solution, high final concentrations in the culture medium (typically >0.5-1%) can be toxic to cells and may also affect the solubility of other media components.[3]
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or visible particles are clear indicators of precipitation. It is crucial not to proceed with your experiment using a solution with precipitates, as this will lead to inaccurate and non-reproducible results. The actual concentration of the dissolved compound will be unknown, and the particles can have confounding effects on your cells. You should discard the precipitated solution and follow the troubleshooting steps outlined in this guide to prepare a fresh, clear solution.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of stock solution into aqueous media.
This is the most common issue encountered with hydrophobic compounds like this compound.
Solution Strategy:
-
Optimize Stock Solution Concentration: While a very high stock concentration seems convenient, it increases the risk of precipitation upon dilution. Based on the solubility of the related compound Proscillaridin, a conservative stock concentration of 1-10 mM in high-purity DMSO is recommended.
-
Employ a Stepwise Dilution Method: Instead of adding the stock solution directly to your final volume of media, perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Ensure Proper Mixing: When adding the stock solution (or intermediate dilution) to the media, vortex or gently swirl the media to ensure rapid and uniform distribution. Avoid vigorous shaking that could cause protein denaturation in serum-containing media.
-
Pre-warm the Media: Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C). The solubility of many compounds, including this compound, is higher at warmer temperatures.
Issue 2: The required final concentration of this compound is high, leading to persistent precipitation.
Solution Strategy:
-
Solubility Testing: If your experiment requires a high concentration of this compound, it is advisable to first determine its approximate solubility limit in your specific cell culture medium. This can be done by preparing a series of dilutions and observing for precipitation.
-
Use of Co-solvents: If your experimental system permits, the inclusion of a small percentage of a co-solvent in the final medium can enhance solubility. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), or non-ionic surfactants like Tween 80. It is critical to test the tolerance of your cells to the chosen co-solvent at the intended concentration.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. While altering the pH of cell culture media is generally not recommended as it can affect cell health, for cell-free assays, you can explore adjusting the pH of the buffer to see if it improves this compound's solubility.
Issue 3: Observed cellular toxicity or inconsistent results.
Solution Strategy:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the same final concentration of the solvent (e.g., DMSO) used to prepare your this compound solution, but without the compound. This will help you distinguish between the effects of this compound and the solvent itself.
-
Microscopic Examination: Visually inspect your cell cultures under a microscope after adding the this compound solution. Look for any signs of precipitation, as these particles can cause physical stress to the cells, leading to toxicity.
-
Confirm Final Solvent Concentration: Ensure that the final concentration of the organic solvent in your cell culture medium is at a non-toxic level, typically below 0.5% for DMSO.[3]
Data Presentation
Table 1: Solubility of Proscillaridin (a close structural analog of this compound)
| Solvent | Approximate Solubility | Molar Concentration (approx.) | Source |
| Methanol | ~10 mg/mL | ~18.8 mM | [4] |
| DMSO | ~5 mg/mL | ~9.4 mM | [4] |
| DMSO | 100 mg/mL | ~188.4 mM | [5] |
Note: Due to the discrepancy in reported DMSO solubility, it is advisable to start with more conservative stock concentrations (e.g., 1-10 mM) and verify the solubility in your specific lot of DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 544.68 g/mol )
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 5.45 mg of this compound powder into the tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in a final volume of 10 mL of cell culture medium, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare an Intermediate Dilution (100 µM): a. In a sterile tube, add 990 µL of pre-warmed cell culture medium. b. Add 10 µL of the 10 mM this compound stock solution to the medium. c. Gently vortex the solution to mix thoroughly. This creates a 100 µM intermediate solution with 1% DMSO.
-
Prepare the Final Working Solution (10 µM): a. In a new sterile tube, add 9 mL of pre-warmed cell culture medium. b. Add 1 mL of the 100 µM intermediate dilution to the 9 mL of medium. c. Gently mix by inverting the tube or swirling. This results in a final 10 µM this compound working solution in 10 mL of media with a final DMSO concentration of 0.1%.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
References
Meproscillarin Toxicity Assessment in Normal Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of meproscillarin in normal, non-cancerous cell lines. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of available cytotoxicity data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high cytotoxicity with this compound in my normal cell line, even at low concentrations. Is this expected?
A1: Yes, this is possible. This compound, like other cardiac glycosides, can exhibit potent cytotoxic effects at low (nanomolar) concentrations.[1] Some studies on the closely related compound, proscillaridin (B1679727) A, have shown that while it can be less toxic to some normal cells at very low concentrations (e.g., 10-50 nM), its toxicity can become comparable to that in cancer cells at higher concentrations (e.g., 100-200 nM). It is crucial to perform a dose-response experiment to determine the precise IC50 value for your specific normal cell line.
Q2: How do I differentiate between apoptosis and necrosis when assessing this compound's cytotoxicity?
A2: To distinguish between these two modes of cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry.
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.
-
Necrosis: Cells will be Annexin V negative and PI positive.
This method provides a quantitative measure of the different cell populations.
Q3: My cell viability results from the MTT assay are inconsistent. What could be the issue?
A3: Inconsistent MTT assay results can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in formazan (B1609692) production.
-
Incubation Times: Both the drug treatment time and the MTT incubation time should be consistent across all plates and experiments.
-
Metabolic Activity: Remember that the MTT assay measures metabolic activity, not directly cell number. If this compound affects the metabolic rate of your cells without immediately killing them, the MTT results may not perfectly correlate with cell viability. It is advisable to complement the MTT assay with a direct measure of cell death, such as the LDH assay or trypan blue exclusion.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
Q4: Are there any known mechanisms of resistance in normal cells to this compound-induced toxicity?
A4: While research on resistance mechanisms in normal cells is less extensive than in cancer cells, some general mechanisms could play a role. These may include differential expression of the Na+/K+-ATPase subunits, which are the primary targets of cardiac glycosides, or variations in downstream signaling pathways that handle cellular stress and apoptosis.
Q5: What are the key signaling pathways I should investigate when studying meproscillaridin's effects on normal cells?
A5: The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. Downstream signaling pathways that are commonly affected and would be relevant to investigate include:
-
Calcium Signaling: Alterations in intracellular calcium can trigger various cellular responses, including apoptosis.
-
Reactive Oxygen Species (ROS) Production: Increased intracellular calcium can lead to mitochondrial stress and the generation of ROS.
-
Apoptosis Pathways: Investigate the activation of caspases (e.g., caspase-3, -7, -9) and changes in the expression of Bcl-2 family proteins.
-
Stress-activated Protein Kinase Pathways: Pathways such as JNK may be activated in response to cellular stress induced by this compound.
Quantitative Data Summary
The following table summarizes the available in vitro cytotoxicity data for proscillaridin A, a closely related cardiac glycoside to this compound, in various normal human cell lines. Data for this compound in normal cell lines is limited in publicly available literature; therefore, proscillaridin A data is provided as a reference. Researchers should determine the specific IC50 for this compound in their cell line of interest.
| Compound | Cell Line | Cell Type | Assay | IC50 | Notes |
| Proscillaridin A | NL-20 | Normal Lung Epithelial | Not Specified | Less cytotoxic at 10-50 nM, comparable to cancer cells at 100-200 nM | Exhibited selective toxicity at lower concentrations. |
| Proscillaridin A | Astrocytes | Normal Brain Cells | Not Specified | Spared at concentrations cytotoxic to glioblastoma cells | Suggests a potential therapeutic window in the context of brain cancer.[1] |
| Proscillaridin A | Oligodendrocytes | Normal Brain Cells | Not Specified | Spared at concentrations cytotoxic to glioblastoma cells | Suggests a potential therapeutic window in the context of brain cancer.[1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Annexin V/PI Assay for Apoptosis
This protocol allows for the differentiation and quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates or culture tubes
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: this compound-induced signaling pathway in normal cells.
References
Meproscillarin Technical Support Center: A Guide to Mitigating Off-Target Effects
Welcome to the Meproscillarin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the potential off-target effects of this compound, a cardiac glycoside. The information provided is intended to support your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump, an enzyme located on the cell membrane of cardiac muscle cells.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[2] This increase in intracellular calcium enhances the force of contraction of the heart muscle.[2]
Q2: What are the potential off-target effects of cardiac glycosides like this compound?
A2: While the primary target is the Na+/K+-ATPase, the signaling cascade initiated by its inhibition can have broader effects. These can be considered on-target effects that lead to toxicity at high concentrations or true off-target effects where this compound interacts with other cellular proteins. Potential off-target effects can include:
-
Cardiotoxicity: Arrhythmias and heart block are common toxic effects of cardiac glycosides.
-
Neurological effects: Visual disturbances, dizziness, and confusion have been reported with cardiac glycoside toxicity.
-
Gastrointestinal effects: Nausea, vomiting, and diarrhea are also common side effects.
-
Interactions with other signaling pathways: Inhibition of Na+/K+-ATPase can trigger downstream signaling cascades involving Src kinase, EGFR transactivation, and MAPK/ERK pathways, which could lead to unintended cellular responses.[3][4][5][6]
Q3: How can I reduce the risk of off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the optimal concentration of this compound that elicits the desired on-target effect with minimal toxicity.
-
Use of Control Compounds: Include inactive analogs of this compound or other Na+/K+-ATPase inhibitors with well-characterized off-target profiles as controls in your experiments.
-
Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. Be aware that the expression levels of Na+/K+-ATPase and other potential off-targets can vary between cell lines.
-
In Vitro Safety Pharmacology Profiling: Screen this compound against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High level of cytotoxicity observed at expected therapeutic concentrations. | Off-target toxicity or hypersensitivity of the cell line. | 1. Perform a detailed dose-response curve to determine the IC50 value. 2. Use a secondary, unrelated cytotoxicity assay (e.g., LDH release vs. MTT) to confirm the results. 3. Test the compound in a different cell line with a known resistance or sensitivity profile to cardiac glycosides. 4. Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine the mechanism of cell death. |
| Inconsistent results between experimental replicates. | Cell line instability, passage number variability, or inconsistent compound preparation. | 1. Ensure consistent cell culture conditions, including media, supplements, and passage number. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the final concentration of the compound in the assay media. |
| Observed effects do not correlate with Na+/K+-ATPase inhibition. | Potential off-target mechanism of action. | 1. Perform a receptor binding assay to confirm direct interaction with Na+/K+-ATPase. 2. Conduct a broad kinase profiling assay to identify potential off-target kinases. 3. Utilize a cell line with a known mutation or knockout of the Na+/K+-ATPase alpha subunit to assess dependency on the primary target. |
| Unexpected changes in signaling pathways unrelated to Na+/K+-ATPase. | Crosstalk between the Na+/K+-ATPase signaling cascade and other pathways. | 1. Map the observed signaling changes to the known downstream effects of Na+/K+-ATPase inhibition (e.g., Src, EGFR, MAPK). 2. Use specific inhibitors for the unexpected signaling pathways to determine if the effect is dependent on them. |
Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides
The following table summarizes representative IC50 values for different cardiac glycosides across various cancer cell lines. This data can be used as a reference for designing your own cytotoxicity experiments with this compound.
| Cardiac Glycoside | Cancer Cell Line | Tissue of Origin | IC50 (nM) |
| Digitoxin | BxPC-3 | Pancreatic Cancer | 18.2 |
| Digitoxin | PANC-1 | Pancreatic Cancer | 25.6 |
| Digitoxin | MIA PaCa-2 | Pancreatic Cancer | 33.1 |
| Digitoxin | U-937 | Lymphoma | 20 |
| Digitoxin | K-562 | Leukemia | 30 |
| Digitoxin | A-549 | Lung Carcinoma | 20 |
| Digitoxin | HT-29 | Colon Carcinoma | 40 |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time, cell density, and assay method. Data compiled from multiple sources for illustrative purposes.[8]
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[9]
Kinase Profiling Assay
Principle: A kinase profiling assay measures the ability of a compound to inhibit the activity of a large panel of protein kinases. This is a common method to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare this compound at a range of concentrations (typically from 10 nM to 10 µM).
-
Assay Plate Preparation: Use commercially available kinase assay platforms that provide plates pre-coated with various purified kinases and their specific substrates.
-
Kinase Reaction: Add this compound and ATP to the wells to initiate the kinase reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each kinase at each concentration of this compound. The results are often presented as a heatmap or a selectivity score.
Receptor Binding Assay
Principle: A receptor binding assay measures the affinity of a ligand (this compound) for its receptor (Na+/K+-ATPase). This can be a competitive binding assay using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes rich in Na+/K+-ATPase from a suitable source (e.g., cardiac tissue or a cell line overexpressing the receptor).
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled cardiac glycoside (e.g., [3H]-ouabain) and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibition constant), which is a measure of its binding affinity.
Visualizations
Caption: this compound's on-target signaling cascade.
Caption: A typical workflow for off-target screening.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Determining the optimal treatment duration for Proscillaridin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Proscillaridin (B1679727) A in their experiments. The information is tailored for researchers, scientists, and drug development professionals to aid in determining the optimal treatment duration and understanding its mechanistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proscillaridin A?
A1: Proscillaridin A is a cardiac glycoside whose primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.[1] In the context of cancer, this disruption of ion homeostasis, along with other downstream effects, contributes to its anti-tumor activity.[2][3][4] Proscillaridin A has also been shown to potently inhibit topoisomerase I and II.[5][6]
Q2: What are the known signaling pathways affected by Proscillaridin A?
A2: Proscillaridin A has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. These include:
-
JAK/STAT Pathway: Proscillaridin A can inhibit the phosphorylation of JAK2 and STAT3, a pathway often aberrantly activated in cancer.[2][4][7]
-
PI3K/AKT/mTOR Pathway: This pro-survival signaling cascade is another target of Proscillaridin A.[8]
-
EGFR-Src Pathway: In non-small cell lung cancer, Proscillaridin A has been observed to inhibit EGFR and Src activity.[9]
-
Apoptosis and Cell Cycle Pathways: It induces apoptosis by modulating Bcl-2 family proteins, disrupting the mitochondrial membrane potential, and activating caspases.[2][3][4] It can also cause cell cycle arrest.[3][10]
-
TRAIL-Induced Apoptosis: Proscillaridin A can sensitize colon cancer cells to TRAIL-induced cell death by upregulating death receptors DR4 and DR5.[11][12]
Q3: What is a typical effective concentration range for Proscillaridin A in in vitro cancer studies?
A3: Proscillaridin A typically exhibits anti-proliferative and cytotoxic effects in the low nanomolar (nM) range. For instance, in prostate cancer cells, effective concentrations were found to be between 25-50 nM.[2] In pancreatic cancer cell lines, the half-maximal inhibitory concentration (IC50) values ranged from 35.25 nM to 370.9 nM after 72 hours of treatment.[3] For non-small cell lung cancer cells, IC50 values varied depending on the cell line and treatment duration, but were generally in the nanomolar range.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, WST-8).
-
Question: My cell viability results with Proscillaridin A are not reproducible. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the response to treatment.
-
Treatment Duration: The inhibitory effect of Proscillaridin A is time-dependent.[3][9] Shorter incubation times may not be sufficient to observe a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Compound Stability: Prepare fresh working solutions of Proscillaridin A for each experiment from a frozen stock. While generally stable, repeated freeze-thaw cycles of the stock solution should be avoided.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. Run a control with Proscillaridin A in cell-free media to check for any direct reduction of the assay reagent.
-
Issue 2: No significant apoptosis is observed after treatment.
-
Question: I am not detecting a significant increase in apoptosis with Proscillaridin A treatment. What should I check?
-
Answer:
-
Time Point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. For example, in prostate cancer cells, apoptosis was clearly detected at 24 hours.[2] Consider performing a time-course analysis (e.g., 12, 24, 48 hours) to capture the optimal window for apoptosis detection.
-
Concentration: The induction of apoptosis is dose-dependent.[2] If the concentration is too low, it may only induce cell cycle arrest or senescence without significant apoptosis. Conversely, at very high concentrations, necrosis might be the predominant form of cell death.
-
Detection Method: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough and performed correctly. For instance, Annexin V binding is an early marker, while PARP cleavage is a later event.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Proscillaridin A.[2][3] It's possible the cell line you are using is more resistant.
-
Issue 3: Difficulty in detecting changes in signaling pathway proteins by Western Blot.
-
Question: I am unable to see the expected changes in p-STAT3 or other signaling proteins after Proscillaridin A treatment. What could be the problem?
-
Answer:
-
Treatment Duration: The modulation of signaling pathways can be rapid and transient. For some proteins, changes in phosphorylation can occur within a few hours of treatment. A 24-hour time point, while suitable for viability, might be too late to observe early signaling events. Consider shorter time points (e.g., 1, 4, 8, 16 hours).[13]
-
Protein Extraction: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.
-
Antibody Quality: Ensure the primary antibodies you are using are specific and validated for Western blotting.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Data Presentation
Table 1: Summary of Proscillaridin A Treatment Conditions and Effects in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Prostate Cancer | LNCaP, DU145 | 25-50 nM | 24 hours | Inhibition of proliferation, induction of apoptosis, inhibition of STAT3 phosphorylation. | [2] |
| Pancreatic Cancer | Panc-1, BxPC-3, AsPC-1 | 35-371 nM (IC50) | 48-72 hours | Inhibition of proliferation, induction of apoptosis and autophagy, cell cycle arrest. | [3] |
| Lung Cancer | A549, H1975, PC9 | Nanomolar range | 24, 48, 72 hours | Decreased cell viability, inhibition of migration and invasion, inhibition of EGFR-Src pathway. | [9] |
| Lung Adenocarcinoma | A549 | 25-50 nM | 24 hours | Induction of apoptosis, ER stress, and oxidative stress; inhibition of STAT3 activation. | [4][14] |
| Colon Cancer | HT29, SW480, SW620 | 3.7-11.1 nM | 24 hours | Sensitization to TRAIL-induced cell death, upregulation of DR4/DR5. | [11] |
| T-cell Leukemia | MOLT-4 | 5 nM | 8-96 hours | Time-dependent reduction of histone acetyltransferases. | [13] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[2][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Proscillaridin A or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis (Annexin V-FITC/PI) Assay
This protocol is based on a standard Annexin V/PI double staining method.[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Proscillaridin A for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
3. Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for Western blotting.[2][17][18][19]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Workflow for determining the optimal treatment duration of Proscillaridin A.
Caption: Key signaling pathways modulated by Proscillaridin A in cancer cells.
References
- 1. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researcherslinks.com [researcherslinks.com]
- 9. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Meproscillarin Dose-Response Curve Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meproscillarin. Our goal is to help you navigate common challenges in dose-response curve analysis and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardiac glycoside.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades that can influence cellular processes like proliferation and apoptosis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder can be stored at -20°C for up to three years. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle-only control (medium with the same concentration of DMSO) in your experiments.
Q3: I am not observing any effect of this compound on my cells. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Compound Inactivity: Verify the integrity of your this compound stock. If possible, test its activity in a known sensitive cell line as a positive control.
-
Resistant Cell Line: Some cell lines are inherently resistant to cardiac glycosides. Consider using a different cell line or a positive control compound known to elicit a response in your chosen cells.
-
Assay Sensitivity: Ensure your viability or cytotoxicity assay is sensitive enough to detect subtle changes.
-
Incubation Time: The effects of cardiac glycosides can be time-dependent. You may need to optimize the incubation period.
Q4: My dose-response curve for this compound has an unusual shape (e.g., U-shaped or inverted U-shaped). What could this indicate?
A4: Atypical, non-sigmoidal dose-response curves can sometimes be observed. A U-shaped or inverted U-shaped curve is known as a biphasic or hormetic dose-response.[3][4] This phenomenon is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, or vice-versa.[5] Hormesis can be a complex biological response and its underlying mechanisms are varied.[4] If you observe a reproducible biphasic response, it may indicate a complex mechanism of action for this compound in your specific experimental model.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Optimize your cell seeding protocol to ensure a uniform cell monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | This compound, like many organic compounds, may precipitate when diluted into aqueous culture medium. To avoid this, perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final diluted sample to your medium. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the exact same duration, as the effects of this compound can be time-dependent. |
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%) across all wells.[1] Include a vehicle-only control to assess the effect of the solvent alone. |
| Contamination | Check cell cultures for microbial contamination, which can interfere with assay readouts. |
| Highly Sensitive Cell Line | The cell line you are using may be particularly sensitive to Na+/K+-ATPase inhibition. Consider reducing the concentration range of this compound in your next experiment. |
| Incorrect Dosing Calculation | Double-check all calculations for stock solution preparation and serial dilutions to rule out a dosing error. |
Issue 3: Dose-Response Curve Does Not Reach a Plateau
| Possible Cause | Troubleshooting Step |
| Concentration Range Too Narrow | The range of this compound concentrations tested may not be wide enough to capture the full dose-response relationship. Extend the concentration range in both directions (higher and lower) in your next experiment. |
| Incomplete Drug Effect | The maximum incubation time may not be sufficient for the drug to exert its full effect. Consider a time-course experiment to determine the optimal endpoint. |
| Limited Solubility | At higher concentrations, this compound may be precipitating out of solution, preventing a further increase in response. Visually inspect the wells with the highest concentrations for any signs of precipitation. |
Data Presentation
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: A549 | Lung Carcinoma | MTT | 72 | Data Not Available | [Your Data] |
| Example: MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data Not Available | [Your Data] |
| Example: PC-3 | Prostate Adenocarcinoma | MTT | 72 | Data Not Available | [Your Data] |
| Example: HEK293 | Human Embryonic Kidney | MTT | 72 | Data Not Available | [Your Data] |
Experimental Protocols
Detailed Protocol: this compound Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells.
-
Include wells for "cells only" (no treatment) and "vehicle control" (cells with the highest concentration of DMSO used).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound dose-response analysis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hormesis Defined - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
Technical Support Center: Managing Meproscillarin-Induced Cardiotoxicity in Animal Studies
Disclaimer: Publicly available research specifically detailing meproscillarin-induced cardiotoxicity in animal models is limited. Therefore, this guide is based on the well-established principles of cardiac glycoside toxicity, incorporating data from the closely related compound, proscillaridin (B1679727), and other cardiac glycosides like digoxin (B3395198) and ouabain. Researchers are strongly advised to conduct pilot dose-finding studies for this compound to establish a safe and effective dose range for their specific animal model and experimental objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound, like other cardiac glycosides, induces cardiotoxicity primarily by inhibiting the Na+/K+-ATPase enzyme in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[1] Elevated intracellular calcium enhances cardiac contractility at therapeutic doses but leads to calcium overload at toxic doses, causing delayed afterdepolarizations, arrhythmias, and eventually cell death.[1]
Q2: Which animal models are suitable for studying this compound-induced cardiotoxicity?
A2: While specific models for this compound are not well-documented, rodents such as rats and mice are commonly used for cardiotoxicity studies due to their well-characterized physiology and the availability of research tools. Larger animal models like rabbits and dogs can also be used, particularly for studies requiring more detailed cardiac function evaluation.[2][3]
Q3: What are the key biomarkers for assessing this compound-induced cardiotoxicity?
A3: Key biomarkers include:
-
Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of myocardial injury.[4][5][6][7][8]
-
Natriuretic Peptides (NT-proANP and NT-proBNP): These are markers of cardiac stress and hypertrophy.[7]
-
Creatine Kinase-MB (CK-MB): A cardiac-specific enzyme that is released upon myocyte damage.[4][8]
-
Lactate Dehydrogenase (LDH) and Aspartate Aminotransferase (AST): These are less specific markers of tissue damage but can be elevated in cardiotoxicity.[4][5]
Q4: What are the expected electrocardiogram (ECG) changes with this compound toxicity?
A4: Based on general cardiac glycoside toxicity, expected ECG changes include:
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Arrhythmias: Including bradycardia, atrioventricular (AV) block, and ventricular arrhythmias.[9][10][11]
-
Changes in wave intervals: Prolongation of the PR and QRS intervals, and changes in the QT interval.[11][12]
-
ST segment and T wave abnormalities: ST depression and T wave inversion can occur.[12]
Q5: What histopathological findings are indicative of this compound-induced cardiotoxicity?
A5: Expected histopathological changes in the myocardium include myocyte hypertrophy, disarray of myofibrils, cytoplasmic vacuolization, necrosis, apoptosis, and interstitial fibrosis.[3][13][14][15][16]
Troubleshooting Guides
Problem 1: High mortality rate in experimental animals.
| Possible Cause | Troubleshooting Steps |
| This compound dose is too high. | Immediately cease administration and review your dosing protocol. Conduct a dose-finding study starting with a much lower dose. Refer to LD50 data for related compounds for guidance (see Table 1). |
| Rapid administration. | Consider a slower infusion rate if using intravenous administration, or switch to a different route (e.g., intraperitoneal, oral) that may have a slower absorption rate. |
| Animal model sensitivity. | Different strains of the same species can have varying sensitivities to cardiac glycosides. Review the literature for strain-specific data if available. |
| Underlying health issues in animals. | Ensure animals are healthy and free from underlying cardiovascular conditions before starting the experiment. |
Problem 2: Lack of significant cardiotoxic effects at the current dose.
| Possible Cause | Troubleshooting Steps |
| This compound dose is too low. | Gradually increase the dose in a stepwise manner, closely monitoring for signs of toxicity. |
| Incorrect route of administration. | Ensure the chosen route of administration allows for adequate bioavailability. Intravenous or intraperitoneal routes generally have higher bioavailability than oral administration.[17][18][19] |
| Insufficient duration of treatment. | Chronic cardiotoxicity may require a longer treatment period to manifest. Review your experimental timeline. |
| Insensitive measurement parameters. | Ensure you are using sensitive biomarkers (e.g., high-sensitivity troponin assays) and appropriate imaging techniques (e.g., echocardiography with strain analysis) to detect subtle changes. |
Problem 3: Inconsistent or highly variable results between animals.
| Possible Cause | Troubleshooting Steps |
| Inaccurate dosing. | Double-check all calculations and ensure precise administration of this compound for each animal based on its body weight. |
| Biological variability. | Increase the number of animals per group to improve statistical power and account for individual differences. |
| Variations in experimental conditions. | Standardize all experimental procedures, including animal handling, timing of dosing and measurements, and environmental conditions. |
| Sex differences. | Consider that male and female animals may respond differently to cardiotoxic agents. Analyze data for each sex separately or use only one sex for the study. |
Quantitative Data
Table 1: Approximate LD50 Values of Related Cardiac Glycosides in Rodents
| Compound | Animal | Route of Administration | Approximate LD50 |
| Proscillaridin | Mouse | Subcutaneous | 1.25 mg/kg[2] |
| Thymoquinone | Mouse | Intraperitoneal | 104.7 mg/kg[19] |
| Thymoquinone | Mouse | Oral | 870.9 mg/kg[19] |
| Thymoquinone | Rat | Intraperitoneal | 57.5 mg/kg[19] |
| Thymoquinone | Rat | Oral | 794.3 mg/kg[19] |
| Acridine Orange | Mouse | Intravenous | 32-36 mg/kg[20] |
Note: This table is for reference only. The LD50 of this compound must be determined experimentally.
Table 2: Expected Changes in Cardiotoxicity Parameters in Animal Models
| Parameter | Expected Change with this compound Toxicity |
| Echocardiography | |
| Left Ventricular Ejection Fraction (LVEF) | Decrease |
| Fractional Shortening (FS) | Decrease |
| Left Ventricular Internal Diameter (LVID) | Increase |
| Biomarkers | |
| Cardiac Troponins (cTnI, cTnT) | Increase |
| Natriuretic Peptides (NT-proANP, NT-proBNP) | Increase |
| Creatine Kinase-MB (CK-MB) | Increase |
| ECG | |
| PR Interval | Prolongation |
| QRS Duration | Prolongation |
| Arrhythmias | Presence of bradycardia, AV block, ventricular ectopy |
| Histopathology | |
| Myocyte size | Hypertrophy |
| Myofibril organization | Disarray |
| Necrosis/Apoptosis | Increased presence |
| Fibrosis | Increased collagen deposition |
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity (Generalized)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Pilot Dose-Finding Study:
-
Divide animals into groups and administer a wide range of this compound doses (e.g., based on LD50 of related compounds, starting low) via the chosen route (e.g., intraperitoneal injection).
-
Monitor animals closely for clinical signs of toxicity (lethargy, respiratory distress, etc.) and mortality for at least 72 hours.
-
Establish a dose that induces measurable cardiotoxicity with an acceptable mortality rate for the main study.
-
-
Main Study Dosing:
-
Administer the predetermined dose of this compound daily or as required by the experimental design.
-
A control group should receive vehicle only.
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform serial ECG and echocardiography measurements at baseline and at specified time points during the study.
-
Collect blood samples for biomarker analysis at baseline and at the end of the study.
-
-
Termination: At the end of the study period, euthanize animals according to approved protocols.
-
Sample Collection: Collect heart tissue for histopathological and biochemical analyses.
Protocol 2: Echocardiographic Assessment of Cardiac Function in Rats
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (1-2% in oxygen).
-
Preparation: Shave the chest area and apply ultrasound gel.
-
Imaging:
-
Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
-
Data Analysis: Compare measurements between baseline and post-treatment time points, and between control and this compound-treated groups.
Protocol 3: Analysis of Cardiac Biomarkers
-
Blood Collection: Collect blood via tail vein or cardiac puncture into appropriate tubes (e.g., EDTA plasma or serum).
-
Sample Processing: Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.
-
Assay:
-
Use commercially available ELISA or multiplex assay kits specific for rat cardiac troponins (cTnI, cTnT) and natriuretic peptides (NT-proANP, NT-proBNP).
-
Follow the manufacturer's instructions for the assay procedure.
-
-
Data Analysis: Quantify biomarker concentrations and compare between experimental groups.
Protocol 4: Histopathological Examination of Heart Tissue
-
Tissue Fixation: Fix the heart tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of alcohol grades, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Masson's trichrome stain to assess for fibrosis.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for myocyte hypertrophy, necrosis, inflammation, and fibrosis.
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for a cardiotoxicity study.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. Na,K-ATPase mediated and cardiotonic induced signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Screening Data Summary [dtp.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular Biomarkers: Lessons of the Past and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular biomarkers in body fluids: progress and prospects in optical sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Biomarkers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers in acute myocardial infarction: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Clinical studies on the cardiotonic effects of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical and experimental studies on the effect of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrocardiographic changes in the acute hyperkalaemia produced by intragastric KCl load in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heart histopathology: Significance and symbolism [wisdomlib.org]
- 16. Histopathological and epigenetic changes in myocardium associated with cancer therapy‐related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
Improving the bioavailability of Meproscillarin for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Meproscillarin.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am planning in vivo studies with this compound and am concerned about its bioavailability. What is known about it?
A1: Contrary to what might be assumed for a complex glycoside, this compound is reported to have a high oral bioavailability of approximately 70% in humans.[1][2] Its elimination is also noted to be largely independent of renal function.[1][2] However, the bioavailability of cardiac glycosides, in general, can be variable. For instance, the bioavailability of digoxin (B3395198) is known to vary between 55% and 75%.[3]
Q2: My in vivo study is showing low or inconsistent exposure of this compound. What are the potential reasons for this discrepancy with the reported high bioavailability?
A2: Several factors could contribute to lower-than-expected bioavailability in a preclinical in vivo setting:
-
Formulation Issues: The vehicle used to dissolve or suspend this compound for administration can significantly impact its absorption. If the drug precipitates out of the formulation in the gastrointestinal tract, its absorption will be limited.
-
Species-Specific Differences: The reported high bioavailability is in humans. Animal models, such as rodents, may have different gastrointestinal physiology, metabolic enzymes, and transporter proteins, leading to altered absorption and metabolism.
-
Metabolism: this compound is known to be metabolized into various conjugates.[4] The extent and rate of this metabolism can vary between species, affecting the concentration of the parent drug in circulation.
-
Compound Purity and Stability: Issues with the purity of the this compound used or its degradation in the formulation can lead to inaccurate dosing and lower-than-expected plasma concentrations.
-
Experimental Variability: The stress of handling and dosing can affect gastrointestinal motility and blood flow in animals, leading to variable absorption. The method of oral administration (e.g., gavage volume, needle placement) can also influence outcomes.
-
Inter-individual Variability: Just as in humans, there can be significant inter-individual differences in drug absorption and metabolism within a cohort of animals.[[“]]
Q3: What are the primary mechanisms of action for this compound that I should be aware of when designing my in vivo studies?
A3: this compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes.[6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, leading to increased cardiac contractility.[6] More recently, cardiac glycosides have been investigated for their anticancer properties, which are mediated through various signaling pathways, including the induction of apoptosis and cell cycle arrest.[3][7][8]
Section 2: Troubleshooting Guide
Issue 1: Poor and/or Variable Oral Absorption of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation from Formulation | 1. Characterize the solubility of your this compound batch in the intended vehicle. 2. Consider alternative formulation strategies to improve solubility and stability, such as using co-solvents, surfactants, or creating a nanosuspension or cyclodextrin (B1172386) complex (see Section 4 for protocols). 3. Visually inspect the formulation for any precipitation before and after administration. |
| Rapid Metabolism | 1. Analyze plasma samples for known metabolites of this compound to determine if rapid biotransformation is occurring in your animal model. 2. Consider co-administration with a general metabolic inhibitor (use with caution and appropriate controls) to assess the impact of first-pass metabolism. |
| Species-Specific Absorption Issues | 1. Review literature for pharmacokinetic data of this compound or similar cardiac glycosides in your chosen animal model. 2. If data is unavailable, consider a pilot study with a small number of animals to determine basic pharmacokinetic parameters before launching a large-scale experiment. |
| Formulation Instability | 1. Assess the chemical stability of this compound in your chosen vehicle over the duration of your experiment. 2. Prepare fresh formulations immediately before each administration. |
Issue 2: Difficulty Achieving Consistent Results Across a Dosing Cohort
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | 1. Ensure all personnel are using a standardized oral gavage technique. 2. Use appropriate gavage needle sizes for the animals to minimize stress and ensure proper delivery to the stomach. 3. Acclimate animals to handling and the dosing procedure to reduce stress-induced physiological changes. |
| Inter-individual Animal Variability | 1. Increase the number of animals in each group to improve statistical power and account for variability. 2. Randomize animals to different treatment groups to avoid bias. 3. Monitor animal health and food/water intake , as these can influence drug absorption. |
Section 3: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H44O8 | [1][2] |
| Molecular Weight | 544.68 g/mol | [1][2] |
| Melting Point | 213-217 °C | [9] |
| Oral Bioavailability (Human) | ~70% | [1][2] |
Table 2: Pharmacokinetic Parameters of Proscillaridin (B1679727) (a related cardiac glycoside) in Humans after Oral Administration
| Parameter | Value | Population | Source |
| Half-life (t1/2) | 23 hours | Young, healthy volunteers | [10] |
| Half-life (t1/2) | 49 hours (range: 19-209 hours) | Elderly patients with congestive heart failure | [10] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol is a general guideline and should be optimized for your specific equipment and needs.
-
Preparation of the Suspension Medium:
-
Prepare a sterile aqueous solution containing a stabilizer. A common combination is 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80.
-
Dissolve the HPMC in water with gentle heating and stirring.
-
After cooling to room temperature, add the Tween 80 and mix until fully dissolved.
-
-
Pre-milling:
-
Weigh the desired amount of this compound powder.
-
Create a pre-suspension by adding a small amount of the suspension medium to the this compound powder and vortexing to form a paste.
-
Gradually add the remaining suspension medium while stirring to create a coarse suspension.
-
-
Wet Milling:
-
Transfer the coarse suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a predetermined time (e.g., 2-6 hours). The optimal milling time should be determined experimentally by monitoring particle size.
-
-
Particle Size Analysis:
-
Periodically take aliquots of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling beads.
-
Store the final nanosuspension at 4°C. Assess stability over time by monitoring particle size.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is suitable for encapsulating hydrophobic drugs like this compound.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a molar ratio of 2:1) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the liposome (B1194612) size and PDI using DLS.
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol. Calculate the encapsulation efficiency.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-precipitation
-
Solubilization:
-
Prepare a saturated solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Co-precipitation and Recovery:
-
Remove the organic solvent under vacuum.
-
Cool the aqueous solution (e.g., in an ice bath) to induce the precipitation of the complex.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the collected solid with cold water to remove any uncomplexed cyclodextrin.
-
Dry the final product, for example, by lyophilization (freeze-drying).
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the drug content in the complex.
-
Section 5: Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Search results [chemdiv.com]
- 3. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Clinical observations during accumulative oral glycoside therapy with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. Proceedings: Studies on pharmacokinetics of proscillaridin-4'-methyl ether in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 33396-37-1 [m.chemicalbook.com]
- 10. Disposition rate of proscillaridin A in man after multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Meproscillarin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meproscillarin. Inconsistent results in experiments with natural products can arise from a variety of factors, and this guide aims to address common issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to have lost activity over a short period. What could be the cause?
A1: this compound, like other cardiac glycosides, can be susceptible to degradation, particularly at low pH. An in vitro study on the related compound proscillaridin (B1679727) A showed rapid inactivation at a pH of 1.[1] If your experimental buffer or solution has an acidic pH, it could lead to the degradation of the compound and a subsequent loss of activity.
-
Troubleshooting Steps:
-
Verify the pH of all buffers and solutions used in your experiment.
-
Prepare fresh working solutions of this compound for each experiment.
-
Store stock solutions in a recommended solvent and at the appropriate temperature. Powdered this compound is typically stored at -20°C for up to 3 years, while in-solvent stocks should be kept at -80°C for up to 1 year.[2]
-
Q2: I am observing significant variability in my cell-based assay results between experiments. What are potential sources of this inconsistency?
A2: Inconsistent results in cell-based assays can stem from several factors related to both the compound and the experimental setup.
-
Troubleshooting Steps:
-
Compound Preparation: Ensure consistent and accurate preparation of this compound solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay medium is low and consistent across all wells to avoid solvent-induced artifacts.
-
Cell Culture Conditions:
-
Maintain consistent cell seeding densities.
-
Use cells within a similar passage number range for all experiments to avoid phenotypic drift.
-
Ensure your cells are free from contamination, such as mycoplasma.
-
-
Incubation Times: Use precise and consistent incubation times for drug treatment.
-
Q3: The dose-response curve for this compound in my assay is not as expected (e.g., flat or non-sigmoidal). What should I check?
A3: An abnormal dose-response curve can indicate issues with the compound's concentration range, its stability, or the assay itself.
-
Troubleshooting Steps:
-
Concentration Range: You may be working outside the effective concentration range of this compound. Perform a wider range of dilutions to identify the optimal concentration range for your specific assay.
-
Compound Integrity: As mentioned, this compound's activity is pH-sensitive. Re-evaluate the pH of your assay conditions.
-
Assay Dynamics: Consider the kinetics of the biological system you are studying. The incubation time may need to be optimized to observe the desired effect.
-
Q4: Are there known drug-drug interactions I should be aware of when co-administering this compound in my experiments?
A4: While specific drug-drug interaction studies for this compound are not extensively documented in the provided search results, cardiac glycosides as a class are known to have interactions.[3] These interactions can be pharmacodynamic (altering the biological effect) or pharmacokinetic (altering absorption, distribution, metabolism, or excretion).[4]
-
Considerations for Co-administration Studies:
-
Be aware of compounds that may alter intracellular ion concentrations, as this could interfere with this compound's mechanism of action.
-
If using other drugs, consider their potential to be metabolized by or inhibit/induce cytochrome P450 enzymes, which could indirectly affect this compound's activity.[5]
-
When designing experiments with co-administered compounds, it is crucial to include appropriate controls to assess the effects of each compound individually and in combination.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related cardiac glycoside.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Ouabain (cardiac glycoside) | Na+/K+-ATPase | Kynurenine production inhibition | 89 nM (MDA-MB-231 cells), 17 nM (A549 cells) | [6] |
| Digoxin (cardiac glycoside) | Na+/K+-ATPase | Kynurenine production inhibition | ~164 nM (MDA-MB-231 cells), 40 nM (A549 cells) | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[7][8] This leads to a cascade of downstream events culminating in an increased force of cardiac contraction (positive inotropic effect).
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for assessing the inotropic effects of this compound on isolated cardiac tissue.
Caption: Workflow for assessing this compound's inotropic effects.
Experimental Protocol: In Vitro Assessment of this compound on Cardiac Contractility
This protocol provides a general method for evaluating the effect of this compound on the contractility of isolated cardiac muscle preparations.
1. Objective: To determine the dose-dependent effect of this compound on the contractile force of isolated cardiac tissue (e.g., papillary muscle or trabeculae).
2. Materials:
-
This compound
-
Isolated cardiac tissue (e.g., from rat or guinea pig)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2
-
Organ bath system with force transducer
-
Data acquisition system
-
DMSO (for stock solution)
3. Methods:
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in the physiological salt solution to achieve the desired final concentrations. Crucially, ensure the final pH of the working solutions is physiological (around 7.4).
-
-
Tissue Preparation and Mounting:
-
Isolate the cardiac tissue (e.g., papillary muscle) and mount it in the organ bath containing the physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Attach one end of the muscle to a fixed hook and the other to a force transducer.
-
Allow the tissue to equilibrate for a specified period (e.g., 60 minutes) under a slight preload until a stable baseline contractile force is achieved.
-
-
Experimental Procedure:
-
Record the baseline contractile force.
-
Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Allow the tissue to stabilize at each concentration for a set period (e.g., 15-20 minutes) before adding the next higher concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Measure the peak contractile force at each this compound concentration.
-
Express the change in contractile force as a percentage of the baseline.
-
Plot the percentage change in contractile force against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal effect).
-
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure [frontiersin.org]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Experimental Assessment of Cardiac Function | Thoracic Key [thoracickey.com]
- 8. academic.oup.com [academic.oup.com]
Meproscillarin In Vivo Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of solvents for the in vivo administration of meproscillarin. The following information is curated to address common challenges and provide clear, actionable protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the heart. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to a cascade of downstream signaling events.
Q2: What are the main challenges in formulating this compound for in vivo studies?
The primary challenge with this compound, as with many cardiac glycosides, is its poor aqueous solubility. This necessitates the use of co-solvents or specialized vehicle formulations to achieve a solution suitable for administration to animals. The selection of an appropriate solvent system is critical to ensure drug solubility, stability, and minimize potential toxicity from the vehicle itself.
Q3: Are there any established in vivo solvent formulations for this compound or similar compounds?
Q4: What are some common solvents used for preclinical in vivo research of poorly soluble drugs?
Commonly used solvents and co-solvents for in vivo administration of hydrophobic compounds include:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent, but can have its own biological effects and toxicity at higher concentrations.
-
Polyethylene glycols (e.g., PEG300, PEG400): Water-miscible polymers often used to increase solubility.
-
Ethanol: A common co-solvent, but its use should be carefully controlled due to its pharmacological effects.
-
Surfactants (e.g., Tween 80, Cremophor EL): Used to improve the stability of solutions and suspensions.
-
Oils (e.g., corn oil, sesame oil): Typically used for oral or subcutaneous administration of highly lipophilic compounds.
Troubleshooting Guide: Solvent Selection and Formulation
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon preparation or dilution. | The solvent system has insufficient solubilizing capacity for the desired concentration. | 1. Increase the proportion of the primary organic solvent (e.g., DMSO). Be mindful of the final concentration to minimize vehicle toxicity. 2. Incorporate a co-solvent like PEG300 or PEG400. These can enhance solubility and are generally well-tolerated. 3. Add a surfactant such as Tween 80. This can help to stabilize the formulation. 4. Gentle heating and sonication may aid in initial dissolution, but ensure the compound is stable at elevated temperatures. |
| The prepared formulation is too viscous for injection. | High concentrations of polymers like PEG can increase viscosity. | 1. Decrease the percentage of PEG in the formulation. 2. Consider using a lower molecular weight PEG (e.g., PEG300 instead of PEG400). 3. Ensure the final formulation is brought to the desired volume with a less viscous diluent like saline or PBS. |
| Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group. | The chosen solvent or a component of the vehicle is causing toxicity at the administered volume and concentration. | 1. Reduce the concentration of the organic solvent (especially DMSO). Aim for the lowest effective concentration. 2. Consult literature for the maximum tolerated dose of the specific vehicle components in your animal model and for your route of administration. 3. Consider alternative, less toxic solvents if possible. 4. Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 5-9). |
| Inconsistent results or poor bioavailability observed in the study. | The drug may be precipitating in vivo after administration, or the vehicle may be affecting drug absorption and distribution. | 1. Visually inspect the formulation for any signs of precipitation before each administration. 2. Prepare fresh formulations regularly to ensure stability. 3. Consider a different route of administration that may be more suitable for the formulation (e.g., intraperitoneal vs. oral). 4. Evaluate the pharmacokinetic profile of this compound in your chosen vehicle to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
Quantitative Data Summary
The following table summarizes the available solubility data for Proscillaridin A, a cardiac glycoside structurally and functionally similar to this compound. This data can serve as a useful reference for initial formulation development.
| Compound | Solvent | Solubility |
| Proscillaridin A | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] |
Experimental Protocols
Recommended Starting Protocol for this compound Formulation for In Vivo Administration
This protocol is a general guideline and may require optimization based on your specific experimental needs, including the desired dose, route of administration, and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the required concentration of the final dosing solution. This will depend on the target dose (mg/kg) and the dosing volume (mL/kg).
-
Prepare the vehicle. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A suggested starting ratio is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Dissolve the this compound. a. Weigh the required amount of this compound powder. b. In a sterile vial, first dissolve the this compound in the DMSO portion of the vehicle. Gentle vortexing or sonication can be used to aid dissolution. c. Once fully dissolved in DMSO, add the PEG300 and Tween 80. Mix thoroughly until a homogenous solution is formed. d. Finally, add the saline or PBS dropwise while vortexing to bring the solution to the final volume. This slow addition helps to prevent precipitation.
-
Inspect the final formulation. The solution should be clear and free of any visible precipitates.
-
Administer to animals. Use appropriate sterile techniques for the chosen route of administration. It is recommended to prepare the formulation fresh on the day of use.
Important Considerations:
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
-
Toxicity: Be aware of the potential toxicity of the solvents, especially DMSO, at the concentrations used. The final concentration of DMSO should be kept as low as possible.
-
Stability: The stability of this compound in the prepared formulation should be considered, especially for long-term studies. It is best practice to prepare fresh solutions daily.
Visualizations
This compound's Primary Signaling Pathway
Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium and Src kinase activation.
Experimental Workflow for In Vivo Formulation and Administration
References
Preventing degradation of Proscillaridin A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Proscillaridin (B1679727) A during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Proscillaridin A?
A1: Solid Proscillaridin A should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[2][3][4][5] It is also noted to be hygroscopic, so protection from moisture is critical.[4][5]
Q2: How should I prepare and store Proscillaridin A solutions?
A2: Proscillaridin A is soluble in DMSO.[5] For experiments requiring aqueous solutions, it is recommended to first prepare a stock solution in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.
Q3: What are the primary causes of Proscillaridin A degradation?
A3: The main cause of Proscillaridin A degradation is exposure to acidic conditions.[6] An in vitro study demonstrated that Proscillaridin A is rapidly inactivated at a low pH, with over 50% of its activity lost after just 15 minutes at pH 1 and 37°C.[6]
Q4: What are the degradation products of Proscillaridin A?
A4: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond, which cleaves the rhamnose sugar moiety from the steroid backbone. This results in the formation of its aglycone, Scillarenin, and L-rhamnose.[1][2] Under more severe acidic conditions or elevated temperatures, a dehydration reaction can occur, leading to the formation of an inactive anhydro derivative.[7] In alkaline conditions, the lactone ring at the C-17 position can undergo isomerization, which also leads to a loss of biological activity.[2][3]
Q5: Are there any visible signs of Proscillaridin A degradation?
A5: While there is no specific information on visible signs of Proscillaridin A degradation, any change in the physical appearance of the solid compound or a prepared solution, such as discoloration or the formation of precipitates, should be considered an indicator of potential degradation.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to Proscillaridin A degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity in experiments. | Degradation of Proscillaridin A due to improper storage or handling. | 1. Verify that solid Proscillaridin A has been stored at 2-8°C in a tightly sealed container, protected from light and moisture.2. If using a solution, ensure it was prepared fresh, especially if it's an aqueous solution.3. Check the pH of your experimental buffer; acidic conditions (low pH) will rapidly degrade the compound.[6]4. Perform a stability analysis of your Proscillaridin A stock using the HPLC protocol provided below. |
| Precipitate forms in a freshly prepared aqueous solution. | Proscillaridin A has low solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility.2. Prepare a more diluted aqueous solution from your DMSO stock.3. If possible, use a buffer system in which Proscillaridin A has higher solubility (requires optimization). |
| Inconsistent experimental results between batches. | Potential degradation of an older batch of Proscillaridin A. | 1. Always note the lot number and preparation date of your Proscillaridin A solutions.2. If degradation of an older batch is suspected, compare its performance to a freshly prepared solution from a new vial of solid compound.3. It is recommended to perform routine stability checks on long-term stored stock solutions. |
Experimental Protocols
Protocol for Assessing Proscillaridin A Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of Proscillaridin A and detecting the formation of its primary degradation product, Scillarenin. Method optimization may be required for specific equipment and experimental conditions.
1. Materials and Reagents:
-
Proscillaridin A reference standard
-
Scillarenin reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
Samples of Proscillaridin A for stability testing
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical starting gradient could be 70:30 (Water:Acetonitrile) progressing to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis spectral analysis of Proscillaridin A)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of the Proscillaridin A reference standard in DMSO (e.g., 1 mg/mL).
-
Prepare a stock solution of the Scillarenin reference standard in DMSO (if available).
-
Dilute the reference standards and the Proscillaridin A samples to be tested to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the initial mobile phase composition.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the Proscillaridin A reference standard to determine its retention time.
-
Inject the Scillarenin reference standard (if available) to determine its retention time.
-
Inject the Proscillaridin A samples that have been subjected to storage or stress conditions.
-
Monitor the chromatograms for a decrease in the peak area of Proscillaridin A and the appearance of a new peak corresponding to the retention time of Scillarenin.
-
The percentage of remaining Proscillaridin A can be calculated by comparing the peak area in the test sample to the peak area of a freshly prepared standard of the same concentration.
Visualizations
Caption: Degradation pathway of Proscillaridin A under different conditions.
Caption: Workflow for assessing Proscillaridin A stability using HPLC.
Caption: Troubleshooting decision tree for Proscillaridin A degradation issues.
References
- 1. Proscillaridin - Wikipedia [en.wikipedia.org]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. amu.edu.az [amu.edu.az]
- 4. digital.csic.es [digital.csic.es]
- 5. PROSCILLARIDIN A CAS#: 466-06-8 [m.chemicalbook.com]
- 6. In vitro stability of proscillaridin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Technical Support Center: Meproscillarin Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with Meproscillarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in culture?
This compound is a cardiac glycoside that inhibits the sodium-potassium pump (Na+/K+-ATPase) in cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can induce apoptosis (programmed cell death) and inhibit cell proliferation. When working with this compound, it is crucial to distinguish between its expected cytotoxic effects and signs of contamination.
Q2: What are the common types of contamination I might encounter in my cell culture experiments?
Cell culture contamination can be broadly categorized into two types: biological and chemical.[1] Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma.[2] Chemical contaminants can include impurities in media, sera, water, or residues from cleaning agents.[1][3] Cross-contamination with other cell lines is also a significant issue.[4]
Q3: How can I differentiate between this compound-induced cytotoxicity and microbial contamination?
This is a critical challenge. This compound-induced effects, such as reduced cell proliferation and cell death, can be mistaken for contamination.[5] Here are some key differentiators:
-
Rate of Change: Microbial contamination often causes rapid changes in the culture, such as a sudden drop in pH (media turning yellow) or turbidity (cloudiness) overnight.[6][7] this compound's effects are typically dose-dependent and follow a more predictable time course.
-
Microscopic Examination: Daily microscopic observation is essential. Bacterial contamination may appear as small, motile particles between cells.[6] Fungi can be seen as filamentous structures, and yeasts as budding, oval-shaped cells.[6][8] These will be absent in a pure, this compound-treated culture.
-
Control Cultures: Always maintain untreated control cultures alongside your this compound-treated ones. If the control cultures are healthy while the treated ones show signs of cell death, it is more likely due to the compound's effect. If both control and treated cultures show signs of contamination, the issue is likely with your general cell culture practice.
Q4: Can the use of antibiotics in my culture medium hide underlying contamination?
Yes, the routine use of antibiotics can mask low-level bacterial contamination, and they are not effective against mycoplasma, fungi, or viruses.[9][10] This can lead to the development of antibiotic-resistant bacteria and may compromise the reproducibility of your experiments.[9] It is good practice to culture cells without antibiotics periodically to unmask any cryptic contamination.[10]
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
Possible Cause: Bacterial or fungal contamination.[11]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask/plate. Bacterial contamination often results in a cloudy or turbid medium, while fungal contamination may show filamentous growth.[7][8]
-
Microscopic Examination: Under a microscope, look for bacteria (small, moving particles) or fungi (hyphae or yeast-like budding cells).[6]
-
Isolate and Discard: If contamination is confirmed, immediately discard the contaminated cultures to prevent spreading.[11]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.[3]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.[12][13]
Issue 2: Cells are Growing Slowly and Appear Unhealthy, but the Medium is Clear
Possible Cause: Mycoplasma contamination or subtle chemical contamination.[11][14]
Troubleshooting Steps:
-
Mycoplasma Testing: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[2] They can alter cell metabolism and growth without causing obvious turbidity.[14] It is crucial to perform routine mycoplasma testing.[9]
-
Chemical Contamination Check:
-
Quarantine and Test New Cell Lines: Always quarantine and test new cell lines for mycoplasma before introducing them into your general cell stock.[9][19]
Issue 3: Inconsistent Experimental Results with this compound
Possible Cause: Cross-contamination with another cell line or underlying, undetected contamination.[4]
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cross-contamination can lead to working with a completely different cell line than intended, which would drastically alter the response to this compound.[4]
-
Handle One Cell Line at a Time: To prevent cross-contamination, work with only one cell line at a time in the biosafety cabinet and thoroughly clean the workspace between different cell lines.[20]
-
Dedicated Reagents: Use separate bottles of media and other reagents for each cell line.[20]
-
Review Contamination Checks: Ensure that routine checks for all types of contamination (bacterial, fungal, mycoplasma) are being performed.[4]
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Common Indicators | Microscopic Appearance | Prevention |
| Bacteria | Rapid turbidity, sudden pH drop (yellow media), odor.[7] | Small, motile rod-shaped or spherical particles.[6] | Strict aseptic technique, use of sterile reagents, regular cleaning of equipment.[7] |
| Fungi (Mold) | Filamentous growth on the surface, may cause turbidity later.[8] | Thread-like hyphae, sometimes with visible spores.[8] | Proper air filtration, regular incubator cleaning, avoiding airborne spores.[7] |
| Yeast | Slight turbidity, pH may increase, budding cells.[21] | Round or oval-shaped budding particles.[6] | Aseptic technique, regular cleaning.[7] |
| Mycoplasma | No visible signs in early stages, slow cell growth, changes in cell morphology and metabolism.[14] | Not visible with a standard light microscope.[2] | Routine testing (PCR, DAPI stain), quarantine of new cell lines, use of 0.1 µm filters for media.[14][16] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture supernatant sample
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermocycler
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma and release their DNA.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mixture according to the kit's instructions. A typical reaction might include:
-
PCR master mix (containing polymerase, dNTPs, buffer)
-
Mycoplasma-specific primers
-
1-2 µL of the prepared supernatant sample
-
Nuclease-free water to the final reaction volume
-
-
Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of sample DNA).
-
-
PCR Amplification:
-
Place the PCR tubes in a thermocycler.
-
Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Result Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. greenelephantbiotech.com [greenelephantbiotech.com]
- 5. Antiproliferative activity of anti-inflammatory drugs in two mammalian cell culture lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. editverse.com [editverse.com]
- 13. Reducing Cell Culture Contamination: Aseptic Technique – TeleScience by Seeding Labs [telescience.seedinglabs.org]
- 14. Mycoplasma Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. yeasenbio.com [yeasenbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
Validation & Comparative
Meproscillarin vs. Digoxin: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally occurring compounds historically used in the treatment of heart failure, have emerged as promising candidates in oncology research. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce cancer cell death. Among these, Meproscillarin (and its active metabolite Proscillaridin A) and Digoxin (B3395198) have been the subject of numerous preclinical and clinical investigations. This guide provides a comprehensive, data-driven comparison of these two cardiac glycosides in the context of cancer therapy research, focusing on their cytotoxic effects, mechanisms of action, and the experimental methodologies used to evaluate them.
Comparative Cytotoxicity
The in vitro potency of this compound (Proscillaridin A) and Digoxin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies. The following tables summarize the IC50 values reported in various preclinical studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values of Proscillaridin A and Digoxin in Human Cancer Cell Lines
| Cancer Type | Cell Line | Proscillaridin A IC50 (nM) | Digoxin IC50 (nM) | Citation(s) |
| Breast Cancer | MDA-MB-231 (Estrogen Receptor Negative) | 15 (48h) | 70 (48h) | [1] |
| 51 (24h) | 122 (24h) | [1] | ||
| MCF-7 | - | 60 | [2] | |
| BT-474 | - | 230 | [2] | |
| ZR-75-1 | - | 170 | [2] | |
| Lung Cancer | A549 (Non-Small Cell) | 25-50 | 100 | [3][4] |
| H1299 (Non-Small Cell) | - | 120 | [3] | |
| PC9 (Non-Small Cell) | ~20 (72h) | - | [5] | |
| H1975 (Non-Small Cell) | ~30 (72h) | - | [5] | |
| Colon Cancer | HT29 | 11.1 | - | [6] |
| SW480 | ~10 | - | [6] | |
| SW620 | 3.7 | - | [6] | |
| Prostate Cancer | LNCaP (Androgen-Dependent) | 25-50 | - | [7] |
| DU145 (Androgen-Independent) | 25-50 | - | [7] | |
| Glioblastoma | GBM6, GBM9, U87-MG, U251-MG | 6.4-76 | - | [8] |
| Leukemia | SUP-B15 | - | 30 | [9] |
| CCRF-CEM | - | 220 | [9] | |
| Ovarian Cancer | SK-OV-3 | - | ~100 (48h) | [10] |
| Renal Cancer | TK-10 | - | 3-33 | |
| Liver Cancer | HepG2 | - | 2µM (used for apoptosis studies) | [11] |
Note: Incubation times are provided where specified in the source. The absence of a value indicates that data was not found in the searched literature under the same comparative conditions.
Mechanisms of Action and Signaling Pathways
Both this compound and Digoxin initiate their anticancer effects by binding to and inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the normal ion balance, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium. This fundamental mechanism triggers a variety of downstream signaling pathways that ultimately lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Shared Primary Mechanism: Na+/K+-ATPase Inhibition
While sharing a primary target, this compound and Digoxin appear to modulate distinct downstream signaling pathways, which may account for their differential potencies and potential cancer-type specificities.
This compound (Proscillaridin A): Inhibition of STAT3 and EGFR-Src Signaling
Research indicates that Proscillaridin A exerts its anticancer effects through the inhibition of key oncogenic signaling pathways, including STAT3 and the EGFR-Src axis.
-
STAT3 Pathway: Proscillaridin A has been shown to inhibit both constitutive and inducible STAT3 activation.[12] This is significant as the STAT3 pathway is often aberrantly activated in many cancers, promoting cell proliferation, survival, and angiogenesis.
-
EGFR-Src Pathway: In non-small cell lung cancer cells, Proscillaridin A has been found to downregulate the EGFR-Src-mediated cytoskeleton-related pathways, thereby inhibiting cell growth and motility.[5]
Digoxin: Inhibition of PI3K/Akt and HIF-1α Signaling
Digoxin's anticancer activity has been linked to the suppression of the PI3K/Akt pathway and the inhibition of HIF-1α.
-
PI3K/Akt Pathway: In non-small cell lung cancer, digoxin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for tumor cell survival, proliferation, and metastasis.[3]
-
HIF-1α: Digoxin has been reported to inhibit the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α).[11] HIF-1α is a key transcription factor that allows tumor cells to adapt to and survive in hypoxic environments, making its inhibition a valuable anticancer strategy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are representative protocols for key in vitro and in vivo assays used in the study of cardiac glycosides in cancer therapy.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[13]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound or Digoxin in complete culture medium. A typical concentration range for initial screening is 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software program.
-
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs. The human tumor xenograft model in immunodeficient mice is a commonly used preclinical model.
Protocol:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the drug formulation (this compound or Digoxin) in a suitable vehicle.
-
Administer the drug to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule will need to be determined based on tolerability and efficacy studies. The control group receives the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Tissue Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Conclusion
Both this compound and Digoxin demonstrate significant anticancer potential, primarily through the inhibition of the Na+/K+-ATPase pump. Preclinical data suggests that Proscillaridin A, the active metabolite of this compound, may exhibit greater potency against certain cancer cell lines compared to Digoxin. Their differential effects on downstream signaling pathways, with Proscillaridin A targeting STAT3 and EGFR-Src and Digoxin impacting PI3K/Akt and HIF-1α, suggest that their therapeutic application could be tailored to specific cancer types with particular molecular profiles. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative efficacy and to guide the design of future clinical trials. This guide provides a foundational comparison to aid researchers in navigating the promising landscape of cardiac glycosides in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proscillaridin A vs. Other Cardiac Glycosides: A Comparative Guide to Apoptosis Induction
Introduction
Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long history in the clinical management of congestive heart failure and cardiac arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.[2] Recently, this class of compounds has been repurposed for its potent anticancer activities, with numerous studies demonstrating their ability to inhibit proliferation and induce programmed cell death (apoptosis) in various cancer models at non-toxic concentrations.[1][3]
Among the diverse family of cardiac glycosides, Proscillaridin A, a bufadienolide, has emerged as a particularly potent inducer of apoptosis.[2][4] This guide provides an objective comparison of Proscillaridin A with other well-studied cardiac glycosides, such as the cardenolides Digoxin and Digitoxin, and the related compound Ouabain. We will delve into their comparative efficacy, underlying molecular mechanisms, and provide standardized experimental protocols for researchers in the field.
Mechanism of Action: How Cardiac Glycosides Trigger Apoptosis
The anticancer effects of cardiac glycosides are initiated by their binding to the α-subunit of the Na+/K+-ATPase pump.[5] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that converge on the activation of apoptotic pathways. While the initial trigger is common, the subsequent signaling can vary between compounds and cell types.
Key events in cardiac glycoside-induced apoptosis include:
-
Ion Imbalance: Inhibition of the Na+/K+-ATPase leads to an increase in intracellular Na+, which in turn elevates intracellular Ca2+ levels via the Na+/Ca2+ exchanger.[2][6]
-
ROS Generation: The ionic disruption and mitochondrial stress contribute to the production of reactive oxygen species (ROS), which act as critical second messengers in apoptosis signaling.[7][8]
-
Signal Transduction: The Na+/K+-ATPase also functions as a signal transducer. Its inhibition can activate signaling pathways like Src/EGFR and PI3K/Akt/mTOR, and modulate transcription factors such as STAT3 and NF-κB, which are crucial for cell survival and proliferation.[9][10][11]
-
Mitochondrial (Intrinsic) Pathway: Many cardiac glycosides trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[1][12] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1]
-
Death Receptor (Extrinsic) Pathway: Some cardiac glycosides can sensitize cancer cells to extrinsic apoptosis by upregulating death receptors like DR4 and DR5 on the cell surface, making them more susceptible to ligands like TRAIL.[6][13]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic and pro-apoptotic potency of cardiac glycosides is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. Studies consistently show that Proscillaridin A is one of the most potent cardiac glycosides against a wide range of cancer cell lines, often exhibiting efficacy at low nanomolar concentrations.[2]
Table 1: Comparative IC50 Values (72h exposure) of Cardiac Glycosides in Various Cancer Cell Lines
| Cell Line | Cancer Type | Proscillaridin A (nM) | Ouabain (nM) | Digitoxin (nM) | Digoxin (nM) |
| Panc-1 | Pancreatic | 35.25[14] | 42.36[7][8] | - | - |
| A549 | Lung (NSCLC) | ~25-50[3][15] | ~25-50[7] | - | 100[16][17] |
| H1299 | Lung (NSCLC) | - | - | - | 120[16][17] |
| H460 | Lung | - | 10.44[7][8] | - | - |
| PC3 | Prostate | ~25-50[1] | - | - | - |
| A375 | Melanoma | - | 30.25[18] | - | - |
| SK-Mel-28 | Melanoma | - | 87.42[18] | - | - |
| TK-10 | Renal | - | - | 3-33[19] | - |
Note: IC50 values can vary based on experimental conditions (e.g., exposure time, assay method). The data presented is for comparative purposes based on available literature.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key apoptosis assays are provided below.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of Proscillaridin A or other cardiac glycosides (e.g., 0, 25, 50, 100 nM) for 24 or 48 hours.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Meproscillarin and Beta-Methyldigoxin on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Meproscillarin and beta-methyldigoxin, two cardiac glycosides utilized in the management of heart conditions. While both compounds share a common mechanism of action, this document synthesizes available experimental data to delineate their individual effects on cardiac function, aiding in research and development endeavors.
Executive Summary
Mechanism of Action: Na+/K+-ATPase Inhibition
Both this compound and beta-methyldigoxin exert their cardiac effects by inhibiting the Na+/K+-ATPase enzyme system in the cell membrane of heart muscle cells.[1] This inhibition leads to a cascade of events culminating in increased myocardial contractility.
References
Validating the Anticancer Effects of Meproscillarin In Vivo: A Comparative Guide
An Objective Analysis of Meproscillarin's In Vivo Performance Against Alternative Cancer Therapies
For researchers and drug development professionals exploring novel anticancer agents, cardiac glycosides have emerged as a promising class of compounds. Among these, this compound and its close analog, Proscillaridin A, have demonstrated significant preclinical anticancer activity. This guide provides a comprehensive comparison of the in vivo efficacy of Proscillaridin A, serving as a surrogate for this compound, against other established and alternative cancer therapies. The data presented is compiled from various preclinical studies, offering a side-by-side view of their performance in relevant cancer models.
In Vivo Efficacy: Proscillaridin A vs. Comparators
The following tables summarize the quantitative data from in vivo studies, showcasing the tumor growth inhibition capabilities of Proscillaridin A and comparator drugs in various cancer xenograft models.
Table 1: In Vivo Anticancer Efficacy of Proscillaridin A in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Animal Model | Cell Line | Reference |
| Proscillaridin A | Not Specified | Significantly suppressed tumor growth | Nude Mice | H1975 (EGFR-mutant) | [1] |
| Afatinib | Not Specified | Suppressed tumor growth | Nude Mice | H1975 (EGFR-mutant) | [1] |
| Vehicle Control | Not Specified | - | Nude Mice | H1975 (EGFR-mutant) | [1] |
Note: Proscillaridin A displayed less pharmaceutical toxicity as the body weight of mice treated with P.A did not decrease as much as those treated with Afatinib.[1]
Table 2: In Vivo Anticancer Efficacy of Proscillaridin A in a Glioblastoma Xenograft Model
| Treatment Group | Dosage & Administration | Outcome | Animal Model | Cell Line | Reference |
| Proscillaridin A | Not Specified | Reduced tumor growth and improved mice survival | Not Specified | GBM stem-like cells | [2][3][4] |
| Vehicle Control | Not Specified | - | Not Specified | GBM stem-like cells | [2][3][4] |
Table 3: In Vivo Anticancer Efficacy of Digoxin in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Animal Model | Cell Line | Reference |
| Digoxin | Not Specified | 44% (p=0.008) | Mice | SH-SY5Y | [5][6][7][8] |
| Digoxin | Not Specified | 19% (p=0.007) | Mice | Neuro-2a | [5][6][7][8] |
| Vehicle Control | Not Specified | - | Mice | SH-SY5Y, Neuro-2a | [5][6][7][8] |
Table 4: In Vivo Anticancer Efficacy of Adriamycin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dosage & Administration | Outcome | Animal Model | Cell Line | Reference |
| Adriamycin + 2-DG | Not Specified | Significantly slower tumor growth than either agent alone | Nude Mice | MV522 | [9] |
| Adriamycin | Not Specified | Slower tumor growth than control | Nude Mice | MV522 | [9] |
| Vehicle Control | Not Specified | - | Nude Mice | MV522 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
Xenograft Mouse Model for Anticancer Efficacy
-
Cell Culture and Implantation: Human cancer cell lines (e.g., H1975 NSCLC, GBM stem-like cells, SH-SY5Y neuroblastoma) are cultured under standard conditions. For tumor induction, a specific number of cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice, NOD/SCID mice).[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.[11]
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., Proscillaridin A, Digoxin) and comparator drugs (e.g., Afatinib, Adriamycin) are administered at predetermined doses and schedules. Administration routes can include intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection. The control group typically receives the vehicle used to dissolve the drugs.[12]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67 and signaling pathway components) and Western blotting.[1] The primary endpoint is typically the inhibition of tumor growth, and in some studies, animal survival is also monitored.[2][3][4]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound (via Proscillaridin A) and other cardiac glycosides are mediated through the modulation of several key signaling pathways.
Proscillaridin A Signaling Pathway in NSCLC
Proscillaridin A has been shown to inhibit the EGFR-Src signaling axis, which is crucial for the growth and motility of non-small cell lung cancer cells.[13] By inhibiting this pathway, Proscillaridin A can suppress cell proliferation, migration, and invasion.[13]
Caption: Proscillaridin A inhibits the EGFR-Src pathway in NSCLC.
Digoxin's Multifaceted Anticancer Signaling
Digoxin, another well-studied cardiac glycoside, exerts its anticancer effects through multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in cell survival, proliferation, and metastasis.[14] Additionally, Digoxin can suppress tumor malignancy by inhibiting Src-related signaling pathways.[15]
Caption: Digoxin's inhibition of PI3K/Akt/mTOR and Src pathways.
Proscillaridin A and STAT3 Signaling
In prostate cancer cells, Proscillaridin A has been shown to inhibit the JAK2/STAT3 signaling pathway.[16] The STAT3 pathway is a critical regulator of tumor cell proliferation, survival, and invasion, and its inhibition represents a key mechanism of Proscillaridin A's anticancer activity.[16][17]
Caption: Proscillaridin A inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vivo anticancer effects of a test compound like this compound.
References
- 1. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proscillaridin A is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Digoxin Inhibits Neuroblastoma Tumor Growth in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 2-deoxy-D-glucose increases the efficacy of adriamycin and paclitaxel in human osteosarcoma and non-small cell lung cancers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. livingtumorlab.com [livingtumorlab.com]
- 11. oncoone.com [oncoone.com]
- 12. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medsci.org [medsci.org]
- 17. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Meproscillarin: A Preclinical Efficacy Comparison with Standard-of-Care Chemotherapy in Non-Small Cell Lung Cancer and Prostate Cancer
Disclaimer: This guide provides a comparative overview of the preclinical efficacy of the investigational drug meproscillarin with the clinically established efficacy of standard-of-care chemotherapies for Non-Small Cell Lung Cancer (NSCLC) and prostate cancer. It is important to note that this compound has not yet undergone clinical trials, and therefore, a direct comparison of clinical efficacy is not possible at this time. The data presented for this compound is derived from in vitro and in vivo preclinical studies, while the data for standard-of-care chemotherapies is from phase III clinical trials. This guide is intended for a scientific audience of researchers and drug development professionals.
Introduction
This compound, a cardiac glycoside, has emerged as a potential anti-cancer agent. Preclinical studies have demonstrated its cytotoxic effects on various cancer cell lines, including those of non-small cell lung cancer and prostate cancer. This document aims to provide a comprehensive comparison of the preclinical efficacy of this compound with the established clinical efficacy of standard-of-care chemotherapies for these two malignancies. The standard-of-care regimens considered here are platinum-based chemotherapy for NSCLC and taxane-based chemotherapy for prostate cancer.
Data Presentation
This compound Preclinical Efficacy
The following tables summarize the in vitro cytotoxic activity of this compound (also known as proscillaridin (B1679727) A) in NSCLC and prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) at 72h | Citation |
| A549 | Wild-type | Data not specified in provided text | [1] |
| H1975 | L858R, T790M | Data not specified in provided text | [1] |
| PC9 | Exon 19 deletion | Data not specified in provided text | [1] |
| PC9IR | Gefitinib-resistant | Data not specified in provided text | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Key Findings | Citation |
| LNCaP | Androgen-sensitive | Dose-dependent inhibition of proliferation and induction of apoptosis.[2][3] | [2][3] |
| DU145 | Androgen-independent | Dose-dependent inhibition of proliferation and induction of apoptosis.[2][3] | [2][3] |
| PC3 | Androgen-independent | Selective inhibition of cell growth and induction of apoptosis.[4] | [4] |
Standard-of-Care Chemotherapy Clinical Efficacy
The following tables present the clinical efficacy data from pivotal phase III trials for standard-of-care chemotherapy regimens in NSCLC and prostate cancer.
Table 3: Clinical Efficacy of Platinum-Based Chemotherapy in First-Line Metastatic Non-Squamous NSCLC (KEYNOTE-189 Trial) [5][6][7][8][9][10][11]
| Treatment Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Objective Response Rate (ORR) |
| Pembrolizumab (B1139204) + Pemetrexed (B1662193) + Platinum | 22.0 months | 9.0 months | 48% |
| Placebo + Pemetrexed + Platinum | 10.7 months | 4.9 months | 19% |
Table 4: Clinical Efficacy of Platinum-Based Chemotherapy in First-Line Metastatic Squamous NSCLC (KEYNOTE-407 Trial) [12][13][14][15][16]
| Treatment Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Objective Response Rate (ORR) |
| Pembrolizumab + Carboplatin + Paclitaxel/nab-Paclitaxel | 17.2 months | 6.4 months | 58% |
| Placebo + Carboplatin + Paclitaxel/nab-Paclitaxel | 11.6 months | 4.8 months | 38.8% |
Table 5: Clinical Efficacy of Docetaxel-Based Chemotherapy in Androgen-Independent Prostate Cancer (SWOG 99-16 Trial) [17][18][19]
| Treatment Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Objective Response Rate (ORR) |
| Docetaxel (B913) + Estramustine (B1671314) | 18 months | 6 months | 17% |
| Mitoxantrone (B413) + Prednisone (B1679067) | 15 months | 3 months | 10% |
Table 6: Clinical Efficacy of Cabazitaxel vs. Docetaxel in Chemotherapy-Naïve Metastatic Castration-Resistant Prostate Cancer (FIRSTANA Trial) [20][21][22][23][24]
| Treatment Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Radiographic Tumor Response Rate |
| Cabazitaxel (25 mg/m²) + Prednisone | 25.2 months | 5.1 months | 41.6% |
| Docetaxel (75 mg/m²) + Prednisone | 24.3 months | 5.3 months | 30.9% |
Experimental Protocols
This compound Preclinical Studies
Cell Viability Assay: NSCLC and prostate cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells, and IC50 values were calculated.
Colony Formation Assay: Cells were seeded in 6-well plates at a low density and treated with this compound. After a designated period, the cells were fixed and stained with crystal violet. The number of colonies containing at least 50 cells was counted to assess the long-term proliferative capacity.
Apoptosis Assay: Apoptosis was evaluated using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Cells were treated with this compound for a specified time, then harvested, washed, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V-positive) was determined by analyzing the fluorescence signals. Western blotting for cleaved caspase-3 and PARP was also performed to confirm apoptosis.[2]
Cell Migration and Invasion Assays: Transwell chambers with or without Matrigel coating were used to assess cell migration and invasion, respectively. Cells were seeded in the upper chamber in serum-free medium, and medium with a chemoattractant was placed in the lower chamber. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were fixed, stained, and counted.[1]
Western Blot Analysis: Cells were treated with this compound, and total protein was extracted. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and incubated with primary antibodies against target proteins (e.g., EGFR, Src, STAT3, Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and then with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Standard-of-Care Clinical Trials
KEYNOTE-189 Study Design: [5][8][9] This was a randomized, double-blind, phase III study in patients with previously untreated metastatic nonsquamous NSCLC without EGFR or ALK genomic tumor aberrations. Patients were randomized (2:1) to receive either pembrolizumab (200 mg every 3 weeks) in combination with pemetrexed and platinum-based chemotherapy (cisplatin or carboplatin) for 4 cycles, followed by pembrolizumab and pemetrexed maintenance, or placebo in combination with the same chemotherapy regimen. The primary endpoints were overall survival (OS) and progression-free survival (PFS).
SWOG 99-16 Study Design: [25][19] This was a randomized phase III trial for men with androgen-independent prostate cancer. Patients were randomized to receive either docetaxel (60 mg/m² on day 2) plus estramustine (280 mg orally three times daily on days 1-5) every 21 days, or mitoxantrone (12 mg/m²) plus prednisone (5 mg orally twice daily) every 21 days. The primary endpoint was overall survival.
Mandatory Visualization
This compound Signaling Pathways
Caption: this compound's multifaceted anti-cancer mechanism.
Standard-of-Care Chemotherapy Signaling Pathways
Caption: Mechanisms of action for standard chemotherapies.
Experimental Workflow: Preclinical Evaluation of this compound
References
- 1. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proscillaridin A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEYNOTE-189 - Clinical Trial Results | HCP [keytrudahcp.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Pembrolizumab Plus Pemetrexed and Platinum in Nonsquamous Non-Small-Cell Lung Cancer: 5-Year Outcomes From the Phase 3 KEYNOTE-189 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Pembrolizumab Plus Chemotherapy in Squamous Non-Small-Cell Lung Cancer: 5-Year Update of the Phase III KEYNOTE-407 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keytrudahcp.com [keytrudahcp.com]
- 14. merck.com [merck.com]
- 15. ascopubs.org [ascopubs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. The Treatment of Hormone-Refractory Prostate Cancer: Docetaxel and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. canjurol.com [canjurol.com]
- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 21. ascopubs.org [ascopubs.org]
- 22. Cabazitaxel Versus Docetaxel As First-Line Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer: A Randomized Phase III Trial-FIRSTANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Proscillaridin A and Other Na+/K+-ATPase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proscillaridin (B1679727) A with other prominent Na+/K+-ATPase inhibitors, namely Digoxin (B3395198) and Ouabain (B1677812), focusing on their anti-cancer properties. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Proscillaridin A, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent by inhibiting the Na+/K+-ATPase pump. This guide details its mechanism of action, compares its potency with other well-known inhibitors, and provides insights into the signaling pathways it modulates. Experimental data, presented in clear tabular formats, alongside detailed protocols for key assays, offer a comprehensive resource for researchers in the field.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of Proscillaridin A, Digoxin, and Ouabain in cancer cell lines. The data highlights the relative potency of these Na+/K+-ATPase inhibitors.
Table 1: Comparison of IC50 Values for Cell Viability in MDA-MB-231 Human Breast Cancer Cells [1]
| Compound | Incubation Time | IC50 (nM) |
| Proscillaridin A | 24 hours | 51 ± 2 |
| 48 hours | 15 ± 2 | |
| Digoxin | 24 hours | 122 ± 2 |
| 48 hours | 70 ± 2 | |
| Ouabain | 24 hours | 150 ± 2 |
| 48 hours | 90 ± 2 |
Table 2: Comparison of IC50 Values for Inhibition of [3H]thymidine Incorporation in MDA-MB-231 Human Breast Cancer Cells [1]
| Compound | Incubation Time | IC50 (nM) |
| Proscillaridin A | 24 hours | 48 ± 2 |
| Digoxin | 24 hours | 124 ± 2 |
| Ouabain | 24 hours | 142 ± 2 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Na+/K+-ATPase Activity Assay
This protocol is based on a colorimetric microplate assay kit. The principle involves the measurement of inorganic phosphate (B84403) (Pi) produced from the hydrolysis of ATP by Na+/K+-ATPase.
Materials:
-
Na+/K+-ATPase Activity Assay Kit (containing Assay Buffer, Substrate, Inhibitor, Activator, Stop Solution, and Dye Reagent)
-
Microplate reader (660 nm)
-
37°C incubator
-
Centrifuge
-
Homogenizer (for tissue samples)
-
Sonicator (for cell/bacteria samples)
-
Sample (cell lysate, tissue homogenate, etc.)
Procedure:
-
Sample Preparation:
-
Cells/Bacteria: Collect 5 x 10^6 cells/bacteria, wash, and resuspend in 1 ml of Assay Buffer. Sonicate on ice (20% power, 3s on, 10s off, 30 repeats). Centrifuge at 8000g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Tissue: Weigh 0.1 g of tissue and homogenize with 1 ml of Assay Buffer on ice. Centrifuge at 8000g for 10 minutes at 4°C. Collect the supernatant.
-
-
Assay Reaction:
-
Set up three types of wells in a microplate: Sample, Control (with inhibitor), and Blank.
-
Sample Wells: Add 170 µl of Assay Buffer, 20 µl of sample, and 10 µl of Activator.
-
Control Wells: Add 170 µl of Assay Buffer, 20 µl of sample, and 10 µl of Inhibitor.
-
Blank Wells: Add 190 µl of Assay Buffer.
-
-
Incubation: Add 170 µl of Substrate to all wells. Mix and incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 40 µl of Stop Solution to all wells.
-
Color Development: Centrifuge the plate at 10000g for 5 minutes. Add 20 µl of the supernatant from each well to a new microplate. Add 180 µl of Dye Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 660 nm. The Na+/K+-ATPase activity is calculated by subtracting the absorbance of the Control from the Sample.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds (Proscillaridin A, Digoxin, Ouabain) to the wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Cell Proliferation ([3H]-Thymidine Incorporation) Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
Materials:
-
[3H]-thymidine
-
Cell culture medium
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Radiolabeling: Four hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.
-
Cell Harvesting: After incubation, wash the cells with PBS.
-
Precipitation: Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Washing: Wash the wells with 5% TCA to remove unincorporated [3H]-thymidine.
-
Solubilization: Add a solubilizing agent (e.g., 0.1 M NaOH) to each well.
-
Measurement: Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Proscillaridin A, Digoxin, and Ouabain is the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. The elevated intracellular calcium triggers a cascade of downstream signaling events that contribute to their anti-cancer effects.
Proscillaridin A Signaling Pathway
Proscillaridin A has been shown to induce apoptosis and inhibit cancer cell growth through multiple signaling pathways.[2] It can inhibit the EGFR-Src pathway, leading to a reduction in downstream signaling that promotes cell migration and invasion. Furthermore, it has been demonstrated to inhibit the activation of STAT3, a key transcription factor involved in cell survival and proliferation.[2][3]
Caption: Proscillaridin A signaling pathway in cancer cells.
Digoxin Signaling Pathway
Digoxin's anti-cancer activity is also mediated through the inhibition of Na+/K+-ATPase, leading to the activation of Src kinase. This can subsequently activate multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4] Digoxin has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.[5]
Caption: Digoxin signaling pathway in cancer cells.
Ouabain Signaling Pathway
Ouabain, another potent Na+/K+-ATPase inhibitor, has been shown to induce cancer cell death through the activation of the AMPK-Src signaling pathway.[4] This pathway activation appears to be linked to the metabolic stress induced by ouabain. Additionally, similar to Proscillaridin A, ouabain can inhibit the STAT3 signaling pathway, contributing to its anti-tumor effects.[6]
Caption: Ouabain signaling pathway in cancer cells.
Conclusion
Proscillaridin A demonstrates superior in vitro potency in inhibiting cancer cell viability and proliferation compared to Digoxin and Ouabain. All three compounds exert their anti-cancer effects through the inhibition of Na+/K+-ATPase, but they modulate distinct downstream signaling pathways. This guide provides a foundational resource for further investigation into the therapeutic potential of these Na+/K+-ATPase inhibitors. The detailed experimental protocols and pathway diagrams are intended to facilitate future research and development in this promising area of oncology.
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
Meproscillarin's Mechanism of Action: A Comparative Cross-Validation in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer mechanism of Meproscillarin (also known as Proscillaridin A), a cardiac glycoside, across various cancer cell lines. The information presented herein is curated from peer-reviewed scientific literature to offer an objective analysis of its performance, supported by experimental data. This document details the compound's cytotoxic effects, its impact on apoptosis and the cell cycle, and the underlying signaling pathways. Furthermore, it presents detailed protocols for the key experiments cited, enabling researchers to replicate and build upon these findings.
Comparative Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, often in the nanomolar range. Its efficacy is compared with other cardiac glycosides and standard chemotherapeutic agents in the tables below.
Table 1: IC50 Values of this compound (Proscillaridin A) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time (h) | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 24 | 51 ± 2[1][2] |
| 48 | 15 ± 2[1][2] | ||
| Panc-1 | Pancreatic Cancer | 72 | 35.25[3] |
| BxPC-3 | Pancreatic Cancer | 72 | 180.3[3] |
| AsPC-1 | Pancreatic Cancer | 72 | 370.9[3] |
| A549 | Non-Small Cell Lung Cancer | 24 | ~100 |
| 48 | ~50 | ||
| 72 | ~25 | ||
| H1650 | Non-Small Cell Lung Cancer | - | - |
| H1975 | Non-Small Cell Lung Cancer | - | - |
| LNCaP | Prostate Cancer | 24 | < 25[4] |
| DU145 | Prostate Cancer | 24 | > 50[4] |
| RD | Rhabdomyosarcoma | 24-48 | Not specified |
| GBM6 | Glioblastoma | 72 | ~50 |
| GBM9 | Glioblastoma | 72 | ~50 |
| U87-MG | Glioblastoma | 72 | ~100 |
| U251-MG | Glioblastoma | 72 | ~100 |
Table 2: Comparative IC50 Values of this compound and Other Cardiac Glycosides in MDA-MB-231 Breast Cancer Cells
| Compound | 24h IC50 (nM) | 48h IC50 (nM) |
| This compound (Proscillaridin A) | 51 ± 2[1][2] | 15 ± 2[1][2] |
| Digoxin | 122 ± 2[1][2] | 70 ± 2[1][2] |
| Ouabain | 150 ± 2[1] | 90 ± 2[1] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's cytotoxic activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Apoptosis Induction
This compound treatment leads to a significant increase in the population of apoptotic cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).
Table 3: Quantitative Analysis of Apoptosis Induction by this compound (Proscillaridin A)
| Cell Line | Cancer Type | Treatment | % of Apoptotic Cells (Early + Late) |
| A549 | Non-Small Cell Lung Cancer | Control | ~5% |
| 25 nM Proscillaridin A (24h) | ~15%[5] | ||
| 50 nM Proscillaridin A (24h) | ~25%[5] | ||
| LNCaP | Prostate Cancer | Control | ~5% |
| 25 nM Proscillaridin A (24h) | ~20%[4] | ||
| 50 nM Proscillaridin A (24h) | ~35%[4] | ||
| DU145 | Prostate Cancer | 0-50 nM Proscillaridin A (24h) | No significant increase[4] |
| Panc-1 | Pancreatic Cancer | 50 nM Proscillaridin A (48h) | Significantly increased[2] |
| BxPC-3 | Pancreatic Cancer | 200 nM Proscillaridin A (48h) | Significantly increased[2] |
| AsPC-1 | Pancreatic Cancer | 400 nM Proscillaridin A (48h) | Significantly increased[2] |
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, predominantly at the G2/M phase, in several cancer cell lines. This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Table 4: Effect of this compound (Proscillaridin A) on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Panc-1 | Pancreatic Cancer | Control (48h) | ~55% | ~25% | ~20% |
| 50 nM Proscillaridin A (48h) | Decreased | No significant change | Increased | ||
| BxPC-3 | Pancreatic Cancer | Control (48h) | ~60% | ~20% | ~20% |
| 200 nM Proscillaridin A (48h) | Decreased | No significant change | Increased | ||
| AsPC-1 | Pancreatic Cancer | Control (48h) | ~50% | ~30% | ~20% |
| 400 nM Proscillaridin A (48h) | Decreased | No significant change | Increased | ||
| GBM6 | Glioblastoma | Control (72h) | ~60% | ~25% | ~15% |
| 50 nM Proscillaridin A (72h) | ~30% | ~10% | ~60%[6] | ||
| U87-MG | Glioblastoma | Control (72h) | ~65% | ~20% | ~15% |
| 100 nM Proscillaridin A (72h) | ~40% | ~15% | ~45%[6] |
Signaling Pathways of this compound Action
The primary molecular target of this compound is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that culminate in apoptosis and cell cycle arrest.
Caption: this compound's primary mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, p-STAT3, and loading controls like β-actin) overnight at 4°C. Specific antibody dilutions should be optimized or obtained from the original publications.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: General experimental workflow for studying this compound.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data for: Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - Mendeley Data [data.mendeley.com]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 6. researchgate.net [researchgate.net]
Meproscillarin vs. Digitoxin: A Comparative Efficacy Analysis in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Meproscillarin and Digitoxin, two cardiac glycosides utilized in the management of heart failure. While both compounds share a fundamental mechanism of action, this document synthesizes available experimental data to delineate their respective efficacy profiles. Direct comparative studies between this compound and Digitoxin are limited in contemporary literature; therefore, this guide presents data from individual studies on each drug to facilitate a parallel assessment.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
Both this compound and Digitoxin exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX).[2] The resulting accumulation of intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect that is beneficial in heart failure.[2]
Figure 1: Shared signaling pathway of this compound and Digitoxin.
Comparative Efficacy Data
Table 1: this compound Efficacy Data
| Parameter | Model | Key Findings | Citation |
| Hemodynamics | 10 patients with arterial hypertension and left heart failure | 15 minutes after oral administration, cardiac output and stroke volume increased by up to 25%. Heart rate, arterial blood pressure, and left ventricular filling pressure remained unchanged. | [3] |
| Left Ventricular Performance | 10 patients with coronary artery disease | A single intravenous bolus injection resulted in a decrease in left ventricular end-diastolic pressure and an increase in the maximum rate of pressure rise (dp/dtmax) and left ventricular pressure. | [4] |
| Cardiac Size and Function | 29 patients with renal failure and heart failure | Over 14 days of oral administration, there was a significant shortening of the electromechanical systole (QS2c) and a marked decrease in heart size. | [5] |
Table 2: Digitoxin Efficacy Data
| Parameter | Model | Key Findings | Citation |
| Mortality and Hospitalization | DIGIT-HF Trial: 1,212 patients with heart failure with reduced ejection fraction | Over a median of 36 months, Digitoxin significantly reduced the composite risk of all-cause death or hospitalization for worsening heart failure by 18% compared to placebo. | [6] |
| Cardiac Remodeling and Function | Rats with myocardial infarction-induced heart failure | Long-term treatment attenuated congestive heart failure, mitigated myocardial remodeling and contractile impairment, and preserved myocardial levels of proteins involved in calcium kinetics. | [7] |
| Cardiac Hypertrophy | Rats with aortic constriction | Despite affecting myocardial contractility, Digitoxin did not prevent the development of left ventricular hypertrophy. | [8] |
Experimental Protocols
Detailed experimental protocols for the cited studies are limited in the available literature. The following provides a general overview of the methodologies employed.
This compound Studies (1970s)
The clinical studies on this compound from the 1970s involved small patient cohorts with heart failure, often with underlying conditions like hypertension or coronary artery disease. Efficacy was primarily assessed through hemodynamic monitoring, including measurements of cardiac output, stroke volume, and intracardiac pressures using invasive techniques. Changes in cardiac dimensions were evaluated using methods available at the time, such as chest radiography.
Figure 2: Generalized workflow for this compound clinical studies.
Digitoxin Studies (DIGIT-HF Trial and Preclinical Models)
The DIGIT-HF trial was a large-scale, randomized, double-blind, placebo-controlled study. Patients with symptomatic heart failure with reduced ejection fraction were enrolled and followed for an extended period. The primary endpoint was a composite of all-cause mortality and hospitalization for worsening heart failure.
Preclinical studies with Digitoxin in animal models of heart failure (e.g., myocardial infarction-induced) involved long-term drug administration. Efficacy was assessed through a combination of echocardiography to measure cardiac function and dimensions, hemodynamic measurements, and post-mortem histological and molecular analyses of cardiac tissue to evaluate remodeling, fibrosis, and protein expression.
Figure 3: Generalized workflow for preclinical Digitoxin studies.
Beyond Na+/K+-ATPase: Additional Signaling Considerations
Recent research suggests that the effects of cardiac glycosides may extend beyond simple inotropy. Both this compound and Digitoxin, as members of this class, may influence other cellular pathways implicated in heart failure pathophysiology.
-
Inflammasome Activation: Cardiac glycosides have been shown to activate the NLRP3 inflammasome in macrophages and cardiomyocytes, leading to the release of inflammatory cytokines like IL-1β.[9] This pro-inflammatory signaling could contribute to the adverse effects associated with these drugs.
-
PI3K-Akt Pathway: Some studies suggest that cardiac glycosides can modulate the PI3K-Akt signaling pathway, which is involved in cardiomyocyte growth and survival.[10]
-
Cardiac Remodeling: While Digitoxin has been shown to mitigate some aspects of adverse cardiac remodeling,[7] the overall effects of cardiac glycosides on hypertrophy and fibrosis are complex and may be dose-dependent.[8][11]
Summary and Conclusion
Both this compound and Digitoxin are positive inotropic agents that function through the inhibition of Na+/K+-ATPase. The available data, though not from direct comparative trials, suggests that both drugs can improve hemodynamic parameters in patients with heart failure.
Digitoxin has more recent and robust clinical trial data from the DIGIT-HF study, demonstrating a significant benefit in reducing all-cause mortality and hospitalizations for worsening heart failure.[6] The data for this compound is older and derived from smaller studies, primarily focused on hemodynamic effects.[3][4]
For drug development professionals, the key takeaway is that while the core mechanism is shared, the clinical evidence base for Digitoxin is currently more substantial. Further preclinical and, if warranted, clinical studies directly comparing modern formulations of these and other cardiac glycosides would be necessary to definitively establish their relative efficacy and safety profiles in contemporary heart failure treatment paradigms. The potential for off-target effects on inflammatory and remodeling pathways also warrants further investigation.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 3. [Preliminary hemodynamic studies on the activity of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on left ventricular hemodynamics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound in patients with renal failure and concomitant heart failure (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digitoxin Attenuates Heart Failure, Reduces Myocardial Hypertrophy, and Preserves the Calcium-Binding Proteins in Infarcted Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of prophylactic digitalization on the development of myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digoxin Induces Cardiac Hypertrophy Without Negative Effects on Cardiac Function and Physical Performance in Trained Normotensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of gene expression changes induced by Meproscillarin
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cardiac glycosides on gene expression is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the gene expression changes induced by Meproscillarin and other cardiac glycosides, supported by experimental data and detailed protocols.
This compound, a semi-synthetic derivative of proscillaridin (B1679727) A, belongs to the family of cardiac glycosides, compounds that have been used for centuries to treat heart failure. Beyond their well-established role in cardiac contractility, recent research has unveiled their potential as anti-cancer agents, largely attributed to their ability to modulate intracellular signaling pathways and, consequently, gene expression. This guide delves into the transcriptomic alterations induced by this compound, drawing comparisons with other notable cardiac glycosides like ouabain (B1677812) and digoxin, to provide a clearer picture of its mechanism of action and therapeutic potential.
Comparative Gene Expression Profiles
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration. However, this initial event triggers a cascade of downstream signaling events that ultimately culminate in altered gene expression. While the core machinery is similar, different cardiac glycosides can elicit distinct transcriptomic signatures.
A comprehensive understanding of these differences is crucial for drug development, as it can inform the selection of the most appropriate cardiac glycoside for a specific therapeutic application and help in predicting potential off-target effects.
| Drug | Cell Line | Key Upregulated Genes | Key Downregulated Genes | Primary Associated Pathways | Reference |
| Proscillaridin A | MOLT-4 (T-cell acute lymphoblastic leukemia) | Hematopoietic differentiation genes | MYC, genes involved in cell replication | MYC pathway, Cell cycle regulation | [1] |
| Proscillaridin A | A549 (Lung adenocarcinoma) | ATF4, CHOP (ER stress markers) | - | ER Stress, STAT3 signaling | [2] |
| Proscillaridin A | 143B (Osteosarcoma) | - | Bcl-xl, MMP2 | Apoptosis, Metastasis | [3] |
| Ouabain | Rat cardiac myocytes | Skeletal α-actin, Atrial natriuretic factor, Myosin light chain 2, Transforming growth factor β1, Na/K-ATPase β1 subunit | Na/K-ATPase α3 subunit | Hypertrophy-related signaling, Calcium signaling | [4][5] |
| Ouabain | Human iPSC-derived neurons | Genes associated with neuronal maturation, neurite growth, and synaptogenesis | Genes associated with proliferation and early development | ERK1/2 and CREB signaling | [6] |
| Lanatoside C, Peruvoside, Strophanthidin | MCF-7 (Breast cancer) | CASP9, BCL2L1 (BAX), CDKN1A (P21), TP53 | EGR1, MAPK1, CCNK, CDK7, CDK2, CDK2AP1 | MAPK/ERK signaling, Apoptosis, Cell cycle regulation | [7] |
Signaling Pathways Modulated by this compound and Other Cardiac Glycosides
The gene expression changes summarized above are a direct consequence of the activation or inhibition of specific signaling pathways. This compound and its aglycone, Proscillaridin A, have been shown to impact several key cancer-related pathways.
Proscillaridin A-Induced Signaling Cascade
Caption: Signaling pathways modulated by Proscillaridin A.
General Cardiac Glycoside Signaling Network
References
- 1. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain-induced hypertrophy in cultured cardiac myocytes is accompanied by changes in expression of several late response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Na/K-ATPase beta1-subunit gene expression by ouabain and other hypertrophic stimuli in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain-Induced Gene Expression Changes in Human iPSC-Derived Neuron Culture Expressing Dopamine and cAMP-Regulated Phosphoprotein 32 and GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Meproscillarin's Effect on STAT3 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1][2][3] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] This guide provides a comparative overview of Meproscillarin, a cardiac glycoside, and its potential role as a STAT3 inhibitor, benchmarked against other known STAT3 inhibitors. While direct evidence for this compound's effect on STAT3 is still emerging, its classification as a cardiac glycoside suggests a mechanism of action similar to other compounds in its class that have demonstrated STAT3 inhibitory activity.[7][8][9][10]
Comparative Analysis of STAT3 Inhibitors
This section compares this compound (with Proscillaridin A as a proxy) with other well-characterized STAT3 inhibitors. Proscillaridin A is a closely related cardiac glycoside for which STAT3 inhibitory data is available.[7][8][11][12]
| Inhibitor | Class | Mechanism of Action on STAT3 | IC50 / Potency | Clinical Development Stage |
| This compound (Proxy: Proscillaridin A) | Cardiac Glycoside | Inhibition of JAK2 phosphorylation, leading to reduced STAT3 phosphorylation at Tyr705.[8][12] | Dose-dependent inhibition of STAT3 phosphorylation observed in prostate and lung cancer cell lines.[7][8][12] Specific IC50 for STAT3 inhibition is not readily available. | Preclinical for anticancer applications.[7][8][11] |
| Napabucasin (BBI-608) | Small Molecule | Interferes with the transcription of STAT3 downstream target genes.[13][14] | Varies by cell line; demonstrates potent inhibition of cancer stemness. | Advanced to Phase III clinical trials for various cancers.[14][15] |
| BP-1-102 | Small Molecule | Targets the SH2 domain of STAT3, disrupting STAT3 dimerization.[13] | Preclinical studies show effective decrease in STAT3 phosphorylation and nuclear translocation.[13] | Preclinical.[13] |
| S3I-201 | Small Molecule | Inhibits STAT3 DNA-binding activity.[16] | IC50 of 86 ± 33 μM in cell-free assays.[16] | Preclinical research tool.[16] |
| Cryptotanshinone | Natural Product | Inhibits STAT3 phosphorylation at Tyr705.[16] | IC50 of 4.6 μM in a cell-free assay.[16] | Preclinical.[16] |
Experimental Protocols for Validating STAT3 Inhibition
To validate the effect of this compound or any novel compound on STAT3 activation, a series of well-established experimental protocols should be employed.
Western Blotting for Phospho-STAT3 (Tyr705) and Total STAT3
Objective: To determine if the compound inhibits the phosphorylation of STAT3 at the key activating residue, Tyrosine 705.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 lung cancer cells, DU145 prostate cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for STAT3 activation (e.g., IL-6).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phospho-STAT3 to total STAT3.
STAT3-Dependent Luciferase Reporter Assay
Objective: To assess the effect of the compound on the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with the compound at various concentrations.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-dependent (firefly) luciferase activity to the control (Renilla) luciferase activity. A decrease in the normalized luciferase activity in compound-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.
Visualizing Key Pathways and Workflows
To aid in the understanding of STAT3 signaling and the process of validating an inhibitor, the following diagrams are provided.
Caption: Canonical STAT3 Signaling Pathway.
Caption: Experimental Workflow for STAT3 Inhibitor Validation.
Conclusion
While this compound's direct impact on STAT3 activation requires further investigation, its classification as a cardiac glycoside, a class known to inhibit this critical pathway, makes it a compound of interest for cancer research. The comparative data and experimental protocols outlined in this guide provide a framework for researchers to systematically validate this compound's potential as a STAT3 inhibitor and benchmark its efficacy against existing compounds. Direct experimental evidence is crucial to substantiate the therapeutic potential of this compound in targeting STAT3-driven malignancies.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stat3 Signaling Promotes Survival And Maintenance Of Medullary Thymic Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 9. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 10. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
Replicating the Anticancer Activity of Proscillaridin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the anticancer activity of Proscillaridin (B1679727) A, a cardiac glycoside that has shown promise in preclinical cancer research. By summarizing key experimental data and detailing the methodologies used in pivotal studies, this document aims to facilitate the replication and further exploration of Proscillaridin A's therapeutic potential.
Comparative Efficacy of Proscillaridin A
Proscillaridin A has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies, offering a quantitative comparison of its activity.
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) |
| Glioblastoma | GBM6 | 4 ± 6 | 72 |
| GBM9 | 3 ± 5 | 72 | |
| U87-MG | 2 ± 4 | 72 | |
| U251-MG | 3 ± 5 | 72 | |
| Lung Cancer | PC9 | See Figure 1A in source | 24, 48, 72 |
| PC9IR | See Figure 1A in source | 24, 48, 72 | |
| H1975 | See Figure 1A in source | 24, 48, 72 | |
| A549 | See Figure 1A in source | 24, 48, 72 | |
| Pancreatic Cancer | Panc-1 | 35.25 | 72 |
| BxPC-3 | 180.3 | 72 | |
| AsPC-1 | 370.9 | 72 | |
| Prostate Cancer | LNCaP | ~25-50 (Significant inhibition) | 24 |
| DU145 | >50 (More resistant) | 24 | |
| Breast Cancer | MDA-MB-231 | 51 ± 2 | 24 |
| MDA-MB-231 | 15 ± 2 | 48 | |
| Rhabdomyosarcoma | RD | See Figure A in source | 24, 48 |
Table 2: Comparative Anticancer Activity of Proscillaridin A and Other Compounds
| Compound | Cell Line | IC50 (nM) | Exposure Time (hours) | Finding |
| Proscillaridin A | MDA-MB-231 | 51 ± 2 | 24 | Proscillaridin A was significantly more potent than Digoxin (B3395198) and Ouabain.[1] |
| Digoxin | MDA-MB-231 | 122 ± 2 | 24 | |
| Ouabain | MDA-MB-231 | 150 ± 2 | 24 | |
| Proscillaridin A | PC9, PC9IR, H1975, A549 | Lower than Osimertinib (B560133) | Not Specified | The inhibitory effect of proscillaridin A was more significant than that of osimertinib in each cell line.[2] |
| Osimertinib | PC9, PC9IR, H1975, A549 | Higher than Proscillaridin A | Not Specified | |
| Proscillaridin A + Doxorubicin (B1662922) | LNCaP, DU145 | Not Applicable | 24 (Proscillaridin A) after 72 (Doxorubicin) | Proscillaridin A effectively suppressed doxorubicin-induced STAT3 phosphorylation.[3] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying Proscillaridin A's anticancer effects, it is crucial to visualize the signaling pathways it modulates and the typical workflow for its evaluation.
Detailed Experimental Protocols
For the successful replication of published findings, adherence to detailed experimental protocols is paramount. The following sections outline the methodologies for key assays used to characterize the anticancer activity of Proscillaridin A.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on prostate cancer cells[4].
-
Cell Seeding: Culture LNCaP and DU145 cells in 96-well plates in triplicate overnight at 37°C.
-
Treatment: Incubate the cells with varying concentrations of Proscillaridin A for 24 hours.
-
MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate in the dark at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates to mix the color and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is based on a study investigating apoptosis in prostate cancer cells[4].
-
Cell Culture and Treatment: Culture LNCaP and DU145 cells in 6-well plates overnight. Treat the cells with 0, 25, and 50 nM Proscillaridin A for 24 hours.
-
Cell Collection: Collect both floating and adherent cells and wash them with PBS.
-
Resuspension: Resuspend the cell pellets in 0.5 mL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the samples in the dark for 15 minutes according to the kit instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for STAT3 and EGFR Signaling
The following is a general protocol for Western blotting, with specific details to be adapted from individual studies on Proscillaridin A's effects on STAT3 and EGFR pathways[2].
-
Cell Lysis: After treatment with Proscillaridin A, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, EGFR, and downstream targets (e.g., Src, FAK, paxillin) overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
This protocol is based on a study using a glioblastoma xenograft model[5].
-
Cell Implantation: Subcutaneously transplant 500,000 GBM6 tumor cells into the flank of nude mice.
-
Tumor Growth and Randomization: When tumors reach a volume of 2-4 mm³, randomize the mice into treatment and vehicle control groups (n=5 each).
-
Treatment: Administer Proscillaridin A (e.g., 7 mg/kg body weight) or vehicle via intraperitoneal injection, 5 days a week for 3 weeks.
-
Tumor Monitoring: Measure the tumor volume every 4 days.
-
Endpoint Analysis: At the end of the treatment period, harvest the tumors for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and signaling pathway components.
Disclaimer: This guide is intended for informational purposes for a research audience and is based on published scientific literature. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations. The provided protocols are generalized and may require optimization for specific experimental conditions.
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Meproscillarin's Impact on the Cancer Cell Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic alterations induced by meproscillarin (proscillaridin A), a cardiac glycoside with demonstrated anticancer properties, in various cancer cell lines. While a comprehensive, publicly available quantitative proteomics dataset for this compound is not yet available, this document synthesizes findings from multiple studies to offer insights into its mechanisms of action. The information presented herein is intended to support further research and drug development efforts.
Comparative Analysis of Protein Modulation by this compound
This compound treatment elicits a range of changes in protein expression and activity across different cancer types, impacting key cellular processes including cell proliferation, apoptosis, and stress responses. The following table summarizes the observed modulations of key proteins in cancer cells upon treatment with this compound, as documented in the scientific literature.
| Target Protein/Process | Modulation | Cancer Cell Line(s) | Key Functional Implication(s) |
| EGFR-Src Signaling | |||
| EGFR | Down-regulated | A549, H1975 (NSCLC) | Inhibition of cell proliferation, migration, and invasion. |
| Src | Down-regulated | A549, H1975 (NSCLC) | Disruption of downstream signaling pathways promoting motility. |
| FAK | Down-regulated | NSCLC | Inhibition of focal adhesion and cell migration. |
| Paxillin | Down-regulated | NSCLC | Disruption of cytoskeletal organization and cell motility. |
| MYC and Epigenetic Regulation | |||
| MYC | Down-regulated | Leukemia cells | Degradation of a key oncogene, leading to growth inhibition. |
| Histone Acetylation (H3K9ac, H3K14ac, H3K18ac, H3K27ac) | Decreased | Leukemia cells | Epigenetic reprogramming and induction of leukemia cell differentiation. |
| Apoptosis and Cell Survival | |||
| cFLIPL | Down-regulated | SW480 (Colon Cancer) | Sensitization to TRAIL-induced apoptosis. |
| Mcl-1 | Down-regulated | SW620 (Colon Cancer) | Promotion of apoptosis. |
| Caspase-3 (cleaved) | Up-regulated | Panc-1 (Pancreatic Cancer) | Execution of apoptosis. |
| PARP (cleaved) | Up-regulated | Panc-1 (Pancreatic Cancer) | Marker of apoptosis. |
| STAT3 Signaling | |||
| STAT3 (phosphorylation) | Inhibited | A549 (NSCLC), Prostate Cancer Cells | Suppression of a key signaling node for cancer cell survival and proliferation. |
| SHP-1 | Up-regulated | A549 (NSCLC) | Negative regulation of STAT3 signaling. |
| Stress Responses | |||
| Endoplasmic Reticulum (ER) Stress Markers (e.g., ATF4, CHOP) | Up-regulated | A549 (NSCLC), Prostate Cancer Cells | Induction of apoptosis through the ER stress pathway. |
| Reactive Oxygen Species (ROS) | Increased | Panc-1 (Pancreatic Cancer), A549 (NSCLC) | Induction of oxidative stress, contributing to cell death. |
| Autophagy | |||
| LC3-II | Up-regulated | Panc-1, BxPC-3, AsPC-1 (Pancreatic Cancer) | Induction of autophagy. |
| p62 | Down-regulated | Panc-1, BxPC-3, AsPC-1 (Pancreatic Cancer) | Indicates functional autophagic flux. |
Experimental Protocols
The following sections detail generalized methodologies for conducting comparative proteomic studies of this compound-treated cancer cells, based on protocols described in the cited literature.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Human cancer cell lines (e.g., A549, H1975, Panc-1, PC3, DU145) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound (Proscillaridin A) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., IC50 values, which can range from nanomolar to low micromolar depending on the cell line) or DMSO as a vehicle control.[1] Treatment duration can vary from 24 to 72 hours, depending on the experimental endpoint.[1][2]
Proteomic Analysis Workflow
A generalized workflow for the comparative proteomic analysis of this compound-treated cancer cells is as follows:
-
Cell Lysis and Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion:
-
An equal amount of protein from each sample is taken for digestion.
-
Proteins are typically denatured, reduced, and alkylated.
-
The proteins are then digested into peptides using a protease, most commonly trypsin.
-
-
Peptide Cleanup and Fractionation:
-
The resulting peptide mixture is desalted using a solid-phase extraction (SPE) method.
-
For in-depth proteome coverage, peptides may be fractionated using techniques like high-pH reversed-phase chromatography.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Peptides are separated by reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Quantitative proteomic strategies can be employed, such as label-free quantification (LFQ), stable isotope labeling by amino acids in cell culture (SILAC), or tandem mass tagging (TMT).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Peptides and proteins are identified by searching the data against a human protein database (e.g., UniProt).
-
Protein abundance is quantified, and statistical analysis is performed to identify differentially expressed proteins between this compound-treated and control samples.
-
Bioinformatics analysis, including pathway and gene ontology enrichment analysis, is performed to interpret the biological significance of the proteomic changes.
-
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of this compound's effects on cancer cells.
References
Meproscillarin's Synergistic Potential: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Meproscillarin's Combination Effects with Anticancer Agents, Supported by Experimental Data and Detailed Protocols.
Introduction
This compound, a cardiac glycoside, is gaining attention in oncology for its potential to enhance the efficacy of existing anticancer therapies. As a potent inhibitor of the Na+/K+-ATPase pump, this compound and its close analog, Proscillaridin A, disrupt cellular ion homeostasis, leading to a cascade of downstream effects that can be harnessed to synergize with other drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound (represented by data on Proscillaridin A) with various anticancer agents, offering researchers and drug development professionals a detailed overview of its therapeutic potential, supported by quantitative data and experimental methodologies.
Synergistic Effects with Doxorubicin in Prostate Cancer
Proscillaridin A has been shown to significantly augment the cytotoxic effects of the chemotherapeutic agent Doxorubicin in prostate cancer cell lines. This synergy is primarily mediated through the inhibition of the STAT3 signaling pathway.
Quantitative Data Summary
| Cell Line | Treatment | Apoptosis Rate (%) |
| LNCaP | Control | ~5% |
| Proscillaridin A (25 nM) | ~15% | |
| Doxorubicin (2 µM) | ~20% | |
| Proscillaridin A (25 nM) + Doxorubicin (2 µM) | ~45% | |
| DU145 | Control | ~4% |
| Proscillaridin A (25 nM) | ~8% | |
| Doxorubicin (2 µM) | ~15% | |
| Proscillaridin A (25 nM) + Doxorubicin (2 µM) | ~28% |
Data derived from studies on Proscillaridin A in prostate cancer cells. The combination treatment shows a marked increase in apoptosis compared to single-agent treatments, indicating a strong synergistic interaction.
Signaling Pathway: Proscillaridin A and Doxorubicin Synergy
Safety Operating Guide
Navigating the Safe Disposal of Meproscillarin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Meproscillarin, a cardiac glycoside, necessitates meticulous handling and disposal due to its inherent toxicity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
Hazardous Waste Classification and Handling
This compound, as a cardiac glycoside, should be handled as a hazardous waste. Cardiac glycosides are known for their toxicity, and improper disposal can pose significant risks to human health and the environment.[1][2][3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such wastes under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]
Disposal Workflow: A Step-by-Step Approach
The following workflow outlines the essential steps for the proper disposal of this compound from a laboratory setting. This process emphasizes consultation with your institution's EHS department, which is the ultimate authority on waste disposal procedures at your facility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Meproscillarin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Meproscillarin. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear operational and disposal plans. Adherence to these step-by-step instructions is essential for personal safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling potent pharmaceutical compounds and hazardous chemicals. A thorough risk assessment should be conducted for your specific laboratory conditions, and the supplier should be consulted for a substance-specific SDS.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes, dust, and aerosols. |
| Skin Protection | ||
| Gloves | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[2] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection and allows for safe removal of the outer pair after contamination. |
| Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, such as when handling powders outside of a containment system.[1] | Prevents inhalation of airborne particles. The specific type of respirator should be determined by a risk assessment. |
Occupational Exposure Limits (OELs): No specific occupational exposure limits for this compound have been established by region-specific regulatory bodies.[1] Therefore, it is critical to handle this compound with engineering controls and PPE to minimize exposure to the lowest possible level.
Standard Operating Procedure for Handling this compound
This section details the procedural workflow for safely handling this compound from initial preparation to final disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated, restricted-access area, clearly marked with warning signs.
-
Ventilation: Ensure adequate ventilation.[1] For handling solid this compound, a certified chemical fume hood, biological safety cabinet, or glove box is required to prevent the generation of dust and aerosols.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1] A spill kit appropriate for potent compounds should also be available.
-
Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[2][3]
Donning Personal Protective Equipment (PPE)
The following sequence should be followed when putting on PPE:
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown.
-
Respiratory Protection: If required by your risk assessment, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Safe Handling of this compound
-
Avoid Dust Formation: When handling solid this compound, use techniques that minimize dust generation.[1]
-
Spill Prevention: Work on a disposable, absorbent bench liner to contain any potential spills.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Contamination: If the outer gloves become contaminated, remove and dispose of them immediately, then don a new pair.
Doffing Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following order before leaving the designated area:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown: Remove the gown by rolling it down and away from your body.
-
Eye/Face Protection: Remove goggles or face shield.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency Procedures: Spills and Exposure
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate deactivating agent or detergent and water.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse the mouth with water.[3]
-
Seek immediate medical attention for any exposure. [3]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials, including used PPE, disposable labware, and spill cleanup debris, in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Disposal Vendor: All this compound waste must be disposed of through an approved hazardous waste disposal company in accordance with local, state, and federal regulations.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
